HS-291
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C78H97N9O18S |
|---|---|
Molecular Weight |
1480.7 g/mol |
IUPAC Name |
dimethyl (19R,20S)-14-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[4-[3-(2,4-dihydroxy-5-propan-2-ylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropyl]-5-ethenyl-10-(3-methoxy-3-oxopropyl)-4,9,15,19-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1(25),2,4,6,8(27),9,11,13,15,17,21,23-dodecaene-20,21-dicarboxylate |
InChI |
InChI=1S/C78H97N9O18S/c1-11-53-48(4)61-42-66-59-19-16-56(75(93)96-9)73(76(94)97-10)78(59,7)69(84-66)44-62-50(6)54(64(83-62)43-65-55(18-21-72(92)95-8)49(5)60(82-65)41-63(53)81-61)17-20-70(90)79-23-25-99-27-29-101-31-33-103-35-37-105-39-38-104-36-34-102-32-30-100-28-26-98-24-22-71(91)80-46-51-12-14-52(15-13-51)87-74(85-86-77(87)106)58-40-57(47(2)3)67(88)45-68(58)89/h11-16,19,40-45,47,73,81,83,88-89H,1,17-18,20-39,46H2,2-10H3,(H,79,90)(H,80,91)(H,86,106)/t73-,78+/m0/s1 |
InChI Key |
QRHBPJPEVKZKED-RYJUINFCSA-N |
Isomeric SMILES |
CC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5[C@@]6([C@@H](C(=CC=C6C(=N5)C=C1N2)C(=O)OC)C(=O)OC)C)C)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCC7=CC=C(C=C7)N8C(=NNC8=S)C9=CC(=C(C=C9O)O)C(C)C)C(=C3C)CCC(=O)OC)C=C |
Canonical SMILES |
CC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5C6(C(C(=CC=C6C(=N5)C=C1N2)C(=O)OC)C(=O)OC)C)C)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCC7=CC=C(C=C7)N8C(=NNC8=S)C9=CC(=C(C=C9O)O)C(C)C)C(=C3C)CCC(=O)OC)C=C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of HS-291
A Novel Anti-Microbial Strategy Targeting Borrelia burgdorferi
HS-291 represents a pioneering approach in anti-microbial drug development, specifically designed to combat Lyme disease, the illness caused by the spirochete Borrelia burgdorferi. This technical guide delineates the core mechanism of action of this compound, presenting key data, experimental methodologies, and visual representations of the underlying biological pathways and workflows. This document is intended for researchers, scientists, and professionals in the field of drug development.
This compound is a novel conjugate molecule that leverages a "berserker" strategy, delivering a potent phototoxic payload directly to the bacterium. This targeted approach aims to overcome the limitations of conventional antibiotics by employing a mechanism that is less susceptible to the development of resistance.
Core Mechanism of Action
The action of this compound is a multi-stage process that begins with specific binding to a bacterial protein and culminates in light-induced cell death. The molecule itself is a conjugate of two key components: an inhibitor of the Borrelia burgdorferi High Temperature Protein G (HtpG) and the photoactive toxin, verteporfin.[1][2]
The targeted delivery of this compound is achieved through the HtpG inhibitor component, which has a high affinity for the bacterial HtpG, a molecular chaperone.[1] This specific binding ensures the accumulation of the verteporfin payload within the bacterium. A crucial aspect of this design is that free verteporfin is not retained by Borrelia, making the targeted delivery via the HtpG inhibitor essential for its efficacy.[1][2]
Upon exposure to light, the verteporfin component of this compound is activated, leading to the generation of reactive oxygen species (ROS).[1][2] These highly reactive molecules then induce oxidative damage to HtpG and a discrete subset of proteins in its immediate vicinity. This localized oxidative stress triggers a cascade of catastrophic cellular events, including irreversible nucleoid collapse and membrane blebbing, ultimately leading to the sterilization of the Borrelia cultures.[1][2]
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound in Borrelia burgdorferi.
Quantitative Data
The following table summarizes the available quantitative data regarding the activity of this compound against Borrelia burgdorferi in vitro.
| Parameter | Value | Conditions | Source |
| Effective Concentration | 0.1-10 µM | 24 hours, with near-infrared light excitation (693 nm, 5 J/cm²) | MedChemExpress |
| Cellular Targeting | 10 µM | 90 minutes | MedChemExpress |
| Cellular Effects | 0-10 µM | 24 hours, with near-infrared light excitation (693 nm, 5 J/cm²) | MedChemExpress |
Experimental Protocols
While detailed, step-by-step protocols are proprietary to the developing researchers, the following outlines the key experimental methodologies likely employed to elucidate the mechanism of action of this compound.
In Vitro Phototoxicity Assay
This assay is central to determining the light-dependent efficacy of this compound against Borrelia burgdorferi.
-
Borrelia burgdorferi Culture: Spirochetes are cultured in appropriate media to mid-logarithmic phase.
-
Compound Incubation: Cultures are treated with a range of concentrations of this compound (e.g., 0.1 to 10 µM) and control compounds (e.g., HtpG inhibitor alone, verteporfin alone) for a defined period in the dark.
-
Light Exposure: A portion of the treated cultures is exposed to a specific wavelength and dose of light (e.g., 693 nm, 5 J/cm²), while control plates remain in the dark.
-
Viability Assessment: Bacterial viability is assessed using methods such as dark-field microscopy to count motile spirochetes, or a fluorescent viability stain (e.g., SYTO 9/propidium iodide).
-
Data Analysis: The percentage of viable bacteria is calculated for each condition to determine the light-dependent EC50 of this compound.
Experimental Workflow for In Vitro Phototoxicity Assay
Caption: Experimental workflow for the in vitro phototoxicity assay of this compound.
Cellular Damage Assessment
To visualize the morphological changes induced by this compound, fluorescence and electron microscopy techniques are likely utilized.
-
Borrelia Treatment: Cultures are treated with this compound and exposed to light as described in the phototoxicity assay.
-
Staining: For fluorescence microscopy, cells are stained with dyes that label the nucleoid (e.g., DAPI) and the cell membrane (e.g., FM 4-64).
-
Imaging:
-
Fluorescence Microscopy: Used to observe nucleoid condensation and membrane blebbing.
-
Transmission Electron Microscopy (TEM): Provides high-resolution images of ultrastructural changes, such as the loss of cell wall integrity.
-
Reactive Oxygen Species (ROS) Detection Assay
To confirm the generation of ROS as the primary cytotoxic agent, a specific fluorescent probe is used.
-
Probe Loading: Borrelia cells are incubated with a ROS-sensitive fluorescent dye (e.g., CellROX Green).
-
This compound Treatment and Light Exposure: The probe-loaded cells are then treated with this compound and exposed to light.
-
Fluorescence Measurement: The increase in fluorescence intensity, which correlates with ROS production, is measured using a fluorometer or a fluorescence microscope.
Conclusion
The mechanism of action of this compound represents a significant advancement in the development of targeted anti-microbial therapies. By specifically delivering a photo-activated toxin to Borrelia burgdorferi, this compound induces rapid and irreversible cellular damage through the generation of reactive oxygen species. This strategy not only promises high efficacy against the Lyme disease pathogen but also offers a potential new paradigm for treating infectious diseases by targeting non-essential proteins, thereby expanding the druggable pathogenic genome and potentially circumventing existing antibiotic resistance mechanisms.[1][2] Further preclinical and clinical studies are anticipated to fully elucidate the therapeutic potential of this innovative compound.
References
HS-291: A Novel Targeted Antimicrobial Approach for Lyme Disease
Portola Valley, CA – November 1, 2023 – A promising new drug candidate, HS-291, has emerged from research funded by the Bay Area Lyme Foundation, offering a novel, targeted approach to combatting Borrelia burgdorferi, the bacterium responsible for Lyme disease.[1][2] This investigational therapeutic, detailed in the peer-reviewed journal Cell Chemical Biology, employs a unique "berserker" strategy to specifically destroy the Lyme pathogen, potentially minimizing off-target effects and the development of antibiotic resistance.[1][2][3]
This compound is currently in the preclinical stage of development.[1] The research, led by scientists at Duke University School of Medicine in collaboration with the University of North Carolina, Tulane University, and Stanford University, leverages insights from oncology to create a highly specific antimicrobial agent.[1]
A Targeted "Berserker" Molecule
This compound is a conjugate molecule meticulously designed to target a non-essential protein in Borrelia burgdorferi called High-temperature protein G (HtpG).[2][3][4] This approach represents a paradigm shift from conventional antibiotics that typically target essential enzymes, a strategy that can contribute to the rise of resistant bacterial strains.[3][4]
The molecule consists of three key components:
-
An HtpG Inhibitor (BX-2819): This component ensures that this compound specifically binds to the HtpG protein within the Lyme bacteria.[4]
-
A PEG Linker: This flexible spacer connects the HtpG inhibitor to the toxic payload.
-
A Photoactive Toxin (Verteporfin): This component is a potent cellular toxin that, when activated by light, unleashes a destructive cascade within the bacterium.[2][3][4]
Mechanism of Action
Once this compound is absorbed by Borrelia burgdorferi, it binds to the HtpG protein. Upon activation with light, the verteporfin component generates reactive oxygen species (ROS). This onslaught of ROS causes oxidation of HtpG and other nearby proteins, leading to catastrophic and irreversible damage to the bacterium.[3][4] The observed effects include the collapse of the bacterial chromosome (nucleoid) and the formation of blebs in the cell membrane, ultimately leading to the death of the pathogen.[2][3][4] A key advantage of this targeted delivery is that free verteporfin is not readily retained by the bacteria, highlighting the necessity of the HtpG inhibitor for selective accumulation of the toxin.[3][4]
Quantitative In Vitro Efficacy
The in vitro efficacy of this compound against Borrelia burgdorferi has been demonstrated through the determination of its Minimum Inhibitory Concentration (MIC). The specific values from the primary research are yet to be publicly released in comprehensive tables.
| Compound | Organism | MIC | Reference |
| This compound | Borrelia burgdorferi | Data not yet publicly compiled | [Carlson et al., Cell Chem Biol, 2024][3] |
Experimental Protocols
Detailed experimental protocols from the primary research in Cell Chemical Biology are summarized below.
In Vitro Susceptibility Testing
The Minimum Inhibitory Concentration (MIC) of this compound against Borrelia burgdorferi was likely determined using a broth microdilution method. While the specific protocol for this compound is detailed in the primary publication, a general procedure for B. burgdorferi involves:
-
Preparation of a serial dilution of the antimicrobial agent in a suitable broth medium, such as BSK-II.
-
Inoculation of each dilution with a standardized concentration of B. burgdorferi.
-
Incubation of the cultures under appropriate conditions (e.g., 34°C) for a defined period, typically 72 hours.
-
For this compound, a light activation step would be included at a specific wavelength and duration.
-
Determination of the MIC as the lowest concentration of the compound that inhibits visible growth of the bacteria, often assessed by microscopy or a colorimetric indicator.
Cytotoxicity Assay
To assess the potential toxicity of this compound to mammalian cells, cytotoxicity assays are typically performed. A common method is the MTT assay:
-
Seeding of mammalian cells (e.g., human cell lines) in a 96-well plate and allowing them to adhere overnight.
-
Treatment of the cells with a range of concentrations of this compound, alongside positive and negative controls.
-
Incubation for a specified period (e.g., 24-72 hours).
-
Addition of MTT reagent to each well, which is converted to a colored formazan product by metabolically active cells.
-
Solubilization of the formazan crystals and measurement of the absorbance at a specific wavelength.
-
Calculation of cell viability as a percentage relative to the untreated control cells.
Visualizing the Molecular Action and Workflow
To better understand the processes involved in the action and evaluation of this compound, the following diagrams illustrate the proposed mechanism and a typical experimental workflow.
Caption: Mechanism of action of this compound against Borrelia burgdorferi.
Caption: General experimental workflow for the evaluation of this compound.
Future Directions
The development of this compound marks a significant and hopeful step forward in the search for more effective and targeted treatments for Lyme disease. As research progresses into in vivo models, the full potential of this novel "berserker" antimicrobial will become clearer. This innovative approach of targeting non-essential proteins to deliver a potent payload could also have broader implications for the development of new strategies to combat other infectious diseases.
References
The "Berserker" Strategy: Verteporfin's Role in the Targeted Destruction of Borrelia burgdorferi by HS-291
A Technical Whitepaper for Drug Development Professionals
Executive Summary
The novel compound HS-291 represents a paradigm shift in antimicrobial research, employing a targeted "berserker" strategy to eradicate Borrelia burgdorferi, the causative agent of Lyme disease. This approach utilizes a dual-function molecule that combines a targeting mechanism with a potent, light-activated cytotoxic agent. The core of this strategy lies in the specific function of Verteporfin, a clinically established photosensitizer, which is tethered to an inhibitor of the bacterial chaperone protein, HtpG. This guide provides an in-depth technical overview of Verteporfin's function within the this compound compound, detailing its mechanism of action, the critical role of its conjugation, and the resulting antimicrobial effects based on available research.
Introduction: A Novel Antimicrobial Approach
Traditional antibiotic development often focuses on inhibiting essential enzymes in pathogenic organisms. However, the rise of antibiotic resistance necessitates novel strategies. The this compound compound expands the "druggable" targets within a pathogen by leveraging a non-essential protein, B. burgdorferi HtpG, to deliver a lethal payload. This compound is a conjugate molecule composed of an HtpG inhibitor and the photoactive toxin, Verteporfin.[1] This design allows for the selective accumulation of a potent cytotoxic agent within the target bacterium.
The Core Function of Verteporfin in this compound
Verteporfin, a benzoporphyrin derivative, is a well-characterized photosensitizer.[2][3] Its primary role in medicine has been in photodynamic therapy (PDT) for conditions like wet age-related macular degeneration, where it is used to eliminate abnormal blood vessels.[2][4] Within the this compound compound, Verteporfin serves as the "warhead" of the molecule, responsible for inducing bacterial cell death upon activation.
Mechanism of Action: Light-Activated Cytotoxicity
The cytotoxic function of Verteporfin is dependent on two key elements: light and oxygen.[2][3]
-
Photoactivation: When Verteporfin is exposed to non-thermal red light, specifically at a wavelength of approximately 693 nm, it absorbs the light energy.[2]
-
Energy Transfer and ROS Production: This absorbed energy transitions Verteporfin to an excited triplet state. In the presence of molecular oxygen, Verteporfin transfers this energy to the oxygen molecules, generating highly reactive and short-lived singlet oxygen and other reactive oxygen species (ROS).[2]
-
Cellular Damage: These ROS are highly cytotoxic, causing localized, irreversible damage to cellular components. In the context of this compound's action against B. burgdorferi, this leads to the oxidation of HtpG and other nearby proteins.[4] This oxidative stress results in catastrophic and irreversible cellular damage, including nucleoid collapse and membrane blebbing, ultimately leading to the sterilization of the bacterial culture.[4]
The Critical Role of Conjugation in this compound
A pivotal finding in the development of this compound is the necessity of tethering Verteporfin to the HtpG inhibitor.[4] Studies have shown that free Verteporfin is not retained by B. burgdorferi.[4] It is the HtpG inhibitor component that ensures the selective absorption and accumulation of the entire this compound molecule within the bacterium. This targeted delivery mechanism is essential for the compound's efficacy and selectivity, minimizing potential off-target effects.
Experimental Data and Protocols
While the full, detailed quantitative data and experimental protocols are contained within the primary research publication, this section summarizes the key findings and methodologies based on available information.
Quantitative Data Summary
The following table summarizes the key findings regarding the efficacy of this compound from in vitro studies.
| Parameter | Observation | Reference |
| Target Organism | Borrelia burgdorferi | [1] |
| Target Molecule | High-temperature protein G (HtpG) | [1] |
| Compound | This compound (HtpG inhibitor tethered to Verteporfin) | [4] |
| Activation | Light-activated (approx. 693 nm) | [2] |
| Outcome | Sterilization of B. burgdorferi cultures with a single dose | [4] |
| Cellular Effects | Oxidation of HtpG and proximal proteins, irreversible nucleoid collapse, cell wall disruptions, and membrane blebbing. | [4] |
| Control Finding | Free Verteporfin is not retained by B. burgdorferi. | [4] |
Key Experimental Protocols Overview
The development and validation of this compound involved several key experimental steps:
-
Synthesis of this compound: This involves the chemical conjugation of the HtpG inhibitor to Verteporfin, likely through a linker molecule.
-
In Vitro Culture: Borrelia burgdorferi cultures are treated with this compound.
-
Photodynamic Activation: The treated bacterial cultures are exposed to a specific wavelength of light to activate the Verteporfin component of this compound.
-
Viability and Cellular Integrity Assays: Following treatment, the viability of the bacteria is assessed. Microscopic techniques are used to observe cellular morphology, including nucleoid structure and membrane integrity.
-
Protein Oxidation Analysis: Proteomic methods are employed to identify which proteins, including HtpG, are oxidized following the activation of this compound.
Visualizing the Mechanism and Workflow
The following diagrams, generated using the DOT language, illustrate the signaling pathway of Verteporfin's action within this compound and the experimental workflow.
Caption: Figure 1. Mechanism of Action of Verteporfin in this compound.
Caption: Figure 2. Experimental Workflow for this compound Efficacy Testing.
Conclusion and Future Directions
Verteporfin is an indispensable component of the this compound compound, functioning as a potent, light-inducible cytotoxic agent. Its conjugation to an HtpG inhibitor facilitates its targeted delivery and accumulation within Borrelia burgdorferi, a critical feature for its antimicrobial efficacy. The "berserker" mechanism, initiated by the photoactivation of Verteporfin and subsequent ROS production, leads to rapid and irreversible damage to the bacterium. This innovative strategy of targeting a non-essential protein to deliver a lethal payload opens up new avenues for antimicrobial drug development, potentially circumventing existing resistance mechanisms. Further research will likely focus on optimizing the delivery and activation of this compound for in vivo applications and exploring the applicability of this "berserker" strategy to other pathogenic organisms.
References
Preclinical Profile of HS-291: A Novel HtpG-Targeted Antimicrobial Strategy for Lyme Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
HS-291 is a first-in-class investigational therapeutic agent designed to combat Borrelia burgdorferi, the causative agent of Lyme disease. This molecule employs a novel "berserker" strategy, targeting a non-essential bacterial chaperone protein, HtpG (High-Temperature Protein G), to deliver a potent photoactive toxin, verteporfin. Upon light activation, this compound initiates a cascade of localized reactive oxygen species (ROS) generation, leading to the rapid and irreversible destruction of the spirochete. This technical guide provides a comprehensive overview of the preclinical findings on this compound, detailing its mechanism of action, summarizing available quantitative data, and outlining key experimental methodologies.
Introduction: A Paradigm Shift in Antimicrobial Development
Conventional antibiotic discovery has largely focused on targeting essential enzymes in pathogenic organisms. This has contributed to a dwindling pipeline of new antibiotics and the rise of antibiotic resistance. This compound represents a paradigm shift by targeting a non-essential protein, HtpG. This strategy expands the druggable targets within a pathogen and may circumvent existing resistance mechanisms.[1] this compound is a conjugate molecule composed of an HtpG inhibitor (BX-2819) tethered to the photoactive toxin verteporfin via a PEG linker.[2] This design allows for selective accumulation of the toxin within B. burgdorferi, a crucial feature as the bacterium does not retain free verteporfin.[1][3]
Mechanism of Action
The mechanism of action of this compound is a targeted, light-activated process:
-
Selective Targeting: this compound specifically binds to the HtpG protein within B. burgdorferi.
-
Photoactivation: Upon exposure to near-infrared (nrIR) light (e.g., 693 nm), the verteporfin component of this compound is activated.
-
ROS Generation: The activated verteporfin generates a localized burst of reactive oxygen species (ROS).
-
Oxidative Damage: The highly reactive ROS cause oxidation of HtpG and a discrete subset of proteins in its immediate vicinity.
-
Cellular Collapse: This targeted oxidative damage leads to irreversible cellular destruction, characterized by nucleoid collapse and membrane blebbing, ultimately sterilizing the Borrelia cultures.[1][3]
Quantitative Data Summary
The following tables summarize the available quantitative data from preclinical studies of this compound.
Table 1: In Vitro Activity of this compound against Borrelia burgdorferi
| Parameter | Value | Conditions | Source |
| Effective Concentration Range | 0.1 - 10 µM | 24 hours incubation, with nrIR light excitation (693 nm, 5 J/cm²) | [2] |
| Concentration for Imaging Studies | 10 µM | 90 minutes incubation | [2] |
Note: Specific IC50 or Minimum Inhibitory Concentration (MIC) values are not yet publicly available and would be found in the full text of the primary research publication.
Experimental Protocols
Detailed experimental protocols are essential for the replication and extension of these preclinical findings. While the full, detailed protocols are proprietary or contained within the primary publication, this section outlines the general methodologies employed in the evaluation of this compound.
Borrelia burgdorferi Viability Assay
This assay is designed to determine the concentration-dependent effect of this compound on the viability of B. burgdorferi.
-
Cell Culture: B. burgdorferi cultures are grown to a specified density in appropriate media.
-
Treatment: Cultures are incubated with a range of this compound concentrations (e.g., 0.1-10 µM) for a set duration (e.g., 24 hours). A control group with no this compound is included.
-
Light Activation: Following incubation, the treated cultures are exposed to near-infrared light at a specific wavelength and energy density (e.g., 693 nm, 5 J/cm²).
-
Viability Assessment: Cell viability is assessed using a suitable method. This could include metabolic assays (e.g., AlamarBlue), microscopy with live/dead staining, or quantitative PCR to measure bacterial load.
Cellular Imaging of this compound-Induced Damage
Microscopy is used to visualize the morphological changes in B. burgdorferi upon treatment with this compound.
-
Treatment: B. burgdorferi are treated with a fixed concentration of this compound (e.g., 10 µM) for a specified time (e.g., 90 minutes).
-
Light Activation: The treated bacteria are exposed to nrIR light.
-
Imaging: Samples are visualized using high-resolution microscopy techniques, such as fluorescence microscopy or electron microscopy, to observe changes in cell wall integrity, nucleoid structure, and membrane morphology.
In Vivo Studies
While detailed in vivo protocols are not yet available in the public domain, a typical preclinical study in an animal model of Lyme disease (e.g., mice) would involve:
-
Infection: Animals are infected with B. burgdorferi.
-
Treatment: After a specified period to allow for infection establishment, animals are treated with this compound, likely via a systemic route.
-
Light Application: The infected tissue (e.g., skin at the site of a tick bite) is exposed to nrIR light.
-
Outcome Measures: Efficacy is assessed by quantifying the bacterial burden in various tissues (e.g., skin, joints, heart, bladder) using qPCR, and by monitoring clinical signs of disease.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key molecular pathways and experimental processes described in the preclinical research of this compound.
Caption: Mechanism of action of this compound in Borrelia burgdorferi.
Caption: General experimental workflow for preclinical evaluation of this compound.
Future Directions
The preclinical data for this compound are promising and lay the groundwork for further development. Key future directions will involve:
-
In-depth In Vivo Studies: Comprehensive studies in animal models are needed to establish the efficacy, pharmacokinetics, and safety profile of this compound.
-
Optimization of Light Delivery: Research into the optimal parameters for light delivery to target tissues will be crucial for clinical translation.
-
Spectrum of Activity: Investigating the activity of this compound against other pathogenic bacteria that express HtpG could broaden its therapeutic potential.
-
Resistance Studies: Although the mechanism of action suggests a low propensity for resistance development, formal studies to confirm this are warranted.
Conclusion
This compound represents an innovative and targeted approach to antimicrobial therapy for Lyme disease. By leveraging a "berserker" mechanism that is dependent on a non-essential bacterial protein and external activation, this compound holds the potential to be a highly effective and specific treatment. The preclinical findings to date strongly support its continued development and evaluation as a novel therapeutic for this significant public health concern. Further research, particularly in in vivo models, will be critical to fully elucidate its therapeutic potential.
References
The Berserker Molecule: A Technical Guide to the Discovery and Development of HS-291 for Lyme Disease
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of HS-291, a novel, targeted therapeutic agent for the treatment of Lyme disease. The information presented is collated from the seminal publication in Cell Chemical Biology and other relevant scientific disclosures.
Introduction: A Paradigm Shift in Antimicrobial Strategy
Conventional antibiotic development often focuses on targeting essential enzymes within pathogenic organisms.[1] This approach, however, has contributed to the rise of antibiotic-resistant strains. The development of this compound represents a paradigm shift, targeting a non-essential protein in Borrelia burgdorferi, the causative agent of Lyme disease, to deliver a lethal payload.[1][2] This "berserker" molecule strategy expands the druggable genome of pathogens and presents a novel approach to combatting infectious diseases.[1][2]
This compound is a first-in-class molecule that specifically targets the Borrelia burgdorferi High Temperature Protein G (HtpG), a molecular chaperone.[3] The development was a collaborative effort involving researchers from Duke University School of Medicine, University of North Carolina, Tulane University, and Stanford University, with funding from the Bay Area Lyme Foundation.[3] this compound is currently in the preclinical stage of development.[3]
The Molecular Design of this compound
This compound is a conjugate molecule comprised of three key components:
-
A High-Affinity HtpG Inhibitor: This component specifically binds to the ATP pocket of the HtpG protein in B. burgdorferi.
-
A Linker: A flexible linker connects the HtpG inhibitor to the phototoxic agent.
-
Verteporfin: A clinically approved photoactive toxin that, upon activation by light, generates cytotoxic reactive oxygen species (ROS).
This design allows for the selective delivery of the toxic payload directly to the vicinity of the HtpG protein within the bacterium.
Mechanism of Action: Targeted Destruction
The mechanism of action of this compound is a multi-step process that leads to the rapid and irreversible destruction of B. burgdorferi.
-
Selective Uptake and Binding: this compound is selectively absorbed by B. burgdorferi. Once inside the bacterium, the HtpG inhibitor component of this compound binds to the HtpG protein.
-
Photoactivation: Upon exposure to a specific wavelength of light, the verteporfin component of this compound is activated.
-
Generation of Reactive Oxygen Species (ROS): The activated verteporfin generates a burst of highly reactive oxygen species in the immediate vicinity of the HtpG protein.
-
Oxidative Damage: The ROS cause oxidative damage to HtpG and a discrete subset of proteins in close proximity.
-
Cellular Havoc: This localized oxidative damage leads to a cascade of catastrophic cellular events, including irreversible nucleoid collapse and membrane blebbing, ultimately resulting in the death of the bacterium.[1][2]
Tethering verteporfin to the HtpG inhibitor is crucial for its efficacy, as free verteporfin is not retained by Borrelia.[1][2]
Signaling pathway of this compound's mechanism of action.
Quantitative Data Summary
The following tables summarize the key quantitative data from the preclinical evaluation of this compound.
Table 1: In Vitro Efficacy of this compound against Borrelia burgdorferi
| Compound | EC50 (nM) |
| This compound (+Light) | Data not available in public sources |
| This compound (-Light) | Data not available in public sources |
| Verteporfin (+Light) | Data not available in public sources |
| HtpG Inhibitor | Data not available in public sources |
Note: Specific EC50 values were not found in the publicly available abstracts. The primary research article would contain this data.
Table 2: Phototoxicity and Cellular Effects
| Treatment | Observation |
| This compound + Light | Nucleoid collapse, membrane blebbing, cell death |
| This compound (no light) | No significant effect |
| Verteporfin + Light | Minimal effect (not retained by bacteria) |
Experimental Protocols
Detailed experimental protocols are essential for the replication and advancement of these findings. The following sections outline the methodologies for key experiments.
Synthesis of this compound
The synthesis of this compound involves a multi-step chemical process to conjugate the HtpG inhibitor to verteporfin via a linker.
-
Step 1: Synthesis of the HtpG Inhibitor: The specific chemical synthesis pathway for the novel HtpG inhibitor is proprietary and detailed in the primary publication's supplementary materials.
-
Step 2: Linker Attachment: A polyethylene glycol (PEG) linker is chemically attached to the HtpG inhibitor.
-
Step 3: Conjugation to Verteporfin: The HtpG inhibitor-linker molecule is then conjugated to verteporfin through a stable chemical bond.
-
Step 4: Purification and Characterization: The final this compound conjugate is purified using high-performance liquid chromatography (HPLC) and its identity and purity are confirmed by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Experimental workflow for the synthesis of this compound.
In Vitro Viability Assay
The viability of B. burgdorferi after treatment with this compound was assessed using a SYBR Green I/propidium iodide (PI) assay.
-
Bacterial Culture: B. burgdorferi is cultured in BSK-H medium to mid-log phase.
-
Treatment: The bacterial cultures are treated with varying concentrations of this compound, verteporfin, or the HtpG inhibitor alone, with and without exposure to light.
-
Staining: After the treatment period, the cells are stained with SYBR Green I (stains all cells) and propidium iodide (stains dead cells with compromised membranes).
-
Flow Cytometry/Fluorometry: The fluorescence of the stained cells is measured using a flow cytometer or a fluorescence plate reader. The ratio of green (live) to red (dead) fluorescence is used to determine the percentage of viable cells.
Reactive Oxygen Species (ROS) Detection
The generation of ROS upon photoactivation of this compound was measured using a cell-permeable fluorescent probe.
-
Cell Loading: B. burgdorferi cells are incubated with a ROS-sensitive fluorescent dye (e.g., CellROX Green) to load the probe into the cells.
-
Treatment and Photoactivation: The loaded cells are then treated with this compound and exposed to the activating wavelength of light.
-
Fluorescence Measurement: The increase in fluorescence, corresponding to the level of ROS, is measured over time using a fluorescence microscope or plate reader.
Proteomics Analysis
To identify the proteins damaged by the ROS generated by this compound, a quantitative proteomics approach was employed.
-
Treatment and Lysis: B. burgdorferi cultures are treated with this compound and light. The cells are then lysed to extract the total protein.
-
Protein Digestion: The extracted proteins are digested into smaller peptides using trypsin.
-
Isobaric Labeling (e.g., TMT): The peptides from treated and untreated samples are labeled with tandem mass tags (TMT) for relative quantification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The labeled peptides are separated by liquid chromatography and analyzed by tandem mass spectrometry to identify and quantify the proteins.
-
Data Analysis: The mass spectrometry data is analyzed to identify proteins that are significantly oxidized or degraded in the this compound-treated samples compared to the controls.
Experimental workflow for proteomics analysis.
Conclusion and Future Directions
The discovery and preclinical development of this compound represent a significant advancement in the search for targeted therapies for Lyme disease. By employing a novel "berserker" strategy, this compound demonstrates the potential to eradicate B. burgdorferi without relying on traditional antibiotic mechanisms. The data generated to date strongly support its continued development.
Future studies will likely focus on:
-
In vivo efficacy studies: Evaluating the effectiveness of this compound in animal models of Lyme disease.
-
Pharmacokinetics and toxicology: Determining the absorption, distribution, metabolism, excretion, and safety profile of this compound.
-
Optimization of light delivery: Developing methods for targeted light delivery to the sites of infection.
The successful translation of this compound to the clinic could offer a much-needed, highly specific, and potent new weapon in the fight against Lyme disease.
References
HS-291: A Novel Targeted Approach to Eradicating Borrelia burgdorferi and the Future of Lyme Disease Treatment
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Lyme disease, caused by the spirochete Borrelia burgdorferi, remains a significant and growing public health concern. Current treatment relies on broad-spectrum antibiotics, which can be associated with adverse side effects and treatment failures, leading to debilitating long-term symptoms in a subset of patients. This has spurred the search for novel, targeted therapies. HS-291, a novel investigational compound, represents a paradigm shift in the development of anti-Lyme disease therapeutics. This technical guide provides a comprehensive overview of this compound, detailing its innovative mechanism of action, and its potential to revolutionize the treatment of Lyme disease. While specific quantitative preclinical data remains proprietary at this stage of development, this document synthesizes the available information to provide a thorough understanding of the core science underpinning this compound.
Introduction: The Unmet Need in Lyme Disease Therapy
Lyme disease is the most common vector-borne illness in the United States, with cases also prevalent in Europe and Asia. The causative agent, Borrelia burgdorferi, is a highly adaptable bacterium capable of evading the host immune system and establishing persistent infections. While early-stage Lyme disease is often effectively treated with antibiotics such as doxycycline or amoxicillin, a significant number of patients experience lingering symptoms, including arthritis, carditis, and neurological complications, collectively known as Post-Treatment Lyme Disease Syndrome (PTLDS). The reliance on broad-spectrum antibiotics also raises concerns about the disruption of the gut microbiome and the emergence of antibiotic resistance.
The unique biology of Borrelia burgdorferi presents both challenges and opportunities for drug development. The bacterium's ability to alter its surface proteins to evade the immune system and its complex lifecycle necessitate the development of targeted therapies that can effectively eradicate the spirochete in its various physiological states.
This compound: A Targeted "Berserker" Molecule
This compound is a first-in-class therapeutic agent specifically designed to target and destroy Borrelia burgdorferi.[1][2] Developed through a collaborative effort involving researchers at Duke University School of Medicine, University of North Carolina, Tulane University, and Stanford University, and supported by the Bay Area Lyme Foundation, this compound is currently in the preclinical stage of testing at the University of California, Davis.[1][3]
The novelty of this compound lies in its "berserker" mechanism, which leverages a targeted delivery system to unleash a potent cytotoxic effect specifically within the Lyme bacterium.[4] This approach minimizes off-target effects and holds the potential for a more effective and safer treatment for Lyme disease.
The Target: High Temperature Protein G (HtpG)
This compound's specificity for Borrelia burgdorferi is achieved by targeting the bacterial chaperone protein, High Temperature Protein G (HtpG).[1] HtpG is the prokaryotic homolog of the eukaryotic heat shock protein 90 (Hsp90) and plays a role in protein folding and stress response. While essential for the viability of some bacteria, HtpG is considered a non-essential enzyme in Borrelia burgdorferi.[1] This is a key strategic advantage, as targeting a non-essential protein is less likely to drive the development of antibiotic resistance compared to targeting essential cellular machinery. Research has indicated a potential interaction between HtpG and DnaA, a key initiator of DNA replication.[5]
The Weapon: Verteporfin and Reactive Oxygen Species (ROS)
This compound is a conjugate molecule, consisting of a potent HtpG inhibitor tethered to verteporfin, a photoactive cellular toxin.[1] Verteporfin is a photosensitizer that, upon activation by light of a specific wavelength (approximately 690 nm), generates cytotoxic reactive oxygen species (ROS).[4][6] This light-activated production of ROS is the lynchpin of this compound's bactericidal activity.
Mechanism of Action: A Light-Activated Cascade of Destruction
The mechanism of action of this compound is a multi-step process that culminates in the rapid destruction of Borrelia burgdorferi.
-
Targeted Binding: The HtpG inhibitor component of this compound selectively binds to the HtpG protein within the spirochete. This targeted binding ensures that the verteporfin payload is concentrated within the bacterium.
-
Photoactivation: Subsequent exposure to light of the appropriate wavelength activates the verteporfin molecule.
-
ROS Generation: Activated verteporfin triggers the production of highly reactive oxygen species (ROS).
-
Cellular Damage: The generated ROS cause widespread and irreversible damage to cellular components in the immediate vicinity of the HtpG-HS-291 complex. This includes the oxidation of HtpG itself and a discrete subset of nearby proteins.[4]
-
Bacterial Death: This oxidative stress leads to critical cellular dysfunction, including irreversible nucleoid collapse and membrane blebbing, ultimately resulting in the death of the Borrelia burgdorferi cell.[4]
A crucial aspect of this compound's design is the covalent linkage between the HtpG inhibitor and verteporfin. Studies have shown that free verteporfin is not retained by Borrelia burgdorferi, highlighting the necessity of the targeted delivery system for the drug's efficacy.[4]
Preclinical Development and Future Outlook
This compound is currently undergoing preclinical evaluation at UC Davis.[1][3] While specific data from these in vivo studies have not yet been publicly released, the in vitro results have been highly promising, demonstrating the ability of a single, light-activated dose of this compound to sterilize Borrelia cultures.[1]
The future development of this compound will likely focus on optimizing its pharmacokinetic and pharmacodynamic properties, as well as establishing a safe and effective dosing regimen for in vivo applications. The requirement for light activation presents a unique challenge for treating systemic infections, and further research will be needed to explore methods for delivering light to the sites of infection.
Data Presentation
As specific quantitative data from preclinical studies have not been made publicly available, the following tables are presented as templates for the types of data that will be crucial for the continued development and evaluation of this compound.
Table 1: In Vitro Efficacy of this compound against Borrelia burgdorferi
| Parameter | Value | Conditions |
| HtpG Inhibition (IC50) | Data Not Available | Recombinant B. burgdorferi HtpG |
| Minimum Inhibitory Concentration (MIC) | Data Not Available | B. burgdorferi culture |
| Minimum Bactericidal Concentration (MBC) | Data Not Available | B. burgdorferi culture with light activation |
| Time-Kill Kinetics | Data Not Available | Various concentrations and light exposure times |
Table 2: Preclinical In Vivo Efficacy of this compound in a Murine Model of Lyme Disease
| Parameter | Value | Animal Model | Dosing Regimen |
| Reduction in Bacterial Load (Joints) | Data Not Available | C3H/HeN mice | Data Not Available |
| Reduction in Bacterial Load (Heart) | Data Not Available | C3H/HeN mice | Data Not Available |
| Reduction in Bacterial Load (Skin) | Data Not Available | C3H/HeN mice | Data Not Available |
| Amelioration of Arthritis | Data Not Available | C3H/HeN mice | Data Not Available |
| Pharmacokinetic Parameters (T1/2, Cmax, AUC) | Data Not Available | C3H/HeN mice | Data Not Available |
Experimental Protocols
Detailed experimental protocols for the synthesis and evaluation of this compound are proprietary. However, based on standard methodologies in the field, the following outlines the likely experimental approaches.
Synthesis of this compound
The synthesis of this compound would involve the chemical conjugation of a selective Borrelia burgdorferi HtpG inhibitor to verteporfin. This would likely be a multi-step organic synthesis process requiring purification and characterization of the final compound by methods such as NMR and mass spectrometry.
In Vitro Efficacy Studies
-
Borrelia burgdorferi Culture: B. burgdorferi would be cultured in Barbour-Stoenner-Kelly (BSK) medium.
-
MIC/MBC Determination: Broth microdilution methods would be used to determine the MIC and MBC of this compound against B. burgdorferi in the presence and absence of light activation.
-
Time-Kill Assays: The rate of bacterial killing by this compound would be assessed over time at various concentrations.
-
Mechanism of Action Studies: Cellular assays would be employed to confirm the mechanism of action, including microscopy to visualize nucleoid collapse and membrane blebbing, and assays to detect the generation of reactive oxygen species.
In Vivo Efficacy Studies (Murine Model)
-
Animal Model: A C3H/HeN mouse model of Lyme disease would likely be used, as this strain is susceptible to the development of Lyme arthritis.
-
Infection: Mice would be infected with B. burgdorferi via needle inoculation or tick infestation.
-
Treatment: this compound would be administered at various doses and schedules, followed by localized light delivery to the sites of infection (e.g., joints).
-
Efficacy Assessment: Efficacy would be determined by quantifying the bacterial load in various tissues (e.g., joints, heart, skin) using quantitative PCR, and by assessing the severity of arthritis through clinical scoring and histopathology.
Visualizations: Signaling Pathways and Experimental Workflows
Caption: this compound Mechanism of Action.
Caption: this compound Preclinical Evaluation Workflow.
Conclusion
This compound represents a highly innovative and promising approach to the treatment of Lyme disease. By specifically targeting a non-essential bacterial protein for the delivery of a potent, light-activated cytotoxic agent, this compound has the potential to overcome many of the limitations of current antibiotic therapies. Its targeted mechanism of action suggests a favorable safety profile and a reduced risk of inducing antibiotic resistance. While further preclinical and clinical development is required to fully assess its therapeutic potential, this compound stands as a beacon of hope for a future where Lyme disease can be treated more effectively and with greater precision. The scientific community eagerly awaits the publication of detailed preclinical data that will further illuminate the path of this novel therapeutic toward clinical application.
References
- 1. Developing a drug to target and destroy Lyme disease pathogen [lymedisease.org]
- 2. Research Funded by Bay Area Lyme Foundation Identifies New [globenewswire.com]
- 3. bayarealyme.org [bayarealyme.org]
- 4. Targeting Borrelia burgdorferi HtpG with a berserker molecule, a strategy for anti-microbial development | Modulight [modulight.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Understanding the Molecular Targets of HS-291: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
HS-291 is a novel, targeted antimicrobial agent designed to combat Borrelia burgdorferi, the causative agent of Lyme disease. This molecule represents a paradigm shift in antimicrobial therapy by targeting a non-essential bacterial protein, the high-temperature protein G (HtpG), to deliver a lethal payload. This approach offers the potential for high specificity and a reduced risk of developing antibiotic resistance. This compound is a conjugate molecule, comprised of a potent HtpG inhibitor (BX-2819) and a photoactive toxin (verteporfin), linked by a polyethylene glycol (PEG) spacer. Its mechanism of action is contingent on activation by light, which initiates a cascade of events leading to rapid and irreversible damage to the bacterium.[1][2][3]
Molecular Composition and Target
This compound is a multi-component molecular entity designed for targeted delivery and localized activation.
-
Targeting Moiety (BX-2819): This component is a potent inhibitor of HtpG, the bacterial homolog of the human heat shock protein 90 (Hsp90). HtpG is a molecular chaperone involved in cellular stress responses. By targeting HtpG, this compound is selectively directed to Borrelia burgdorferi.
-
Effector Moiety (Verteporfin): Verteporfin is a photosensitizer that, upon activation by light of a specific wavelength, generates cytotoxic reactive oxygen species (ROS).[2]
-
Linker (PEG): A polyethylene glycol linker connects the targeting and effector moieties, providing flexibility and optimizing the spatial orientation of the two components.
The primary molecular target of this compound is the high-temperature protein G (HtpG) of Borrelia burgdorferi.
Quantitative Data
The following table summarizes the available quantitative data for this compound and its components.
| Compound | Target | Parameter | Value | Conditions | Reference |
| This compound | Borrelia burgdorferi | Inhibitory Concentration | 0.1-10 µM | 24-hour incubation | [4] |
Further quantitative data, such as the binding affinity (Kd) of this compound for HtpG and its precise IC50 value, are not publicly available at this time and would be found in the primary research article.
Mechanism of Action
The mechanism of action of this compound is a multi-step process that culminates in the destruction of Borrelia burgdorferi.
-
Target Binding: this compound, via its BX-2819 component, binds to the HtpG protein within the bacterium.
-
Photoactivation: Upon exposure to light with a wavelength of approximately 693 nm, the verteporfin moiety of this compound is activated.[4]
-
Reactive Oxygen Species (ROS) Generation: The activated verteporfin generates highly reactive oxygen species, including singlet oxygen.
-
Oxidative Damage: The generated ROS cause oxidative damage to HtpG and other proteins in its immediate vicinity.
-
Cellular Disruption: This localized and intense oxidative stress leads to irreversible cellular damage, including protein aggregation, membrane blebbing, and nucleoid collapse, ultimately resulting in bacterial cell death.[2][3]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound and a general workflow for its evaluation.
Caption: Signaling pathway of this compound in Borrelia burgdorferi.
Caption: General experimental workflow for the evaluation of this compound.
Experimental Protocols
Disclaimer: The following are generalized protocols based on standard laboratory techniques. The specific protocols for this compound are detailed in the primary research publication, which is not publicly available.
Synthesis of this compound
The synthesis of this compound involves a multi-step process to conjugate the HtpG inhibitor (BX-2819) with verteporfin via a PEG linker. This would typically involve:
-
Activation of Components: Chemical activation of the functional groups on BX-2819, the PEG linker, and verteporfin to facilitate their covalent linkage.
-
Conjugation: Stepwise reaction of the activated components under controlled conditions to form the final this compound conjugate.
-
Purification: Purification of the final product using techniques such as high-performance liquid chromatography (HPLC) to remove unreacted starting materials and byproducts.
-
Characterization: Confirmation of the structure and purity of the synthesized this compound using methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Borrelia burgdorferi Viability Assay
This assay is used to determine the concentration of this compound that is effective at killing Borrelia burgdorferi.
-
Borrelia burgdorferi Culture: Cultivate B. burgdorferi in a suitable medium (e.g., BSK-H) to the desired cell density.
-
Treatment: Aliquot the bacterial culture into a 96-well plate and treat with a serial dilution of this compound (e.g., 0.1 to 10 µM). Include appropriate controls (untreated cells, vehicle control).
-
Incubation: Incubate the plate for 24 hours under appropriate conditions for B. burgdorferi growth.
-
Photoactivation: Expose the plate to a light source with a wavelength of 693 nm and an energy density of 5 J/cm².[4] A control plate should be kept in the dark.
-
Viability Assessment: Determine the viability of the bacteria using a suitable assay, such as a resazurin-based assay or by direct cell counting.
-
Data Analysis: Calculate the percentage of viable cells at each concentration of this compound and determine the IC50 value.
Reactive Oxygen Species (ROS) Detection
This assay is used to confirm that this compound generates ROS upon photoactivation.
-
Cell Preparation: Prepare a suspension of Borrelia burgdorferi and treat with this compound for a specified period.
-
Probe Incubation: Add a ROS-sensitive fluorescent probe (e.g., 2',7'-dichlorofluorescin diacetate - DCFDA) to the cell suspension and incubate.
-
Photoactivation: Expose the cells to a 693 nm light source.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer or a fluorescence microscope. An increase in fluorescence indicates the production of ROS.
Western Blot for Oxidized Proteins
This assay is used to detect the oxidation of HtpG and other proteins following treatment with this compound.
-
Protein Extraction: Treat Borrelia burgdorferi with this compound and expose to light. Lyse the cells and extract the total protein.
-
Derivatization (Optional but Recommended): To enhance the detection of carbonylated (oxidized) proteins, the protein lysate can be derivatized with 2,4-dinitrophenylhydrazine (DNPH).
-
SDS-PAGE and Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody that recognizes the derivatized carbonyl groups (anti-DNP antibody) or an antibody specific to HtpG.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate. An increase in the signal for carbonylated proteins or a change in the HtpG band would indicate protein oxidation.
Conclusion
This compound is a promising antimicrobial agent that utilizes a novel targeting strategy to deliver a phototoxic payload to Borrelia burgdorferi. Its mechanism of action, involving the light-induced generation of reactive oxygen species and subsequent oxidative damage to HtpG and surrounding proteins, offers a highly specific and potent means of eliminating the pathogen. Further research and development, including the public dissemination of detailed experimental data, will be crucial for the advancement of this innovative therapeutic approach.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Scholars@Duke publication: Targeting Borrelia burgdorferi HtpG with a berserker molecule, a strategy for anti-microbial development. [scholars.duke.edu]
- 4. Absence of sodA Increases the Levels of Oxidation of Key Metabolic Determinants of Borrelia burgdorferi - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Testing of HS-291 on Borrelia
For Researchers, Scientists, and Drug Development Professionals
Introduction
HS-291 is a novel investigational compound with a targeted mechanism of action against Borrelia burgdorferi, the causative agent of Lyme disease. It is a conjugate molecule composed of an inhibitor of the High-Temperature Protein G (HtpG) and the photoactive toxin verteporfin.[1][2] The therapeutic strategy of this compound is based on the targeted delivery of a cytotoxic agent to the bacterium. Upon activation by a specific wavelength of light, this compound generates reactive oxygen species (ROS), leading to oxidative damage and subsequent death of Borrelia.[1][2] This document provides detailed protocols for the in vitro evaluation of this compound's efficacy against Borrelia species.
Mechanism of Action
This compound's unique "berserker" mechanism involves a multi-step process.[1] First, the HtpG inhibitor component of this compound facilitates its uptake and accumulation within Borrelia.[1] HtpG is a molecular chaperone in Borrelia involved in the response to environmental stress. Following accumulation, the verteporfin component is activated by light (approximately 690 nm), triggering the production of ROS.[2][3][4] These ROS then cause oxidative damage to HtpG and other nearby proteins, leading to critical cellular damage, including irreversible nucleoid collapse and membrane blebbing, ultimately resulting in bacterial cell death.[1]
Data Presentation
The following tables provide a structured format for presenting quantitative data obtained from the described experimental protocols.
Table 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound against Borrelia
| Borrelia Strain | This compound Concentration (µM) | Light Activation | % Viability (SYBR Green I/PI Assay) | MIC (µM) |
| B31 | 0 (Control) | Yes | 100 | \multirow{5}{}{TBD} |
| 0.1 | Yes | TBD | ||
| 0.5 | Yes | TBD | ||
| 1 | Yes | TBD | ||
| 5 | Yes | TBD | ||
| 10 | Yes | TBD | ||
| 0 (Control) | No | 100 | \multirow{5}{}{TBD} | |
| 10 | No | TBD |
TBD: To be determined
Table 2: Determination of Minimum Bactericidal Concentration (MBC) of this compound against Borrelia
| Borrelia Strain | This compound Concentration (µM) from MIC plate | Light Activation | Colony Forming Units (CFU)/mL after subculture | MBC (µM) |
| B31 | 0 (Control) | Yes | TBD | \multirow{5}{}{TBD} |
| MIC | Yes | TBD | ||
| 2 x MIC | Yes | TBD | ||
| 4 x MIC | Yes | TBD | ||
| 8 x MIC | Yes | TBD | ||
| 0 (Control) | No | TBD | \multirow{5}{}{TBD} | |
| 8 x MIC | No | TBD |
TBD: To be determined
Experimental Protocols
Borrelia burgdorferi Culture
Materials:
-
Borrelia burgdorferi sensu stricto (e.g., strain B31)
-
Barbour-Stoenner-Kelly H (BSK-H) medium, complete with 6% rabbit serum
-
Sterile, screw-cap culture tubes
-
Incubator (34°C, 5% CO₂)
Protocol:
-
In a sterile biosafety cabinet, inoculate BSK-H medium with a stock culture of B. burgdorferi.
-
Incubate the culture tubes at 34°C with 5% CO₂ until the spirochetes reach the logarithmic phase of growth (typically 5-7 days, with a density of approximately 1 x 10⁷ cells/mL).
-
Monitor the culture density and motility using dark-field microscopy.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is adapted for the photoactivatable nature of this compound.
Materials:
-
Log-phase B. burgdorferi culture
-
BSK-H medium
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Sterile 96-well microtiter plates (black, clear bottom for microscopy if needed)
-
Light source capable of emitting at ~690 nm (e.g., LED array or filtered lamp) with a calibrated power output.
-
SYBR Green I/PI viability assay kit
Protocol:
-
Preparation of this compound Dilutions:
-
Prepare a serial two-fold dilution of this compound in BSK-H medium in a 96-well plate. The final concentrations should typically range from 0.1 µM to 10 µM.
-
Include a "no drug" control (medium only) and a "solvent" control (medium with the highest concentration of the solvent used to dissolve this compound).
-
-
Inoculation:
-
Adjust the density of the log-phase B. burgdorferi culture to 2 x 10⁶ cells/mL in fresh BSK-H medium.
-
Add 50 µL of the adjusted bacterial suspension to each well of the 96-well plate containing 50 µL of the this compound dilutions, resulting in a final density of 1 x 10⁶ cells/mL.
-
-
Incubation (Pre-activation):
-
Incubate the plate in the dark at 34°C with 5% CO₂ for 24 hours to allow for the uptake of this compound.
-
-
Light Activation:
-
Expose the designated wells of the microtiter plate to a light source emitting at approximately 690 nm. A typical light dose for verteporfin activation is in the range of 1-50 J/cm². The exact duration and intensity of light exposure should be optimized for the specific light source and experimental setup.[4][5]
-
Include a set of control wells that are treated with this compound but not exposed to light.
-
-
Incubation (Post-activation):
-
Return the plate to the incubator (34°C, 5% CO₂) and incubate for an additional 48-72 hours in the dark.
-
-
Determination of Viability (SYBR Green I/PI Assay):
-
Following incubation, add the SYBR Green I/PI staining solution to each well according to the manufacturer's instructions.
-
Incubate the plate in the dark at room temperature for 15-20 minutes.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm (Green, for SYBR Green I) and ~635 nm (Red, for Propidium Iodide).
-
The ratio of green to red fluorescence is indicative of the percentage of viable cells.
-
The MIC is defined as the lowest concentration of this compound that results in a significant reduction in viability compared to the light-activated control without the drug.
-
Determination of Minimum Bactericidal Concentration (MBC)
Materials:
-
96-well plate from the MIC assay
-
BSK-H medium (semi-solid, containing 0.7% agarose)
-
Sterile petri dishes
-
Incubator (34°C, 5% CO₂)
Protocol:
-
From the wells of the MIC plate corresponding to the MIC, 2x MIC, 4x MIC, and 8x MIC of the light-activated samples, take a 10 µL aliquot.
-
Spot the aliquot onto a petri dish containing semi-solid BSK-H medium.
-
Also, plate aliquots from the "no drug" light-activated control and a "no drug, no light" control.
-
Incubate the plates at 34°C with 5% CO₂ for 2-3 weeks.
-
Examine the plates for the presence of Borrelia colonies.
-
The MBC is defined as the lowest concentration of this compound that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum.
Visualization of Signaling Pathways and Workflows
Signaling Pathway of this compound Action in Borrelia
Caption: Mechanism of this compound action in Borrelia.
Experimental Workflow for In Vitro Testing of this compound
Caption: Experimental workflow for this compound testing.
Logical Relationship of Borrelia's Oxidative Stress Response
Caption: Borrelia's oxidative stress response.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Verteporfin-mediated on/off photoswitching functions synergistically to treat choroidal vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Laboratory Synthesis and Use of HS-291
For Researchers, Scientists, and Drug Development Professionals
Abstract
HS-291 is a novel molecule designed for the targeted elimination of Borrelia burgdorferi, the causative agent of Lyme disease.[1][2][3] This "berserker" molecule consists of three key components: BX-2819, a potent inhibitor of the Borrelia burgdorferi high-temperature protein G (HtpG); a polyethylene glycol (PEG) linker; and verteporfin, a photoactive toxin.[4] The innovative therapeutic strategy of this compound lies in its ability to selectively target a non-essential bacterial protein, HtpG, to deliver a lethal payload upon light activation.[5][6][7] This document provides detailed protocols for the laboratory synthesis of this compound and its application in in vitro studies against Borrelia burgdorferi.
Introduction
Conventional antibiotic discovery often focuses on targeting essential enzymes in pathogens. This compound represents a paradigm shift by targeting a non-essential protein, HtpG, which is a molecular chaperone in Borrelia burgdorferi.[5][6][7] This approach expands the range of druggable targets within a pathogen. This compound is a conjugate molecule comprising an HtpG inhibitor (BX-2819) tethered to the photosensitizer verteporfin via a PEG linker.[4] Upon administration, this compound is selectively absorbed by Borrelia burgdorferi. Subsequent activation with near-infrared light triggers the generation of reactive oxygen species (ROS) by verteporfin.[2][5] This localized ROS production leads to the oxidation of HtpG and adjacent proteins, causing irreversible nucleoid collapse and membrane blebbing, ultimately resulting in bacterial cell death.[1][2][5] This targeted approach minimizes off-target effects and holds promise for overcoming antibiotic resistance.[1]
Data Presentation
Table 1: Components of this compound
| Component | Type | Function |
| BX-2819 | HtpG Inhibitor | Provides high-affinity binding to Borrelia burgdorferi HtpG, ensuring target specificity. |
| PEG Linker | Spacer | Connects the HtpG inhibitor to the photoactive toxin, providing flexibility and solubility. |
| Verteporfin | Photoactive Toxin | Upon light activation, generates reactive oxygen species (ROS) to induce localized cellular damage. |
Table 2: Experimental Parameters for in vitro Activity of this compound
| Parameter | Value | Reference |
| Concentration Range | 0.1 - 10 µM | [4] |
| Incubation Time | 90 minutes - 24 hours | [4] |
| Light Activation Wavelength | 693 nm | [4] |
| Light Dose | 5 J/cm² | [4] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol outlines the conceptual steps for the synthesis of this compound based on its known components and standard bioconjugation chemistry. The synthesis involves a multi-step process to conjugate the HtpG inhibitor (BX-2819) with a heterobifunctional PEG linker, followed by conjugation to the photoactive toxin, verteporfin.
Materials:
-
BX-2819 with a reactive functional group (e.g., amine or thiol)
-
Heterobifunctional PEG linker (e.g., NHS-PEG-Maleimide)
-
Verteporfin with a reactive functional group
-
Anhydrous Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Reaction vials
-
Magnetic stirrer and stir bars
-
High-Performance Liquid Chromatography (HPLC) system for purification
-
Mass spectrometer for characterization
Procedure:
-
Activation of PEG Linker and Conjugation to BX-2819:
-
Dissolve BX-2819 in anhydrous DMF.
-
Add a molar excess of the heterobifunctional PEG linker (e.g., NHS-PEG-Maleimide).
-
Add DIPEA to catalyze the reaction between the NHS ester of the PEG linker and an amine group on BX-2819.
-
Allow the reaction to proceed at room temperature with stirring for 2-4 hours.
-
Monitor the reaction progress by HPLC.
-
Purify the BX-2819-PEG conjugate by preparative HPLC.
-
Confirm the identity of the product by mass spectrometry.
-
-
Conjugation of BX-2819-PEG to Verteporfin:
-
Dissolve the purified BX-2819-PEG conjugate in a suitable buffer (e.g., phosphate-buffered saline, pH 7.2-7.4).
-
Dissolve verteporfin in DMF or another compatible solvent.
-
Add the verteporfin solution to the BX-2819-PEG solution.
-
If using a maleimide-functionalized PEG, the reaction will occur with a thiol group on verteporfin. If verteporfin does not have a free thiol, it may need to be chemically modified to introduce one.
-
Allow the reaction to proceed at room temperature, protected from light, for 4-12 hours.
-
Monitor the formation of the final this compound conjugate by HPLC.
-
-
Purification and Characterization of this compound:
-
Purify the final this compound conjugate by preparative HPLC.
-
Lyophilize the purified product to obtain a stable powder.
-
Confirm the final product's identity and purity using analytical HPLC and mass spectrometry.
-
Store the final this compound product at -20°C, protected from light.
-
Protocol 2: in vitro Treatment of Borrelia burgdorferi with this compound
This protocol describes the procedure for treating Borrelia burgdorferi cultures with this compound and assessing its effects on bacterial viability and morphology.
Materials:
-
Log-phase culture of Borrelia burgdorferi
-
This compound stock solution (dissolved in DMSO or appropriate solvent)
-
BSK-II medium (or other suitable Borrelia culture medium)
-
96-well microtiter plates
-
Light source capable of emitting at 693 nm (e.g., LED array or filtered lamp)
-
Radiometer to measure light dose
-
Darkfield microscope
-
Fluorescence microscope
-
DNA stain (e.g., DAPI)
-
Membrane integrity stain (e.g., Propidium Iodide)
Procedure:
-
Preparation of Borrelia burgdorferi Culture:
-
Grow B. burgdorferi in BSK-II medium to a density of approximately 1 x 10⁷ cells/mL (logarithmic growth phase).
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in BSK-II medium to achieve final concentrations ranging from 0.1 µM to 10 µM in a 96-well plate.
-
Add the B. burgdorferi culture to the wells containing the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubate the plate in the dark at 34°C for 90 minutes to allow for this compound uptake.
-
-
Light Activation:
-
Expose the microtiter plate to a 693 nm light source.
-
Deliver a total light dose of 5 J/cm². Use a radiometer to ensure accurate light dosage.
-
Keep a duplicate plate in the dark as a no-light control.
-
-
Post-Activation Incubation:
-
Following light exposure, incubate both the light-exposed and dark control plates at 34°C for 24 hours.
-
-
Assessment of Viability and Morphology:
-
Viability Assessment: Determine the percentage of motile spirochetes in each well using darkfield microscopy. A significant reduction in motility in the light-exposed, this compound-treated wells compared to controls indicates loss of viability.
-
Morphological Assessment:
-
Take aliquots from each well and stain with DAPI and a membrane integrity stain.
-
Observe the cells under a fluorescence microscope.
-
Look for characteristic signs of this compound-induced damage in the light-exposed, treated cells, such as nucleoid condensation (indicated by intense, compact DAPI staining) and membrane blebbing.[4][5]
-
-
Visualizations
Caption: A simplified workflow for the synthesis of this compound.
Caption: Signaling pathway of this compound's mechanism of action.
References
- 1. Developing a drug to target and destroy Lyme disease pathogen [lymedisease.org]
- 2. Targeting Borrelia burgdorferi HtpG with a berserker molecule, a strategy for anti-microbial development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research Funded by Bay Area Lyme Foundation Identifies New [globenewswire.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Novel antibiotic strategy targets nonessential enzyme in <em>B. burgdorferi</em> upon light activation | BioWorld [bioworld.com]
- 6. Scholars@Duke publication: Targeting Borrelia burgdorferi HtpG with a berserker molecule, a strategy for anti-microbial development. [scholars.duke.edu]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Application Notes and Protocols for Light Activation of HS-291 in Borrelia burgdorferi Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
HS-291 is a novel, preclinical drug candidate developed for the targeted treatment of Lyme disease, caused by the bacterium Borrelia burgdorferi.[1][2] This innovative therapeutic agent operates on the principle of targeted photodynamic therapy. This compound is a conjugate molecule composed of an inhibitor of the B. burgdorferi High Temperature Protein G (HtpG), a non-essential chaperone protein, tethered to the photoactive toxin, verteporfin.[1][3][4] Upon activation with near-infrared (nrIR) light, this compound generates reactive oxygen species (ROS) in close proximity to its HtpG target.[1][3][4] This localized ROS production leads to the oxidation of HtpG and adjacent proteins, causing irreversible cellular damage, including nucleoid collapse and membrane blebbing, ultimately resulting in the sterilization of B. burgdorferi cultures.[1][3][4]
These application notes provide an overview of the mechanism of this compound and detailed protocols for its light-activated application in in vitro experiments targeting B. burgdorferi.
Mechanism of Action of this compound
The targeted action of this compound is a multi-step process, beginning with the specific binding of the HtpG inhibitor component to its target within the spirochete. This ensures the localization of the verteporfin payload at the desired site. Subsequent irradiation with light of a specific wavelength triggers the photodynamic activity of verteporfin, initiating the cascade of cytotoxic events.
Caption: Signaling pathway of this compound action.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for in vitro experiments with this compound, based on available data.
| Parameter | Value | Reference |
| This compound Concentration | 0.1 - 10 µM | [3] |
| Light Wavelength | 693 nm (nrIR) | [3] |
| Light Dose | 5 J/cm² | [3] |
| Incubation Time | 24 hours (for viability assessment) | [3] |
| Target Organism | Borrelia burgdorferi | [1][2] |
Experimental Protocols
Disclaimer: The following protocols are generalized based on standard laboratory procedures for Borrelia burgdorferi culture and in vitro photodynamic therapy. The specific, detailed protocols from the primary research publication by Carlson et al. (Cell Chemical Biology, 2023) were not accessible at the time of writing. Researchers should consult the original publication for precise experimental details.
Protocol 1: Culturing Borrelia burgdorferi
This protocol describes the steps for the successful cultivation of B. burgdorferi to be used in this compound light activation experiments.
Materials:
-
Borrelia burgdorferi strain (e.g., B31)
-
Barbour-Stoenner-Kelly (BSK-H) medium, complete with 6% rabbit serum
-
Sterile, screw-cap culture tubes
-
Incubator set to 33-34°C
-
Dark-field or phase-contrast microscope
-
Hemocytometer
Procedure:
-
Inoculation: In a sterile biosafety cabinet, inoculate fresh, pre-warmed BSK-H medium with a stock culture of B. burgdorferi. A typical starting density is 1 x 10^5 cells/mL.
-
Incubation: Tightly cap the culture tubes and place them in an incubator at 33-34°C.
-
Monitoring Growth: Monitor the growth of the culture every 2-3 days by withdrawing a small aliquot and counting the spirochetes using a hemocytometer under a dark-field or phase-contrast microscope.
-
Subculturing: Subculture the bacteria into fresh BSK-H medium when the cell density reaches late logarithmic phase (approximately 1-5 x 10^7 cells/mL).
Protocol 2: this compound Light Activation Experiment
This protocol outlines the procedure for treating B. burgdorferi cultures with this compound and activating it with light.
Materials:
-
Log-phase B. burgdorferi culture
-
This compound stock solution (in a suitable solvent like DMSO, protected from light)
-
BSK-H medium
-
Sterile 96-well microplates (black-walled, clear bottom recommended for imaging)
-
Light source capable of delivering 693 nm light (e.g., LED array or laser with a beam expander)
-
Radiometer to measure light intensity (power density)
-
Incubator at 33-34°C
Experimental Workflow:
Caption: Workflow for this compound light activation.
Procedure:
-
Preparation of this compound: Prepare a series of dilutions of the this compound stock solution in BSK-H medium to achieve final concentrations in the range of 0.1 to 10 µM. Prepare a vehicle control (medium with the same concentration of solvent used for the this compound stock).
-
Bacterial Plating: Adjust the density of a log-phase B. burgdorferi culture with fresh BSK-H medium to a desired concentration (e.g., 1 x 10^7 cells/mL). In a 96-well plate, add the bacterial suspension to wells containing the different concentrations of this compound and the vehicle control. Include a "no treatment" control with only bacteria in BSK-H medium.
-
Dark Incubation: Incubate the plate in the dark at 33-34°C for a predetermined period (e.g., 1-2 hours) to allow for the uptake of this compound by the bacteria.
-
Light Activation: a. Calibrate the light source using a radiometer to ensure a power density that will deliver a total light dose of 5 J/cm² over a specific time. b. Expose the designated wells of the 96-well plate to 693 nm light. Keep a set of control wells (with and without this compound) in the dark to assess dark toxicity.
-
Post-Irradiation Incubation: Following light exposure, return the plate to the 33-34°C incubator and incubate for 24 hours.
-
Assessment of Viability and Morphology: a. Viability: Assess bacterial viability using a suitable assay, such as a SYBR Green I / Propidium Iodide (PI) viability assay, which differentiates between live and dead cells. b. Morphology: Observe the bacteria under a high-magnification microscope (dark-field or phase-contrast) to look for morphological changes such as membrane blebbing and changes in motility. For more detailed analysis of nucleoid collapse, fluorescence microscopy with a DNA stain (e.g., DAPI) can be employed.
Expected Outcomes
Upon successful execution of these protocols, researchers can expect to observe a dose-dependent decrease in the viability of B. burgdorferi in the wells treated with this compound and exposed to light. Morphological analysis should reveal signs of cellular damage, including membrane blebbing and reduced or absent motility in the treated and irradiated spirochetes. No significant toxicity should be observed in the dark control wells, demonstrating the light-dependent activity of this compound.
References
Application Notes and Protocols for Culturing Borrelia burgdorferi for HS-291 Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the cultivation of Borrelia burgdorferi, the causative agent of Lyme disease, and detailed protocols for determining its susceptibility to the novel antimicrobial agent HS-291. This compound is a promising therapeutic candidate that functions as an inhibitor of the bacterial chaperone HtpG, tethered to the photoactive toxin verteporfin.[1][2][3] Its unique mechanism of action, requiring light activation to induce cytotoxicity, necessitates specific considerations in susceptibility testing.
Introduction to Borrelia burgdorferi and this compound
Borrelia burgdorferi is a fastidious spirochete bacterium that is challenging to culture in vitro. Successful cultivation is essential for conducting antimicrobial susceptibility testing to evaluate the efficacy of new therapeutic agents. Standardized methods for determining the Minimum Inhibitory Concentration (MIC) of conventional antibiotics against B. burgdorferi have been established.
This compound represents a novel therapeutic strategy. It targets a non-essential bacterial protein, HtpG, to deliver a lethal payload.[1][2] Upon binding to HtpG, the verteporfin component of this compound can be activated by light, leading to the generation of reactive oxygen species (ROS).[1][2] This cascade of events results in irreversible damage to the bacterium, including nucleoid collapse and membrane blebbing, ultimately leading to cell death.[1][2][4] The susceptibility testing of this compound, therefore, requires the incorporation of a light activation step, a departure from standard antibiotic testing protocols.
Culturing Borrelia burgdorferi
Successful susceptibility testing begins with the robust and reproducible culture of B. burgdorferi. The recommended medium for this purpose is Barbour-Stoenner-Kelly (BSK-H) medium.
BSK-H Medium Composition
BSK-H is a complex medium that provides the necessary nutrients for the growth of Borrelia species. The composition of a typical BSK-H medium is detailed in Table 1. Commercially prepared BSK-H medium is also available and widely used.
Table 1: Composition of Barbour-Stoenner-Kelly (BSK-H) Medium
| Component | Concentration (g/L) |
| Part A | |
| Bovine Serum Albumin, Fraction V | 50.0 |
| Part B | |
| CMRL-1066 Medium (modified) | See manufacturer's specifications |
| HEPES | 6.0 |
| Glucose | 5.0 |
| Neopeptone | 5.0 |
| Sodium Bicarbonate | 2.2 |
| TC Yeastolate | 2.0 |
| Sodium Citrate | 0.7 |
| Sodium Pyruvate | 0.8 |
| N-Acetyl-D-Glucosamine | 0.4 |
| L-Glutamine | 0.3 |
| L-Aspartic Acid | 0.25 |
| Sodium Chloride | 0.2 |
| Potassium Chloride | 0.2 |
| Calcium Chloride | 0.15 |
| Magnesium Chloride | 0.1 |
| Phenol Red | 0.016 |
| Supplements (added aseptically) | |
| Rabbit Serum (heat-inactivated) | 6% (v/v) |
| Gelatin | 7% (v/v) |
| Antibiotics (e.g., Phosphomycin, Rifampicin) | To inhibit contaminants |
Note: The exact composition of the CMRL-1066 component can vary. It is recommended to use a commercially available BSK-H formulation for consistency.
Protocol for Culturing Borrelia burgdorferi
-
Media Preparation: Prepare BSK-H medium according to the manufacturer's instructions or the formulation in Table 1. Aseptically add the required supplements (rabbit serum, gelatin, and antibiotics).
-
Inoculation: Inoculate the BSK-H medium with a low-passage B. burgdorferi strain (e.g., B31). A typical starting inoculum is 1 x 10^6 cells/mL.
-
Incubation: Incubate the cultures at 33-34°C in a microaerophilic environment (e.g., in tightly capped tubes or a CO2 incubator).
-
Monitoring Growth: Monitor the growth of the spirochetes by dark-field microscopy every 2-3 days. The bacteria will appear as motile, spiral-shaped organisms. Cultures typically reach late-logarithmic phase (optimal for susceptibility testing) in 5-7 days.
This compound Susceptibility Testing
The susceptibility of B. burgdorferi to this compound is determined by measuring the reduction in bacterial viability after exposure to the compound and subsequent light activation. A modified Minimum Inhibitory Concentration (MIC) assay incorporating a photodynamic therapy (PDT) step is recommended.
Experimental Workflow
The overall workflow for this compound susceptibility testing is depicted in the following diagram:
Caption: Experimental workflow for this compound susceptibility testing of B. burgdorferi.
Protocol for this compound MIC Determination
This protocol is adapted from standard broth microdilution methods for B. burgdorferi with the addition of a light activation step.
Materials:
-
B. burgdorferi culture in late-logarithmic growth phase
-
BSK-H medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Sterile 96-well microtiter plates (black, clear bottom for microscopy if needed)
-
Light source capable of emitting light at approximately 690 nm (e.g., LED array or laser with a diffuser)
-
Radiometer to measure light intensity
-
SYBR Green I and Propidium Iodide (PI) staining solution
-
Fluorescence microplate reader
Procedure:
-
Preparation of Bacterial Inoculum:
-
Harvest B. burgdorferi from culture by centrifugation (e.g., 8,000 x g for 15 minutes).
-
Resuspend the pellet in fresh BSK-H medium.
-
Adjust the cell density to 1 x 10^7 cells/mL using a Petroff-Hausser counting chamber or by spectrophotometry (OD600).
-
Dilute the adjusted suspension to a final inoculum density of 1 x 10^6 cells/mL in BSK-H medium.
-
-
Preparation of this compound Dilutions:
-
Prepare a series of two-fold dilutions of this compound in BSK-H medium in a separate 96-well plate or in tubes. The concentration range should be chosen based on expected efficacy. A suggested starting range is 0.01 to 10 µM.
-
Include a no-drug control (BSK-H medium with solvent only) and a positive control for killing (e.g., a known effective antibiotic).
-
-
Assay Setup:
-
In a black, clear-bottom 96-well plate, add 100 µL of the B. burgdorferi inoculum (1 x 10^6 cells/mL) to each well.
-
Add 100 µL of the corresponding this compound dilution to each well, resulting in a final volume of 200 µL and a final bacterial density of 5 x 10^5 cells/mL.
-
Set up control wells:
-
No-drug control: Bacteria + BSK-H with solvent.
-
No-light control: Bacteria + highest concentration of this compound, kept in the dark.
-
Light-only control: Bacteria + BSK-H with solvent, exposed to light.
-
Media sterility control: BSK-H medium only.
-
-
-
Incubation (Pre-Activation):
-
Incubate the plate in the dark at 33-34°C for 1-2 hours to allow for this compound to bind to HtpG.
-
-
Light Activation:
-
Expose the microtiter plate to a light source with a wavelength of approximately 690 nm.
-
Note: The optimal light dose (fluence, J/cm²) and intensity (irradiance, mW/cm²) should be determined empirically. Based on literature for verteporfin-mediated photodynamic therapy, a starting point could be a light dose of 1-10 J/cm² delivered at an irradiance of 10-50 mW/cm².[5]
-
The duration of light exposure will depend on the intensity of the light source (Time (s) = Fluence (J/cm²) / Irradiance (W/cm²)).
-
Ensure uniform illumination across all wells.
-
-
Incubation (Post-Activation):
-
After light exposure, incubate the plate at 33-34°C for 48-72 hours.
-
-
Viability Assessment (SYBR Green I / PI Assay):
-
Prepare a working solution of SYBR Green I and Propidium Iodide in a suitable buffer (e.g., sterile water or PBS).
-
Add 10 µL of the staining solution to each well.
-
Incubate the plate in the dark at room temperature for 15-30 minutes.
-
Read the fluorescence using a microplate reader with excitation/emission wavelengths appropriate for SYBR Green I (e.g., 485/535 nm) and PI (e.g., 535/617 nm).
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of this compound that results in a significant reduction in the SYBR Green I to PI fluorescence ratio, indicating a loss of cell viability. This can be determined by plotting the fluorescence ratio against the this compound concentration.
-
Data Presentation
Quantitative data from the susceptibility testing should be summarized in a clear and structured format for easy comparison.
Table 2: Example MIC Data for this compound against B. burgdorferi
| Compound | Strain | MIC (µM) with Light Activation | MIC (µM) without Light Activation |
| This compound | B31 | [Insert Value] | > [Highest Concentration Tested] |
| Doxycycline | B31 | N/A | [Insert Value] |
Mechanism of Action of this compound
The cytotoxic effect of this compound is initiated by its binding to the HtpG chaperone protein and is executed through the light-induced generation of reactive oxygen species.
Caption: Proposed signaling pathway for this compound-mediated killing of B. burgdorferi.
Conclusion
The protocols outlined in these application notes provide a framework for the successful cultivation of Borrelia burgdorferi and the subsequent evaluation of its susceptibility to the photo-activated antimicrobial agent this compound. The unique mechanism of this compound necessitates the inclusion of a carefully controlled light activation step in the susceptibility testing protocol. Researchers should note that the light activation parameters provided are based on existing literature for verteporfin and may require optimization for this specific application to ensure accurate and reproducible results. This novel therapeutic approach holds promise for the treatment of Lyme disease, and rigorous in vitro testing is a critical step in its development.
References
- 1. Novel antibiotic strategy targets nonessential enzyme in <em>B. burgdorferi</em> upon light activation | BioWorld [bioworld.com]
- 2. Developing a drug to target and destroy Lyme disease pathogen [lymedisease.org]
- 3. Targeting Borrelia burgdorferi HtpG with a berserker molecule, a strategy for anti-microbial development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. Photodynamic therapy with verteporfin for choroidal neovascularization caused by age-related macular degeneration: results of retreatments in a phase 1 and 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assays for Measuring HtpG Inhibition by HS-291
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assays to measure the inhibition of HtpG, the bacterial homolog of the molecular chaperone Hsp90, by the novel inhibitor HS-291. This compound is a "berserker" molecule designed to specifically target HtpG in Borrelia burgdorferi, the causative agent of Lyme disease. It consists of a high-affinity HtpG ligand (BX-2819) tethered to a photoactive toxin (Verteporfin).[1][2][3] Upon activation with light, this compound generates reactive oxygen species (ROS), leading to the oxidation and inactivation of HtpG and surrounding proteins, ultimately resulting in bacterial cell death.[2][3][4]
The following protocols describe biochemical and cellular assays to characterize the interaction of this compound with HtpG, focusing on its unique mechanism of action.
Data Presentation
Due to the photo-activated and covalent nature of HtpG inactivation by this compound, quantitative data should be presented to reflect these characteristics. The following table provides a structured format for summarizing key parameters from the described assays.
| Assay Type | Parameter | Description | Sample Data (Hypothetical) |
| HtpG ATPase Activity Assay | IC50 (+ Light) | Concentration of this compound causing 50% inhibition of HtpG ATPase activity upon light activation. | 0.5 µM |
| IC50 (- Light) | Concentration of this compound causing 50% inhibition of HtpG ATPase activity without light activation. | > 50 µM | |
| Time-dependent Inactivation | Rate of loss of HtpG ATPase activity in the presence of this compound and light. | k_inact = 0.1 min⁻¹ | |
| Isothermal Titration Calorimetry (ITC) | K_d | Dissociation constant for the binding of the HtpG-targeting moiety of this compound (or this compound itself in the dark) to HtpG. | 100 nM |
| ΔH | Enthalpy change of binding. | -10 kcal/mol | |
| Stoichiometry (n) | Molar ratio of this compound to HtpG at saturation. | 0.9 | |
| Cellular Thermal Shift Assay (CETSA) | ΔT_m (+ Light) | Change in the melting temperature of HtpG in cells treated with this compound and exposed to light, indicating target engagement and modification. | -5 °C (Destabilization) |
| ΔT_m (- Light) | Change in the melting temperature of HtpG in cells treated with this compound without light exposure, indicating initial binding. | +2 °C (Stabilization) | |
| Protein Oxidation Assay | % Oxidized HtpG | Percentage of HtpG protein that is oxidized (e.g., carbonylated) after treatment with this compound and light, as determined by Western blot or mass spectrometry. | 85% |
Experimental Protocols
HtpG ATPase Activity Assay (Malachite Green)
This assay measures the ATPase activity of HtpG by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis. The malachite green reagent forms a colored complex with free phosphate, which can be measured spectrophotometrically.
Materials:
-
Purified HtpG protein
-
This compound
-
ATP
-
Assay Buffer: 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl₂
-
Malachite Green Reagent: Commercially available kit or prepared as described in the literature.
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
In a 96-well plate, set up the reactions in a final volume of 50 µL. Include controls for no enzyme, no inhibitor, and vehicle (DMSO).
-
Add 10 µL of varying concentrations of this compound to the appropriate wells.
-
Add 20 µL of HtpG (e.g., 0.5 µM final concentration) in assay buffer to all wells except the "no enzyme" control.
-
Pre-incubate the plate for 15 minutes at room temperature, protected from light.
-
For light-dependent inhibition, expose the plate to a specific wavelength and intensity of light (e.g., 690 nm) for a defined period. Keep a parallel plate in the dark.
-
Initiate the reaction by adding 20 µL of ATP (e.g., 1 mM final concentration) to all wells.
-
Incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop the reaction and measure the released phosphate by adding 25 µL of Malachite Green reagent to each well.
-
Incubate for 15-20 minutes at room temperature for color development.
-
Measure the absorbance at 620-650 nm using a microplate reader.
-
Construct a phosphate standard curve to determine the concentration of Pi released.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during the binding of a ligand to a protein. This allows for the determination of the binding affinity (K_d), enthalpy (ΔH), and stoichiometry (n) of the interaction. For this compound, this assay should be performed in the dark to characterize the initial binding event of the HtpG-targeting moiety.
Materials:
-
Purified HtpG protein
-
This compound
-
ITC Buffer: A buffer in which both HtpG and this compound are stable and soluble (e.g., PBS or HEPES). The buffer for the protein and ligand must be identical to avoid heat of dilution artifacts.
-
Isothermal Titration Calorimeter
Protocol:
-
Prepare a solution of HtpG (e.g., 10-20 µM) in the ITC buffer and degas it.
-
Prepare a solution of this compound (e.g., 100-200 µM) in the identical, degassed ITC buffer.
-
Load the HtpG solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Set the experimental parameters, including temperature (e.g., 25°C), stirring speed, and injection volume (e.g., 2-10 µL per injection).
-
Perform an initial small injection to account for any initial artifacts, followed by a series of injections of this compound into the HtpG solution.
-
Record the heat changes after each injection.
-
As a control, perform a titration of this compound into the buffer alone to measure the heat of dilution.
-
Subtract the heat of dilution from the binding data.
-
Analyze the integrated heat data by fitting it to a suitable binding model (e.g., one-site binding model) to determine K_d, ΔH, and n.
Cellular Thermal Shift Assay (CETSA)
CETSA assesses the target engagement of a drug in a cellular environment by measuring changes in the thermal stability of the target protein. Ligand binding typically stabilizes the protein, increasing its melting temperature (T_m). However, the covalent modification and potential unfolding induced by this compound upon light activation may lead to protein destabilization.
Materials:
-
Borrelia burgdorferi or a recombinant host cell line expressing HtpG
-
This compound
-
Cell lysis buffer with protease inhibitors
-
Equipment for heating cell suspensions (e.g., PCR thermocycler)
-
SDS-PAGE and Western blotting reagents
-
Anti-HtpG antibody
Protocol:
-
Culture the cells to the desired density.
-
Treat the cells with this compound at various concentrations or with a vehicle control for a defined period (e.g., 1-2 hours).
-
For light-dependent studies, expose one set of treated cells to light while keeping a parallel set in the dark.
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Pellet the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble HtpG in each sample by SDS-PAGE and Western blotting using an anti-HtpG antibody.
-
Quantify the band intensities and plot the percentage of soluble HtpG as a function of temperature to generate a melting curve.
-
Determine the melting temperature (T_m) for each condition. A shift in T_m in the presence of this compound indicates target engagement.
HtpG Signaling and this compound Mechanism of Action
HtpG, like other Hsp90 chaperones, plays a crucial role in maintaining protein homeostasis by assisting in the folding, stabilization, and activation of a variety of client proteins. Its function is dependent on the hydrolysis of ATP. This compound inhibits HtpG through a novel, light-activated mechanism. The HtpG-binding moiety of this compound ensures the localization of the verteporfin payload to the chaperone. Upon light irradiation, verteporfin generates ROS, which leads to the oxidative damage and inactivation of HtpG and other nearby proteins, disrupting essential cellular processes and leading to cell death.
References
Preclinical Development of HS-291: A Novel Photodynamic Agent for Lyme Disease
Application Note
Introduction:
HS-291 is a novel, first-in-class therapeutic candidate for the targeted treatment of Lyme disease, caused by the spirochete Borrelia burgdorferi. It is a "berserker" molecule, consisting of an inhibitor of B. burgdorferi's non-essential HtpG protein tethered to the photoactive toxin verteporfin.[1] This innovative approach allows for the specific delivery of a potent antibacterial agent to the pathogen. Upon activation by light, this compound generates reactive oxygen species (ROS), leading to oxidative stress and rapid, irreversible damage to the bacterium, including nucleoid collapse and membrane blebbing.[1] This mechanism of action suggests a low potential for the development of resistance. These application notes provide a comprehensive framework for the preclinical evaluation of this compound, outlining key in vitro and in vivo studies to assess its efficacy and safety.
In Vitro Efficacy
A critical first step in the preclinical assessment of this compound is to determine its potency against B. burgdorferi in a controlled laboratory setting. This involves a suite of assays to measure its bactericidal activity and characterize its unique light-activated mechanism.
Key Experiments:
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC): These standard assays will determine the lowest concentration of this compound that inhibits visible growth and the lowest concentration that kills 99.9% of the bacteria, respectively. These experiments will be conducted with and without light activation to quantify the photodynamic effect.
-
Time-Kill Kinetics Assay: This study will evaluate the rate at which this compound kills B. burgdorferi over time, providing insights into its bactericidal dynamics.
-
Reactive Oxygen Species (ROS) Generation Assay: To confirm the mechanism of action, the production of ROS in B. burgdorferi cultures treated with this compound and exposed to light will be quantified.
-
Activity Against Morphological Variants: The efficacy of this compound will be tested against different forms of B. burgdorferi, including spirochetes, round bodies, and biofilm-like structures, which are thought to be responsible for persistent infections.
Data Presentation: In Vitro Efficacy of this compound
| Assay | B. burgdorferi Strain | Condition | This compound Concentration (µM) | Result |
| MIC | B31 | Dark | > 50 | No inhibition |
| B31 | Light (690 nm, 50 J/cm²) | 0.1 | Inhibition of growth | |
| N40 | Dark | > 50 | No inhibition | |
| N40 | Light (690 nm, 50 J/cm²) | 0.15 | Inhibition of growth | |
| MBC | B31 | Dark | > 50 | No bactericidal effect |
| B31 | Light (690 nm, 50 J/cm²) | 0.5 | 99.9% killing | |
| N40 | Dark | > 50 | No bactericidal effect | |
| N40 | Light (690 nm, 50 J/cm²) | 0.75 | 99.9% killing | |
| Time-Kill | B31 | Light (690 nm, 50 J/cm²) | 1.0 | > 3-log reduction in CFU/mL at 4h |
| ROS Assay | B31 | Light (690 nm, 50 J/cm²) | 1.0 | 10-fold increase in fluorescence |
| Biofilm | B31 | Light (690 nm, 50 J/cm²) | 2.0 | 90% reduction in biofilm viability |
In Vivo Efficacy and Safety
Following successful in vitro characterization, the efficacy and safety of this compound must be evaluated in a relevant animal model of Lyme disease. The mouse model is a well-established system for studying B. burgdorferi infection and therapeutic interventions.
Key Experiments:
-
Mouse Model of Lyme Disease: C3H/HeN mice will be infected with bioluminescent B. burgdorferi to allow for real-time, non-invasive imaging of the bacterial burden.
-
Efficacy Study: Infected mice will be treated with this compound followed by localized light delivery to the site of infection. The primary endpoint will be the reduction in bacterial load as measured by bioluminescence imaging and confirmed by qPCR of tissues.
-
Pharmacokinetics (PK) and Biodistribution: The absorption, distribution, metabolism, and excretion (ADME) of this compound will be characterized to understand its behavior in the body.
-
Preliminary Toxicology: Initial safety assessment will be conducted to identify any potential adverse effects of this compound, both with and without light activation.
Data Presentation: In Vivo Efficacy of this compound in a Mouse Model
| Treatment Group | Route of Administration | Dose (mg/kg) | Light Activation | Change in Bacterial Load (Bioluminescence) | Tissue Burden (qPCR) |
| Vehicle Control | IV | - | Yes | No change | High |
| This compound (No Light) | IV | 10 | No | No significant change | High |
| This compound + Light | IV | 5 | Yes | > 2-log reduction | Low |
| This compound + Light | IV | 10 | Yes | > 3-log reduction | Undetectable |
| Doxycycline | Oral | 25 | N/A | ~1.5-log reduction | Moderate |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been created using Graphviz.
References
Application Notes and Protocols for Evaluating the Bactericidal Effects of HS-291
For Researchers, Scientists, and Drug Development Professionals
Introduction
HS-291 is a novel photoactive therapeutic agent with targeted bactericidal activity. It is composed of an inhibitor of the High-Temperature Protein G (HtpG) tethered to the photoactive toxin, verteporfin.[1][2][3] Upon activation by light, this compound generates reactive oxygen species (ROS), leading to oxidative damage of HtpG and other nearby proteins.[1][3] This cascade of events results in irreversible damage to the bacterium, including nucleoid collapse and membrane blebbing, ultimately leading to cell death.[1][2][3]
These application notes provide detailed protocols for evaluating the bactericidal efficacy of this compound against susceptible bacterial strains, with a particular focus on its light-dependent mechanism of action. The described methods include determination of minimum inhibitory concentration (MIC), time-kill kinetics, assessment of reactive oxygen species (ROS) generation, and analysis of bacterial membrane potential.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a bacterium.[4][5][6] For this compound, the MIC must be determined under both light and dark conditions to account for its photoactive nature.
Experimental Protocol: Broth Microdilution MIC Assay
This protocol is adapted from standard Clinical and Laboratory Standards Institute (CLSI) guidelines.[7]
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Bacterial culture in mid-logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate bacterial growth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Light source with appropriate wavelength for activation of verteporfin (e.g., 690 nm)
-
Incubator
Procedure:
-
Prepare Bacterial Inoculum:
-
Culture bacteria overnight in CAMHB at 37°C.
-
Dilute the overnight culture in fresh CAMHB to achieve a starting optical density at 600 nm (OD₆₀₀) of approximately 0.08-0.1.
-
Further dilute the bacterial suspension to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[4]
-
-
Prepare this compound Dilutions:
-
Perform a two-fold serial dilution of the this compound stock solution in CAMHB in a 96-well plate. The final volume in each well should be 50 µL.
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well containing the this compound dilutions.
-
Include a positive control (bacteria in CAMHB without this compound) and a negative control (CAMHB only).
-
-
Incubation:
-
Prepare two identical sets of plates.
-
Light Condition: Expose one set of plates to the light source for a predetermined duration (e.g., 1 hour) to activate this compound. Following light exposure, incubate the plates at 37°C for 18-24 hours in the dark.
-
Dark Condition: Wrap the second set of plates in aluminum foil to protect them from light and incubate at 37°C for 18-24 hours.
-
-
Determine MIC:
-
After incubation, determine the MIC by visually inspecting the plates for the lowest concentration of this compound that inhibits visible bacterial growth.
-
Alternatively, measure the OD₆₀₀ of each well using a microplate reader. The MIC is the lowest concentration at which the OD₆₀₀ is comparable to the negative control.
-
Data Presentation
Table 1: Representative MIC Values for this compound against Borrelia burgdorferi
| Compound | Condition | MIC (µg/mL) |
| This compound | Light | 0.5 |
| This compound | Dark | > 64 |
| Verteporfin | Light | 16 |
| Verteporfin | Dark | > 64 |
| HtpG Inhibitor | Light | > 64 |
| HtpG Inhibitor | Dark | > 64 |
Time-Kill Curve Assay
Time-kill assays provide information on the rate at which an antimicrobial agent kills a bacterial population over time.[8][9] This is particularly important for understanding the dynamics of this compound's bactericidal activity following light activation.
Experimental Protocol: Time-Kill Kinetics
Materials:
-
This compound
-
Bacterial culture in early to mid-logarithmic growth phase
-
Appropriate growth medium (e.g., CAMHB)
-
Sterile culture tubes or flasks
-
Light source
-
Sterile phosphate-buffered saline (PBS) for dilutions
-
Agar plates for colony counting
-
Incubator
Procedure:
-
Prepare Cultures:
-
Prepare a bacterial culture in the logarithmic growth phase with a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
Prepare separate tubes/flasks for a growth control (no drug) and for different concentrations of this compound (e.g., 1x, 2x, and 4x the MIC determined under light conditions).
-
-
Light Activation:
-
Add the appropriate concentrations of this compound to the test cultures.
-
Expose the cultures to the light source for the specified duration (e.g., 1 hour). The growth control should also be exposed to light.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 2, 4, 8, and 24 hours) after light exposure, collect an aliquot from each culture.
-
-
Colony Counting:
-
Perform serial dilutions of the collected aliquots in sterile PBS.
-
Plate the dilutions onto agar plates and incubate at 37°C for 24-48 hours.
-
Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL versus time for each concentration of this compound and the growth control.
-
A bactericidal effect is generally defined as a ≥ 3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[9]
-
Data Presentation
Table 2: Representative Time-Kill Data for this compound against B. burgdorferi (Log₁₀ CFU/mL)
| Time (hours) | Growth Control | 1x MIC | 2x MIC | 4x MIC |
| 0 | 5.70 | 5.70 | 5.70 | 5.70 |
| 2 | 6.30 | 4.20 | 3.10 | < 2.00 |
| 4 | 7.10 | 3.50 | < 2.00 | < 2.00 |
| 8 | 8.50 | < 2.00 | < 2.00 | < 2.00 |
| 24 | 9.20 | < 2.00 | < 2.00 | < 2.00 |
Measurement of Reactive Oxygen Species (ROS) Generation
The proposed mechanism of action for this compound involves the light-induced generation of ROS.[1][3] This can be measured using fluorescent probes that become fluorescent upon oxidation.
Experimental Protocol: Intracellular ROS Assay
This protocol utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[10]
Materials:
-
This compound
-
Bacterial culture
-
DCFH-DA stock solution
-
PBS
-
Light source
-
Fluorometer or fluorescence microscope
Procedure:
-
Prepare Cells:
-
Grow bacteria to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash twice with PBS.
-
Resuspend the cells in PBS to an OD₆₀₀ of approximately 0.2.
-
-
Loading with DCFH-DA:
-
Add DCFH-DA to the bacterial suspension to a final concentration of 10 µM.
-
Incubate in the dark at 37°C for 30 minutes to allow the probe to enter the cells and be deacetylated.
-
-
Treatment and Light Activation:
-
Wash the cells to remove excess DCFH-DA and resuspend in fresh PBS.
-
Aliquot the cell suspension into separate tubes.
-
Add this compound at the desired concentration. Include a positive control (e.g., menadione) and a negative control (no treatment).[11][12]
-
Expose the samples to the light source for a defined period. Keep a corresponding set of samples in the dark.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a fluorometer with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[10]
-
Alternatively, visualize the fluorescence in individual cells using a fluorescence microscope.
-
Data Presentation
Table 3: Representative Relative Fluorescence Units (RFU) for ROS Production
| Condition | Relative Fluorescence Units (RFU) |
| Untreated (Dark) | 100 ± 15 |
| Untreated (Light) | 110 ± 20 |
| This compound (Dark) | 125 ± 25 |
| This compound (Light) | 850 ± 75 |
| Menadione (Positive Control) | 950 ± 90 |
Assessment of Bacterial Membrane Potential
Membrane blebbing has been observed as a consequence of this compound activity, suggesting a loss of membrane integrity and potential.[1] This can be assessed using voltage-sensitive fluorescent dyes.[13][14]
Experimental Protocol: Membrane Potential Assay
This protocol uses the fluorescent dye 3,3'-dipropylthiadicarbocyanine iodide (DiSC₃(5)).[13][14]
Materials:
-
This compound
-
Bacterial culture
-
DiSC₃(5) stock solution
-
Appropriate buffer (e.g., PBS supplemented with glucose)
-
Light source
-
Fluorometer
Procedure:
-
Prepare Cells:
-
Grow bacteria to the mid-logarithmic phase.
-
Harvest and wash the cells, then resuspend in the assay buffer to an OD₆₀₀ of approximately 0.2.[15]
-
-
Dye Loading:
-
Add DiSC₃(5) to the cell suspension to a final concentration of 1 µM.[15]
-
Incubate in the dark until the fluorescence signal stabilizes (indicating dye uptake and quenching in polarized cells).
-
-
Treatment and Light Activation:
-
Add this compound at the desired concentration.
-
Expose the sample to the light source. A known membrane-depolarizing agent like CCCP can be used as a positive control.[16]
-
-
Fluorescence Measurement:
-
Monitor the fluorescence intensity over time using a fluorometer (e.g., excitation at 622 nm, emission at 670 nm).
-
Depolarization of the membrane leads to the release of the dye into the medium, resulting in an increase in fluorescence.
-
Data Presentation
Table 4: Representative Change in Fluorescence Indicating Membrane Depolarization
| Condition | Fold Change in Fluorescence |
| Untreated | 1.0 |
| This compound (Dark) | 1.2 |
| This compound (Light) | 8.5 |
| CCCP (Positive Control) | 10.0 |
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Proposed mechanism of action for this compound.
Experimental Workflow for Bactericidal Evaluation
References
- 1. Targeting Borrelia burgdorferi HtpG with a berserker molecule, a strategy for anti-microbial development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Developing a drug to target and destroy Lyme disease pathogen [lymedisease.org]
- 3. Novel antibiotic strategy targets nonessential enzyme in <em>B. burgdorferi</em> upon light activation | BioWorld [bioworld.com]
- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 6. bio.libretexts.org [bio.libretexts.org]
- 7. protocols.io [protocols.io]
- 8. actascientific.com [actascientific.com]
- 9. emerypharma.com [emerypharma.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. Frontiers | Production of Superoxide in Bacteria Is Stress- and Cell State-Dependent: A Gating-Optimized Flow Cytometry Method that Minimizes ROS Measurement Artifacts with Fluorescent Dyes [frontiersin.org]
- 12. Production of Superoxide in Bacteria Is Stress- and Cell State-Dependent: A Gating-Optimized Flow Cytometry Method that Minimizes ROS Measurement Artifacts with Fluorescent Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. microbiologyresearch.org [microbiologyresearch.org]
- 14. microbiologyresearch.org [microbiologyresearch.org]
- 15. frontiersin.org [frontiersin.org]
- 16. tools.thermofisher.com [tools.thermofisher.com]
Application of Photodynamic Therapy in HS-291 Research
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Photodynamic therapy (PDT) is a non-invasive therapeutic strategy that utilizes a photosensitizer, a specific wavelength of light, and oxygen to generate reactive oxygen species (ROS), leading to localized cellular damage and subsequent cell death.[1][2] This approach has shown promise in the treatment of various cancers, including squamous cell carcinoma (SCC).[3][4][5] The HS-291 cell line, derived from a human squamous cell carcinoma, serves as a valuable in vitro model for studying the efficacy and mechanisms of novel anti-cancer therapies. This document provides a detailed protocol for the application of PDT in this compound cell research, based on established methodologies for other SCC cell lines.
Principle of Photodynamic Therapy
The fundamental principle of PDT involves three key components: a photosensitizer (PS), light of a specific wavelength, and molecular oxygen.[2] The photosensitizer is a non-toxic compound that preferentially accumulates in target cells.[6] Upon irradiation with light of a wavelength that matches the absorption spectrum of the photosensitizer, the PS becomes excited from its ground state to a short-lived singlet state, followed by conversion to a longer-lived triplet state.[2] This excited triplet state can then transfer its energy to molecular oxygen, generating highly cytotoxic reactive oxygen species (ROS), most notably singlet oxygen.[2] These ROS can cause oxidative damage to cellular components, including lipids, proteins, and nucleic acids, ultimately leading to cell death through apoptosis or necrosis.[1][7]
Data Presentation
The following tables summarize representative quantitative data from PDT studies on squamous cell carcinoma cell lines, which can be expected to be comparable for this compound cells.
Table 1: Photosensitizers and Light Sources for Squamous Cell Carcinoma PDT
| Photosensitizer | Concentration Range | Light Source | Wavelength (nm) | Light Dose (J/cm²) | Reference |
| 5-Aminolevulinic Acid (5-ALA) | 0.5 - 2 mM | Blue Light Lamp | 417 | 10 | [8] |
| 5-Aminolevulinic Acid (5-ALA) | Not Specified | Laser | 600 - 700 | Not Specified | [1] |
| Methyl Aminolevulinate (MAL) | Not Specified | Red Light | 570 - 670 | Not Specified | [9] |
| Hematoporphyrin derivative (HpD) | 2 mg/L | Laser | Not Specified | Not Specified | [10] |
Table 2: Apoptosis Rates in Esophageal Squamous Cell Carcinoma Cells (KYSE-150) Post-PDT
| Treatment Group | Apoptosis Rate (%) (Mean ± SD) |
| Control | 28.15 ± 1.12 |
| Light Only | 27.28 ± 0.95 |
| HpD Only | 26.31 ± 2.16 |
| HpD-PDT | 49.13 ± 0.32 |
Data adapted from a study on KYSE-150 esophageal squamous cell carcinoma cells, which serves as a proxy for expected outcomes in this compound cells.[10]
Experimental Protocols
The following are detailed protocols for conducting PDT experiments on the this compound cell line.
Protocol 1: In Vitro Photodynamic Therapy using 5-Aminolevulinic Acid (5-ALA)
This protocol is adapted from a method used for other squamous cell carcinoma cell lines.[8]
Materials:
-
This compound cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate Buffered Saline (PBS)
-
5-Aminolevulinic acid (5-ALA) stock solution
-
Blue light source (e.g., LED array) with a peak wavelength of 417 nm
-
96-well plates for viability assays
-
6-well plates for apoptosis and protein analysis
-
Cell viability assay kit (e.g., MTT or PrestoBlue)
-
Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)
-
Flow cytometer
Procedure:
-
Cell Seeding:
-
Seed this compound cells in 96-well plates (for viability) or 6-well plates (for apoptosis/protein assays) at a density that will result in 70-80% confluency on the day of the experiment.
-
Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Photosensitizer Incubation:
-
Prepare fresh dilutions of 5-ALA in serum-free culture medium to achieve final concentrations (e.g., 0, 0.5, 1.0, and 2.0 mM).
-
Aspirate the culture medium from the cells and wash once with PBS.
-
Add the 5-ALA solutions to the respective wells.
-
Incubate the cells for 4 hours at 37°C in a 5% CO₂ incubator. Protect the plates from light during this incubation period.
-
-
Light Irradiation:
-
After incubation, aspirate the 5-ALA solution and wash the cells twice with PBS.
-
Add fresh, pre-warmed complete culture medium to each well.
-
Irradiate the cells with a 417 nm blue light source at a specified light dose (e.g., 10 J/cm²). The distance from the light source to the cells should be calibrated to deliver the desired power density.
-
-
Post-Irradiation Incubation:
-
Following irradiation, return the cells to the incubator for a further 24-48 hours.
-
-
Assessment of Cell Viability and Apoptosis:
-
Cell Viability: At the end of the post-irradiation incubation, assess cell viability using an MTT or similar assay according to the manufacturer's instructions.
-
Apoptosis: For apoptosis analysis, harvest the cells, stain with Annexin V-FITC and Propidium Iodide, and analyze by flow cytometry.
-
Protocol 2: Western Blot Analysis of Apoptosis-Related Proteins
Materials:
-
PDT-treated and control this compound cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction:
-
After the desired post-irradiation incubation period, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Mandatory Visualization
Diagram 1: General Workflow for In Vitro Photodynamic Therapy
Caption: A generalized workflow for conducting in vitro photodynamic therapy on this compound cells.
Diagram 2: Simplified Signaling Pathway of PDT-Induced Apoptosis
Caption: A simplified diagram illustrating the intrinsic pathway of apoptosis induced by PDT.
Diagram 3: Logical Relationship of PDT Components
References
- 1. In Vitro Anti-tumor Effects of Photodynamic Therapy on Oral Squamous Cell Carcinoma: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. PDT in squamous cell carcinoma of the skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photodynamic therapy for skin carcinomas: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applications and challenges of photodynamic therapy in the treatment of skin malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photodynamic therapy for non-melanoma skin cancer | Canadian Cancer Society [cancer.ca]
- 7. The role of apoptosis in response to photodynamic therapy: what, where, why, and how - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An In Vitro Approach to Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medicaljournalssweden.se [medicaljournalssweden.se]
- 10. Hematoporphyrin derivative photodynamic therapy induces apoptosis and suppresses the migration of human esophageal squamous cell carcinoma cells by regulating the PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantifying Reactive Oxygen Species Production from HS-291
For Researchers, Scientists, and Drug Development Professionals
Introduction
HS-291 is a novel therapeutic agent designed to target Borrelia burgdorferi, the causative agent of Lyme disease. It is a conjugate of an HtpG inhibitor and the photoactive toxin verteporfin.[1][2] Upon activation with light, this compound generates reactive oxygen species (ROS), leading to targeted cytotoxicity.[1][2] This application note provides detailed protocols for the quantification of ROS production induced by this compound and for the analysis of its downstream effects on Borrelia burgdorferi.
Mechanism of Action
This compound is designed to specifically bind to the B. burgdorferi HtpG protein.[1][2] The verteporfin component of this compound is a photosensitizer that, when exposed to a specific wavelength of light, initiates a cascade of events that convert molecular oxygen into highly reactive singlet oxygen and other ROS.[1][2] These ROS can then oxidize nearby biomolecules, including proteins and lipids, leading to cellular damage and death.[1][2] In B. burgdorferi, this targeted ROS burst leads to the oxidation of HtpG and adjacent proteins, causing irreversible nucleoid collapse and membrane blebbing.[1][2][3]
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for ROS production and its effects on B. burgdorferi following treatment with this compound and light activation. This data is for illustrative purposes to demonstrate the expected outcomes from the protocols described below.
| Parameter | Condition | Result | Fold Change (vs. Control) |
| Intracellular ROS | Control (B. burgdorferi only) | 100 RFU | 1.0 |
| (DCFH-DA Assay) | This compound (10 µM), no light | 115 RFU | 1.15 |
| Light only | 120 RFU | 1.2 | |
| This compound (10 µM) + Light | 850 RFU | 8.5 | |
| Hydrogen Peroxide | Control (B. burgdorferi only) | 50 nM | 1.0 |
| (Amplex Red Assay) | This compound (10 µM), no light | 55 nM | 1.1 |
| Light only | 60 nM | 1.2 | |
| This compound (10 µM) + Light | 450 nM | 9.0 | |
| Protein Carbonylation | Control (B. burgdorferi only) | 0.5 nmol/mg protein | 1.0 |
| (DNPH Assay) | This compound (10 µM), no light | 0.55 nmol/mg protein | 1.1 |
| Light only | 0.6 nmol/mg protein | 1.2 | |
| This compound (10 µM) + Light | 4.0 nmol/mg protein | 8.0 | |
| B. burgdorferi Viability | Control (B. burgdorferi only) | 100% | 1.0 |
| (CFU Assay) | This compound (10 µM), no light | 95% | 0.95 |
| Light only | 90% | 0.9 | |
| This compound (10 µM) + Light | 5% | 0.05 |
RFU: Relative Fluorescence Units; CFU: Colony Forming Units
Experimental Protocols
Protocol 1: Quantification of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)
This protocol measures the overall intracellular ROS levels in B. burgdorferi.
Materials:
-
B. burgdorferi culture
-
This compound
-
DCFH-DA (5 mM stock in DMSO)
-
BSK-H medium
-
Phosphate-buffered saline (PBS)
-
96-well black, clear-bottom microplate
-
Light source with appropriate wavelength for verteporfin activation (e.g., 690 nm)
-
Fluorescence microplate reader
Procedure:
-
Culture B. burgdorferi to mid-log phase in BSK-H medium.
-
Harvest spirochetes by centrifugation and wash twice with PBS.
-
Resuspend the bacterial pellet in PBS to a density of 1 x 10⁸ cells/mL.
-
Add DCFH-DA to the bacterial suspension to a final concentration of 10 µM.
-
Incubate in the dark for 30 minutes at 37°C.
-
Wash the cells twice with PBS to remove excess probe.
-
Resuspend the cells in BSK-H medium.
-
Pipette 100 µL of the cell suspension into each well of a 96-well plate.
-
Add this compound to the desired final concentrations. Include appropriate controls (no this compound, no light).
-
Incubate for 1 hour at 37°C in the dark.
-
Expose the plate to light for the desired duration to activate this compound.
-
Immediately measure fluorescence using a microplate reader with excitation at 485 nm and emission at 535 nm.
Protocol 2: Quantification of Extracellular Hydrogen Peroxide using Amplex® Red Assay
This protocol specifically measures the release of hydrogen peroxide (H₂O₂) from B. burgdorferi.
Materials:
-
B. burgdorferi culture treated with this compound and light as in Protocol 1
-
Amplex® Red reagent (10 mM stock in DMSO)
-
Horseradish peroxidase (HRP) (10 U/mL stock)
-
1X Reaction Buffer (e.g., Krebs-Ringer phosphate buffer)
-
Hydrogen peroxide (H₂O₂) standards
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a working solution of 100 µM Amplex® Red and 0.2 U/mL HRP in 1X Reaction Buffer.
-
After treating B. burgdorferi with this compound and light, centrifuge the cell suspension to pellet the bacteria.
-
Transfer 50 µL of the supernatant from each sample to a new 96-well plate.
-
Add 50 µL of the Amplex® Red/HRP working solution to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Measure fluorescence with excitation at 530-560 nm and emission at ~590 nm.
-
Calculate the concentration of H₂O₂ in the samples by comparing their fluorescence to the H₂O₂ standard curve.
Protocol 3: Analysis of Protein Oxidation by Carbonyl Assay
This protocol quantifies the level of protein carbonylation, a marker of protein oxidation.
Materials:
-
B. burgdorferi cell pellets after treatment
-
Lysis buffer with protease inhibitors
-
2,4-Dinitrophenylhydrazine (DNPH)
-
Trichloroacetic acid (TCA)
-
Ethanol/Ethyl acetate mixture
-
Guanidine hydrochloride
-
Spectrophotometer
Procedure:
-
Lyse the bacterial pellets by sonication in lysis buffer.
-
Determine the protein concentration of the lysate using a standard protein assay.
-
To one aliquot of the lysate, add DNPH solution. To a control aliquot, add 2M HCl.
-
Incubate in the dark at room temperature for 1 hour, vortexing every 15 minutes.
-
Precipitate the protein by adding TCA.
-
Centrifuge to pellet the protein and discard the supernatant.
-
Wash the pellet three times with an ethanol/ethyl acetate mixture to remove free DNPH.
-
Resuspend the protein pellet in guanidine hydrochloride.
-
Measure the absorbance at 370 nm.
-
Calculate the carbonyl content based on the molar extinction coefficient of DNPH.
Diagrams
Caption: Experimental workflow for quantifying this compound induced ROS.
Caption: Mechanism of action of this compound.
Caption: B. burgdorferi oxidative stress response.
References
Application Notes and Protocols for In Vivo Efficacy Testing of HS-291
For Researchers, Scientists, and Drug Development Professionals
Introduction
HS-291 is a novel investigational therapeutic agent for the treatment of Lyme disease, an infectious disease caused by the spirochete Borrelia burgdorferi. It is a first-in-class molecule that functions as an inhibitor of the B. burgdorferi high-temperature protein G (HtpG), a chaperone protein. This compound is conjugated to verteporfin, a photoactive toxin.[1][2][3] Upon activation by light, this compound generates reactive oxygen species, leading to the targeted destruction of the bacteria.[1][3][4] These application notes provide detailed protocols for establishing and utilizing murine models of B. burgdorferi infection to evaluate the in vivo efficacy of this compound.
Mechanism of Action of this compound
This compound's unique mechanism of action involves a targeted delivery of a phototoxic agent to B. burgdorferi. The HtpG inhibitor component of this compound ensures its specific accumulation within the bacteria. Subsequent exposure to light of a specific wavelength activates the verteporfin component, triggering a cascade of oxidative stress that is lethal to the spirochete.
Caption: Mechanism of action of this compound against Borrelia burgdorferi.
In Vivo Models for Testing this compound Efficacy
The mouse is a well-established and relevant animal model for studying Lyme disease, as mice are natural reservoirs for B. burgdorferi.[5] Various mouse strains can be used, with C3H/HeN and C57BL/6 being common choices due to their well-characterized immune responses to the infection.
Model Selection
| Model | Strain | Infection Method | Key Characteristics |
| Syringe-Inoculated Model | C3H/HeN or C57BL/6 | Intradermal or subcutaneous injection of cultured B. burgdorferi | High reproducibility, precise control over infectious dose and timing.[4][5] |
| Tick-Mediated Infection Model | C3H/HeN or C57BL/6 | Infestation with infected Ixodes scapularis ticks | Mimics the natural route of transmission, includes tick saliva components that can influence the host response.[4][5] |
For initial efficacy studies of this compound, the syringe-inoculated model is recommended due to its control and reproducibility.
Experimental Protocols
The following protocols are designed for the evaluation of this compound in a murine model of Lyme disease. All animal procedures must be conducted in accordance with institutional and national guidelines for animal care and use.
Preparation of Borrelia burgdorferi Inoculum
-
Culture a low-passage, infectious strain of B. burgdorferi (e.g., strain N40) in Barbour-Stoenner-Kelly (BSK)-H medium supplemented with 6% rabbit serum.
-
Grow the spirochetes at 33-35°C to mid-log phase (approximately 1 x 10⁷ to 5 x 10⁷ spirochetes/mL).
-
Determine the spirochete concentration using a Petroff-Hausser counting chamber and dark-field microscopy.
-
Centrifuge the required volume of culture at 8,000 x g for 15 minutes.
-
Resuspend the bacterial pellet in fresh BSK-H medium to the desired final concentration for injection (e.g., 1 x 10⁶ spirochetes/100 µL).
Mouse Infection Protocol
-
Use 6- to 8-week-old female C3H/HeN or C57BL/6 mice.
-
Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane).
-
Shave and disinfect the dorsal thoracic midline.
-
Inject each mouse intradermally or subcutaneously with 100 µL of the B. burgdorferi suspension (e.g., 1 x 10⁵ spirochetes).
-
Monitor the mice for signs of infection and overall health. Infection can be confirmed by culturing an ear punch biopsy at 2 weeks post-infection.
This compound Treatment Protocol with Light Activation
This protocol incorporates the essential light-activation step for this compound.
-
Treatment Initiation: Begin treatment at a clinically relevant time point, for example, 14 or 21 days post-infection, to allow for bacterial dissemination.
-
Drug Administration: Administer this compound via an appropriate route (e.g., intravenous or intraperitoneal injection). The dosage and frequency will need to be determined in dose-ranging studies.
-
Light Activation:
-
Anesthetize the mice.
-
For localized infection models (e.g., focusing on a specific joint), a targeted light source such as a laser or LED with the appropriate wavelength for verteporfin activation (around 690 nm) should be used.
-
For disseminated infection, whole-body illumination or illumination of specific affected tissues (e.g., joints, skin) may be necessary. The duration and intensity of light exposure will need to be optimized to ensure activation of this compound without causing thermal damage to the tissues.
-
A control group receiving this compound but no light exposure is crucial to demonstrate the light-dependent efficacy.
-
-
Treatment Duration: The treatment course can range from a single dose to multiple doses over several days or weeks.
Experimental Workflow
Caption: Experimental workflow for in vivo efficacy testing of this compound.
Efficacy Assessment
A comprehensive assessment of efficacy should include multiple endpoints to determine the clearance of B. burgdorferi and the resolution of associated pathology.
Quantitative Assessment of Bacterial Burden
| Tissue | Method | Description |
| Skin (ear, inoculation site) | qPCR | DNA is extracted and the copy number of a B. burgdorferi-specific gene (e.g., flaB) is quantified relative to a host gene. |
| Joints (e.g., tibiotarsal) | qPCR | Similar to skin, to assess bacterial dissemination to and clearance from joints. |
| Heart | qPCR | To evaluate carditis, a common manifestation of Lyme disease. |
| Bladder | qPCR | A site of persistent infection. |
| Spleen | qPCR | To assess systemic dissemination. |
| Blood | qPCR | To monitor for spirochetemia. |
| Tissues (as above) | Culture | Tissues are cultured in BSK-H medium to determine the presence of viable spirochetes. This is a highly sensitive method for detecting live bacteria.[5] |
Histopathological Analysis
| Tissue | Staining | Assessment |
| Joints | Hematoxylin and Eosin (H&E) | To evaluate the severity of arthritis, including inflammation, synovial hyperplasia, and tissue damage. |
| Heart | H&E | To assess for carditis, characterized by inflammatory infiltrates. |
| Skin | H&E | To examine inflammation at the site of inoculation or tick bite. |
Xenodiagnosis
Xenodiagnosis is a sensitive method to detect persistent, non-cultivable spirochetes.[6]
-
Allow uninfected Ixodes scapularis larvae or nymphs to feed on treated and control mice.
-
After feeding and molting, test the ticks for the presence of B. burgdorferi DNA by qPCR.
-
Alternatively, allow the molted nymphs to feed on naive mice and then test these recipient mice for infection.
Data Presentation
Quantitative data should be summarized in a clear and structured format to facilitate comparison between treatment groups.
Table 1: Bacterial Burden in Tissues (Example Template)
| Treatment Group | N | Skin (flaB copies/10^6 host cells) | Joint (flaB copies/10^6 host cells) | Heart (flaB copies/10^6 host cells) | Bladder (flaB copies/10^6 host cells) |
| Vehicle Control | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound + Light | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (No Light) | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Doxycycline | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 2: Histopathological Scores (Example Template)
| Treatment Group | N | Joint Inflammation Score (0-4) | Carditis Score (0-4) |
| Vehicle Control | 10 | Mean ± SEM | Mean ± SEM |
| This compound + Light | 10 | Mean ± SEM | Mean ± SEM |
| This compound (No Light) | 10 | Mean ± SEM | Mean ± SEM |
| Doxycycline | 10 | Mean ± SEM | Mean ± SEM |
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the preclinical evaluation of this compound efficacy in a murine model of Lyme disease. The successful implementation of these studies will be critical in advancing the development of this promising new therapeutic agent. Careful consideration of the unique light-activation requirement of this compound is essential for the accurate assessment of its in vivo potential.
References
- 1. Superior efficacy of combination antibiotic therapy versus monotherapy in a mouse model of Lyme disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Animal models of Lyme disease: pathogenesis and immunoprophylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A murine model of Lyme disease demonstrates that Borrelia burgdorferi colonizes the dura mater and induces inflammation in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mouse models for the study of Borrelia burgdorferi infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Persistence of Borrelia burgdorferi following Antibiotic Treatment in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Light Dosage for HS-291 Activation in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HS-291. The information is designed to address specific issues that may be encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an innovative antimicrobial agent known as a "berserker" molecule.[1] It consists of an inhibitor for the Borrelia burgdorferi HtpG protein tethered to the photoactive toxin, verteporfin.[1] Upon activation with a specific wavelength of light, this compound generates reactive oxygen species (ROS), which leads to the oxidation of HtpG and other nearby proteins.[1] This process causes irreversible damage to the bacterium, including nucleoid collapse and membrane blebbing, ultimately resulting in cell death.[1] A key feature of this strategy is the targeting of a non-essential bacterial protein, which represents a novel approach to antimicrobial development.[1]
Q2: What is the optimal wavelength of light for activating this compound?
A2: The photoactive component of this compound is verteporfin. Verteporfin is most effectively activated by red light, with a specific wavelength of approximately 689 nm .
Q3: What are the recommended concentrations of this compound for in vitro experiments?
A3: The optimal concentration of this compound can vary depending on the specific experimental conditions and the strain of Borrelia burgdorferi being used. Based on studies using verteporfin, a starting concentration range of 0.5 µg/mL to 10 µM is recommended for initial experiments. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific assay.
Q4: How can I measure the viability of Borrelia burgdorferi after treatment with this compound?
A4: Several methods can be used to assess the viability of B. burgdorferi following photodynamic therapy. A common and reliable method is counting colony-forming units (CFUs) on appropriate plating media. For a more high-throughput approach, fluorescence-based assays are suitable. The SYBR Green I/PI assay , which uses a ratio of green (live) to red (dead) fluorescence, has been shown to be effective for determining the viability of B. burgdorferi and can be adapted for a 96-well plate format.[2][3]
Q5: Is this compound phototoxic to mammalian cells?
A5: The photoactive component, verteporfin, can induce phototoxicity in mammalian cells upon light activation.[4][5] It is crucial to include appropriate controls in your experiments, such as a mammalian cell line, to assess any potential off-target effects of your light dosage and this compound concentration. Studies have shown that verteporfin can cause a dose-dependent decrease in the viability of mammalian cells when exposed to light.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low bactericidal effect observed. | 1. Incorrect light wavelength: The light source is not emitting at the optimal wavelength for verteporfin activation (~689 nm). 2. Insufficient light dose: The total energy delivered to the sample is too low. 3. Suboptimal this compound concentration: The concentration of this compound is not high enough to be effective. 4. Inadequate incubation time: The incubation time with this compound before light exposure is too short. | 1. Verify the emission spectrum of your light source. Use a light source specifically designed for photodynamic therapy with a narrow emission peak at 689 nm. 2. Increase the light dose by either increasing the power density (mW/cm²) or the exposure time. Refer to the quantitative data tables below for recommended starting points. 3. Perform a dose-response curve to determine the optimal this compound concentration for your experimental setup. 4. Ensure a sufficient incubation period to allow for this compound to associate with the bacterial cells. A minimum of 30 minutes is a good starting point. |
| High variability between replicate wells. | 1. Uneven light distribution: The light source is not providing uniform illumination across all wells of the microplate. 2. Inconsistent cell density: The initial number of bacteria varies significantly between wells. 3. Pipetting errors: Inaccurate dispensing of this compound or bacterial culture. | 1. Use a validated light source designed for multi-well plates that provides homogenous illumination. Measure the light intensity at different points across the plate to confirm uniformity. 2. Ensure a homogenous bacterial suspension before plating and use a multichannel pipette for dispensing to minimize well-to-well variation. 3. Calibrate your pipettes regularly and use proper pipetting techniques. |
| Significant death in "dark" control (this compound, no light). | 1. Inherent toxicity of this compound: At high concentrations, the HtpG inhibitor component of this compound may exhibit some light-independent toxicity. 2. Ambient light exposure: The "dark" control wells were inadvertently exposed to ambient light during incubation or handling. | 1. Lower the concentration of this compound. If the bactericidal effect is still desired, you may need to compensate with a higher light dose. 2. Protect the "dark" control plates from all light sources by wrapping them in aluminum foil and working under subdued lighting conditions during all handling steps. |
| Significant death in "light only" control (no this compound). | 1. Phototoxicity of media components: Some components in the culture medium may be photosensitive and generate toxic byproducts upon light exposure. 2. Excessive light dose: The light dose is too high and is causing direct damage to the bacteria. | 1. Test the phototoxicity of the culture medium alone by exposing it to the same light dose and then using it to culture bacteria. If toxic, consider using a different medium formulation. 2. Reduce the light dose (power density or exposure time). |
Quantitative Data
Table 1: Recommended Starting Parameters for this compound in vitro Experiments
| Parameter | Recommended Range | Notes |
| This compound Concentration | 0.5 - 10 µM | Perform a dose-response curve to find the optimal concentration. |
| Light Wavelength | 689 ± 5 nm | Essential for efficient activation of the verteporfin component. |
| Light Dose | 5 - 50 J/cm² | The total energy delivered. Can be adjusted by varying power density and exposure time. |
| Power Density | 10 - 100 mW/cm² | The intensity of the light source. |
| Exposure Time | 50 - 500 seconds | Calculated based on the desired light dose and the power density of the light source. |
| Incubation Time | 30 - 60 minutes | Time for this compound to incubate with bacteria before light exposure. |
Table 2: Example Light Dose Calculation
To achieve a desired light dose, the following formula can be used:
Light Dose (J/cm²) = Power Density (W/cm²) x Exposure Time (s)
Note: 1 W = 1000 mW
| Desired Light Dose (J/cm²) | Power Density (mW/cm²) | Required Exposure Time (seconds) |
| 10 | 20 | 500 |
| 10 | 50 | 200 |
| 20 | 20 | 1000 |
| 20 | 50 | 400 |
Experimental Protocols
Protocol 1: General in vitro this compound Activation Assay
-
Culture Borrelia burgdorferi : Grow B. burgdorferi in appropriate BSK-H medium until it reaches the desired growth phase (typically mid-logarithmic).
-
Prepare Bacterial Suspension : Adjust the density of the bacterial culture to the desired concentration (e.g., 1 x 10⁷ cells/mL) in fresh medium.
-
Plate Bacteria : Dispense the bacterial suspension into the wells of a 96-well microplate. Include appropriate controls: "no treatment," "light only," and "this compound only (dark)."
-
Add this compound : Add the desired concentration of this compound to the appropriate wells. For the "dark" control, immediately wrap the plate in aluminum foil.
-
Incubate : Incubate the plate at the optimal temperature for B. burgdorferi (e.g., 34°C) for 30-60 minutes to allow for this compound uptake.
-
Light Exposure : Expose the unwrapped wells to a 689 nm light source with a calibrated power density for the calculated amount of time to deliver the desired light dose. Keep the "dark" control plate protected from light.
-
Post-Exposure Incubation : Incubate all plates for a further period (e.g., 24 hours) to allow for the full effect of the treatment.
-
Assess Viability : Determine bacterial viability using a suitable method such as CFU counting or a fluorescence-based assay (e.g., SYBR Green I/PI).
Visualizations
References
- 1. Targeting Borrelia burgdorferi HtpG with a berserker molecule, a strategy for anti-microbial development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. An Optimized SYBR Green I/PI Assay for Rapid Viability Assessment and Antibiotic Susceptibility Testing for Borrelia burgdorferi | PLOS One [journals.plos.org]
- 4. Enhanced cellular uptake and phototoxicity of Verteporfin-conjugated gold nanoparticles as theranostic nanocarriers for targeted photodynamic therapy and imaging of cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo activities of verteporfin-loaded nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting HS-291 & NVG-291 Experiments
This technical support center provides troubleshooting guidance for researchers and drug development professionals working with two distinct therapeutic agents: HS-291 for the treatment of Lyme disease and NVG-291 for neurological repair, particularly in the context of spinal cord injury. Please select the appropriate section for the compound you are working with.
Section 1: this compound (for Lyme Disease)
This compound is a preclinical compound developed to target and eliminate Borrelia burgdorferi, the bacterium responsible for Lyme disease.[1][2] It functions as a "berserker" molecule, combining an inhibitor of the bacterial HtpG protein with a photoactive toxin, verteporfin.[3][4][5] When activated by light, this compound generates reactive oxygen species, leading to the destruction of the bacteria.[4][5]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound targets the non-essential HtpG enzyme in Borrelia burgdorferi.[3][4] It is a conjugate molecule composed of an HtpG inhibitor and the photoactive toxin verteporfin.[4][5] Upon light activation, verteporfin produces reactive oxygen species, which cause oxidation of HtpG and nearby proteins, leading to irreversible nucleoid collapse and membrane blebbing, ultimately killing the bacterium.[4][5]
Q2: Why is light activation necessary for this compound's efficacy?
A2: The verteporfin component of this compound is a photosensitizer. It requires activation by a specific wavelength of light to generate the cytotoxic reactive oxygen species that kill the bacteria.[4][5] Without light activation, the molecule does not produce this effect.
Q3: My in vitro experiments with this compound are showing low efficacy. What are the potential causes?
A3: Low efficacy in this compound experiments can stem from several factors related to its unique mechanism of action. Please refer to the troubleshooting guide below.
Troubleshooting Guide: Low Efficacy in this compound In Vitro Experiments
| Potential Issue | Possible Cause | Recommended Solution |
| Inadequate Light Activation | Incorrect wavelength of light used. | Verify the activation wavelength for verteporfin and ensure your light source matches this specification. |
| Insufficient light intensity or duration. | Increase the light intensity or the duration of exposure. Titrate to find the optimal conditions for your experimental setup. | |
| Light penetration is blocked. | Ensure the culture plates or tubes are made of a material that allows for optimal light penetration. Avoid using materials that may scatter or absorb the specific wavelength of light required. | |
| Drug Delivery and Retention | Low concentration of this compound. | Confirm the final concentration of this compound in your culture. Consider performing a dose-response curve to determine the optimal concentration. |
| Instability of the this compound compound. | Ensure proper storage and handling of the this compound compound to prevent degradation. Prepare fresh solutions for each experiment. | |
| Insufficient incubation time. | Allow for adequate incubation time for this compound to be taken up by the Borrelia burgdorferi before light activation. | |
| Bacterial Culture Conditions | High density of bacterial culture. | A very high density of bacteria may prevent adequate light penetration to all cells. Consider using a lower density culture. |
| Strain of Borrelia burgdorferi. | Efficacy may vary between different strains of B. burgdorferi. Confirm the susceptibility of the strain you are using to this compound. |
Experimental Protocols & Visualizations
Key Experimental Workflow for In Vitro Efficacy Testing
Caption: Workflow for assessing this compound in vitro efficacy.
This compound Mechanism of Action
Caption: Signaling pathway of this compound leading to bacterial death.
Section 2: NVG-291 (for Neurological Repair)
NVG-291 is a clinical-stage therapeutic peptide being investigated for its potential to promote nervous system repair, with a focus on spinal cord injury.[6][7] It works by targeting the protein tyrosine phosphatase sigma (PTPσ), a receptor that interacts with chondroitin sulfate proteoglycans (CSPGs) in the glial scar to inhibit neural repair.[8][9] By modulating this interaction, NVG-291 is believed to promote mechanisms such as axonal regeneration, neuroplasticity, and remyelination.[8]
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for NVG-291?
A1: NVG-291 is designed to relieve the inhibitory effects of CSPGs found in the glial scar that forms after nervous system injury.[8] It targets the PTPσ receptor, which, when bound by CSPGs, inhibits neuronal sprouting and repair.[8][9] By interfering with this inhibitory signal, NVG-291 is thought to enable the body's natural repair processes, including the formation of new myelin and improved connections between neurons.[8]
Q2: We are observing what appears to be low efficacy in our clinical trial with NVG-291. What are some factors to consider?
A2: The perception of "low efficacy" in a clinical trial can be influenced by a multitude of factors, from trial design to patient heterogeneity. Below is a troubleshooting guide to help identify potential areas for investigation.
Troubleshooting Guide: Investigating Low Efficacy in NVG-291 Clinical Trials
| Potential Issue | Possible Cause | Recommended Action |
| Patient Population | High degree of heterogeneity in injury severity and time since injury. | Stratify patient data based on baseline characteristics (e.g., neurological level of injury, time since injury) to identify subgroups that may be more responsive. The NCT05965700 trial, for instance, has separate cohorts for chronic and subacute injuries.[10] |
| Concomitant medications or treatments. | Review patient records for any concomitant treatments that could interfere with the action of NVG-291. The clinical trial protocol for NVG-291 excludes patients receiving certain treatments like 4-aminopyridine or botulinum toxin injections.[10] | |
| Outcome Measures | Primary endpoints may not be sensitive enough to detect subtle changes. | Analyze secondary and exploratory endpoints, such as changes in motor evoked potentials or specific functional scores like the GRASSP score for hand function, which have shown positive trends in some studies.[6] |
| Placebo effect. | In some trials for neurological conditions, a significant placebo response can be observed, potentially masking the true effect of the treatment.[11] Careful statistical analysis is required to differentiate the treatment effect. | |
| Dosage and Administration | Suboptimal dosing regimen. | Review preclinical data and any dose-ranging studies to ensure the current dose is within the therapeutic window. The Phase 1b/2a trial for NVG-291 in spinal cord injury is evaluating a fixed dose.[7] |
| Issues with drug administration or patient compliance. | Audit clinical sites to ensure adherence to the administration protocol. Monitor patient compliance throughout the trial. |
Clinical Trial Data Summary
Topline Data from Phase 1b/2a Clinical Trial of NVG-291 in Chronic Spinal Cord Injury [6]
| Endpoint | Metric | NVG-291 (n=10) | Placebo (n=10) | p-value |
| Co-Primary Endpoint | Change in Normalized Motor Evoked Potentials (MEP) Amplitude | 3-fold increase | - | 0.0155 |
| Secondary Endpoint | Change in "GRASSP" Score (Hand Function) | Positive Trend | - | - |
Note: This table presents a summary of publicly reported topline data and is not exhaustive.
Visualizations
NVG-291 Mechanism of Action in Neurological Repair
Caption: NVG-291's role in overcoming inhibition of neural repair.
Logical Flow for Troubleshooting Low Efficacy in Clinical Trials
Caption: A logical approach to investigating low efficacy in clinical trials.
References
- 1. Developing a drug to target and destroy Lyme disease pathogen [lymedisease.org]
- 2. Research Funded by Bay Area Lyme Foundation Identifies New [globenewswire.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Targeting Borrelia burgdorferi HtpG with a berserker molecule, a strategy for anti-microbial development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel antibiotic strategy targets nonessential enzyme in <em>B. burgdorferi</em> upon light activation | BioWorld [bioworld.com]
- 6. nervgen.com [nervgen.com]
- 7. nervgen.com [nervgen.com]
- 8. nervgen.com [nervgen.com]
- 9. youtube.com [youtube.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. academic.oup.com [academic.oup.com]
Improving the solubility and stability of HS-291 in culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of the HtpG inhibitor, HS-291, in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an experimental therapeutic agent designed to target Borrelia burgdorferi, the bacterium responsible for Lyme disease. It is a conjugate molecule composed of a high-affinity HtpG inhibitor (BX-2819) and a photoactive toxin, verteporfin, connected by a PEG linker.[1] Upon activation with light, this compound generates reactive oxygen species, leading to the oxidation of the B. burgdorferi HtpG protein and other nearby proteins. This process results in irreversible damage to the bacterium, including nucleoid collapse and membrane blebbing, ultimately leading to cell death.[1]
Q2: I'm observing precipitation after diluting my this compound stock solution into my cell culture medium. What is the likely cause?
A2: Precipitation upon dilution into aqueous solutions is a common issue for hydrophobic compounds. This compound, containing the sparingly water-soluble molecule verteporfin, likely has limited aqueous solubility. When a concentrated stock solution, typically prepared in an organic solvent like DMSO, is introduced into the aqueous environment of cell culture media, the compound can "crash out" of solution if its solubility limit is exceeded.
Q3: What are the potential consequences of this compound precipitation in my experiments?
A3: The precipitation of this compound can lead to several experimental complications:
-
Inaccurate Dosing: The actual concentration of soluble, active this compound will be lower than intended, leading to unreliable and difficult-to-interpret results.
-
Cellular Toxicity: The particulate matter from the precipitate can exert cytotoxic effects on cells that are independent of the pharmacological action of this compound.
-
Assay Interference: Precipitates can interfere with various assay readouts, particularly those involving light absorbance, fluorescence, or microscopy.
Q4: What is the recommended solvent for preparing this compound stock solutions?
A4: Based on the properties of its verteporfin component, high-purity, anhydrous DMSO is the recommended solvent for preparing concentrated stock solutions of this compound.[2][3][4] Verteporfin is highly soluble in DMSO, which will likely facilitate the dissolution of the entire this compound conjugate.
Q5: How should I store my this compound stock solutions?
A5: this compound stock solutions in DMSO should be aliquoted into single-use volumes to minimize freeze-thaw cycles and stored at -20°C or -80°C, protected from light.[3][4] In its lyophilized powder form, this compound should be stored at -20°C, desiccated and protected from light.[3]
Troubleshooting Guides
Issue: this compound Precipitation in Cell Culture Media
This guide provides a step-by-step approach to troubleshoot and resolve issues related to the precipitation of this compound upon its addition to cell culture media.
Step 1: Review Your Stock Solution Preparation
-
Action: Ensure your this compound stock solution is fully dissolved in DMSO. Visually inspect the solution for any undissolved particulate matter.
-
Tip: If you observe particulates, gentle warming to 37°C or brief sonication can aid in complete dissolution.
Step 2: Optimize Your Dilution Method
-
Action: Avoid adding the concentrated DMSO stock directly into the full volume of your cell culture media. Instead, employ a serial dilution or intermediate dilution step.
-
Recommended Technique:
-
Create an intermediate dilution of your this compound stock in a small volume of serum-free medium or PBS.
-
Mix this intermediate dilution gently but thoroughly.
-
Add the intermediate dilution to your final volume of complete cell culture medium.
-
Step 3: Assess the Final Concentration of this compound
-
Action: Determine the maximum soluble concentration of this compound in your specific cell culture medium using a kinetic solubility assay (see Experimental Protocols section).
-
Tip: Your intended working concentration must be below this determined solubility limit to avoid precipitation.
Step 4: Evaluate the Impact of Media Components
-
Action: Consider the components of your cell culture medium.
-
Tip: The presence of serum proteins, such as albumin, can sometimes help to stabilize hydrophobic compounds and prevent precipitation. If you are working in serum-free conditions, the risk of precipitation is higher.
Step 5: Control the Final DMSO Concentration
-
Action: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5%, to minimize solvent-induced toxicity to your cells.
-
Tip: Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Data Presentation
Table 1: Hypothetical Solubility of this compound in Various Solvents
| Solvent | Temperature | Maximum Soluble Concentration (Estimated) | Notes |
| DMSO | 25°C | ≥ 20 mM | Recommended for stock solutions. |
| Ethanol | 25°C | ~1-2 mM | Lower solubility compared to DMSO. |
| PBS (pH 7.4) | 25°C | < 10 µM | Sparingly soluble in aqueous buffers. |
| DMEM + 10% FBS | 37°C | 15-25 µM | Serum may enhance solubility. |
Table 2: Hypothetical Stability of this compound in Culture Media
| Condition | Incubation Time | Remaining this compound (%) | Notes |
| DMEM + 10% FBS, 37°C, in the dark | 24 hours | > 95% | Relatively stable in complete media. |
| DMEM + 10% FBS, 37°C, ambient light | 24 hours | < 50% | Light-sensitive; degradation expected. |
| PBS (pH 7.4), 37°C, in the dark | 24 hours | > 90% | Stable in buffer, but solubility is low. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a concentrated, sterile stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile, amber microcentrifuge tubes
-
Vortexer
-
Sonicator (optional)
Procedure:
-
Bring the this compound powder and DMSO to room temperature.
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution.
-
In a sterile, amber microcentrifuge tube, add the calculated volume of DMSO to the weighed this compound powder.
-
Vortex the solution until the this compound is completely dissolved. If necessary, gently warm the tube to 37°C or sonicate for short intervals.
-
Visually inspect the solution to ensure there is no undissolved material.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and protect from light.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Kinetic Solubility Assay of this compound in Cell Culture Media
Objective: To determine the maximum soluble concentration of this compound in a specific cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Your specific cell culture medium (with or without serum)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a series of dilutions of the this compound stock solution in your cell culture medium. a. In separate sterile tubes or wells, add a fixed volume of your cell culture medium (e.g., 1 mL). b. To each tube/well, add a different volume of the this compound stock solution to achieve a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM). Include a control with only medium and the highest volume of DMSO used.
-
Mix and incubate. Vortex each tube gently or mix the plate. Incubate at 37°C for a duration that mimics your experimental conditions (e.g., 2 hours).
-
Visually inspect for precipitation. Carefully observe each tube/well for any visible precipitate or cloudiness.
-
(Optional) Quantify the soluble fraction: a. Centrifuge the tubes/plate at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any precipitate. b. Carefully transfer the supernatant to a new tube/plate. c. Measure the absorbance of the supernatant at a wavelength where this compound absorbs (e.g., around 435 nm, characteristic of verteporfin).
-
The highest concentration that remains clear and free of precipitates is the maximum kinetic solubility of this compound in that specific medium under those conditions.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Workflow for determining the kinetic solubility of this compound.
References
Best practices for handling and storing HS-291
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective handling, storage, and use of HS-291.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a novel, investigational "berserker" molecule designed to target and eliminate Borrelia burgdorferi (Bb), the bacterium responsible for Lyme disease.[1][2] It is a conjugate molecule composed of a high-affinity inhibitor of the bacterial HtpG (High-temperature protein G), a PEG linker, and the photoactive toxin Verteporfin.[1]
Q2: How does this compound work?
A2: this compound selectively binds to HtpG within B. burgdorferi. Upon activation with a specific wavelength of light, the Verteporfin component generates reactive oxygen species (ROS).[1] These ROS cause localized oxidative damage to HtpG and nearby proteins, leading to irreversible damage to the bacterium, including nucleoid collapse and membrane blebbing, ultimately resulting in bacterial death.[1][2]
Q3: What are the key advantages of this compound?
A3: this compound offers a targeted approach to antimicrobial therapy. By targeting a non-essential bacterial protein for the delivery of its toxic payload, it expands the range of druggable targets within a pathogen.[1][2] This strategy has the potential to reduce off-target effects and overcome conventional antibiotic resistance mechanisms.[2]
Q4: Is this compound commercially available?
A4: this compound is currently in the preclinical stage of testing and is intended for research use only.[2] It is not available for sale to patients.
Handling and Storage Best Practices
Given that this compound is a potent, photoactive compound, stringent handling and storage procedures are imperative to ensure personnel safety and maintain the compound's integrity. These guidelines are based on best practices for handling potent molecules and photosensitizing agents like Verteporfin.
Personal Protective Equipment (PPE):
Always wear appropriate PPE when handling this compound. This includes, but is not limited to:
-
Safety goggles with side shields
-
Impervious gloves (e.g., nitrile)
-
A lab coat or other protective clothing
-
In case of aerosol generation, use a suitable respirator in a well-ventilated area or fume hood.
Handling:
-
Photosensitivity: this compound is activated by light. All work with the compound, especially in its active form, should be conducted in a darkened or light-controlled environment.[3] Use opaque or amber-colored containers and cover any solutions with aluminum foil to prevent degradation and unintended activation.[3][4]
-
Potent Compound: Treat this compound as a potent molecule. Avoid direct contact with skin and eyes.[5] Do not eat, drink, or smoke in areas where this compound is handled.[5] Wash hands thoroughly after handling.
-
Aerosol Formation: Avoid the creation of dust or aerosols. Handle the solid form of this compound with care.
Storage:
-
Light Protection: Store this compound in a tightly sealed, light-proof container.[3]
-
Temperature: Store in a cool, dry, and well-ventilated place. For long-term storage, follow the supplier's specific recommendations, which may include refrigeration or freezing.
-
Inert Atmosphere: For maximum stability, especially in solution, storage under an inert atmosphere (e.g., argon or nitrogen) may be beneficial.
Disposal:
-
Dispose of this compound and any contaminated materials as hazardous chemical waste, in accordance with local, state, and federal regulations. Do not discharge into drains or the environment.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no bactericidal activity | Inadequate light activation: Incorrect wavelength, insufficient light intensity, or inadequate duration of light exposure. | Verify light source: Ensure the light source emits at the correct wavelength for Verteporfin activation (~690 nm). Calibrate the light source to deliver the appropriate energy dose. Optimize the duration of light exposure as determined by dose-response experiments. |
| Compound degradation: Improper storage leading to degradation of the photoactive component. | Proper storage: Always store this compound protected from light and at the recommended temperature. Use freshly prepared solutions for experiments. | |
| Incorrect concentration: The concentration of this compound may be too low for the density of the bacterial culture. | Optimize concentration: Perform a dose-response curve to determine the optimal concentration of this compound for your experimental conditions. | |
| High background cell death (in the dark) | Off-target toxicity: At high concentrations, the compound may exhibit some light-independent toxicity. | Perform dark control: Always include a dark control (this compound treated, but not exposed to light) to assess baseline toxicity. If dark toxicity is observed, consider lowering the concentration. |
| Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing toxicity to the bacteria. | Solvent control: Include a vehicle control (solvent only) in your experiments. Ensure the final solvent concentration is below the toxic threshold for B. burgdorferi. | |
| Inconsistent results between experiments | Variability in light exposure: Inconsistent positioning of samples relative to the light source. | Standardize light exposure: Use a plate holder or a standardized setup to ensure uniform light exposure for all samples in every experiment. |
| Variability in bacterial culture: Differences in the growth phase or density of the B. burgdorferi culture. | Standardize culture conditions: Use B. burgdorferi cultures at a consistent growth phase (e.g., mid-logarithmic) and density for all experiments. |
Experimental Protocols
Generalized Protocol for Assessing the Bactericidal Activity of this compound against Borrelia burgdorferi
-
B. burgdorferi Culture:
-
Culture B. burgdorferi (e.g., strain B31) in BSK-II medium at 34°C under microaerophilic conditions.
-
Grow cultures to the mid-logarithmic phase (approximately 1 x 10⁷ cells/mL).
-
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) at a concentration of 10 mM.
-
Store the stock solution protected from light at -20°C or as recommended by the supplier.
-
-
Experimental Setup (in a 96-well plate):
-
In a darkened room or under a red light, prepare serial dilutions of this compound in BSK-II medium to achieve the desired final concentrations.
-
Add the diluted this compound to the wells of a 96-well plate.
-
Include the following controls:
-
Negative Control: B. burgdorferi in BSK-II medium with no treatment.
-
Vehicle Control: B. burgdorferi in BSK-II medium with the highest concentration of the solvent used.
-
Dark Control: B. burgdorferi treated with the highest concentration of this compound but kept in the dark.
-
-
Add the B. burgdorferi culture to each well to achieve a final density of approximately 1 x 10⁶ cells/mL.
-
-
Light Activation:
-
Expose the 96-well plate to a light source with a wavelength of approximately 690 nm.
-
The energy dose should be optimized for the specific experimental setup (a typical starting point could be 5 J/cm²).
-
Keep the "Dark Control" plate wrapped in aluminum foil and shielded from the light source.
-
-
Incubation:
-
Incubate all plates at 34°C for 24-48 hours.
-
-
Assessment of Viability:
-
Assess bacterial viability using a suitable method, such as:
-
Microscopy: Use dark-field microscopy to assess bacterial motility and morphology.
-
Fluorescent Staining: Employ viability stains (e.g., SYTO 9 and propidium iodide) and analyze via fluorescence microscopy or flow cytometry.
-
Growth Assays: Subculture a sample from each well into fresh medium and monitor for growth over several days.
-
-
Visualizations
Caption: Mechanism of action of this compound in Borrelia burgdorferi.
References
- 1. Targeting Borrelia burgdorferi HtpG with a berserker molecule, a strategy for anti-microbial development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Developing a drug to target and destroy Lyme disease pathogen [lymedisease.org]
- 3. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 4. camlab.co.uk [camlab.co.uk]
- 5. file.medchemexpress.com [file.medchemexpress.com]
Addressing variability in Borrelia burgdorferi culture growth
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address the inherent variability in Borrelia burgdorferi culture. The information is intended for researchers, scientists, and drug development professionals working with this fastidious bacterium.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My B. burgdorferi culture is growing very slowly or not at all. What are the common causes and how can I troubleshoot this?
A1: Slow or no growth is a frequent issue. Several factors can contribute to this problem. Systematically check the following:
-
Media Quality: B. burgdorferi is highly sensitive to variations in media components.
-
BSK Medium: Barbour-Stoenner-Kelly (BSK) medium, particularly BSK-H or BSK-II, is the standard for Borrelia cultivation.[1][2][3][4] Ensure you are using a high-quality, pre-tested commercial preparation or a meticulously prepared in-house batch. Variations between lots of BSK-H medium can significantly impact the infectivity and pathogenicity of cultured isolates.[3]
-
Serum Quality: The quality of the rabbit serum supplement is critical.[1] Use serum from a reputable supplier and consider pre-screening different lots for optimal growth support. The recommended concentration is typically around 6%.[3]
-
-
Temperature: The optimal growth temperature varies between B. burgdorferi sensu lato species.
-
Oxygen and CO2 Levels: B. burgdorferi is a microaerophilic organism. Cultures are typically grown under static conditions with 2.5-5% CO2 to maintain the appropriate pH and gaseous environment.[7][8]
-
Inoculum Size and Viability: A low starting density or an inoculum from a stationary-phase culture can lead to a long lag phase or culture failure. Use a healthy, motile culture in the exponential growth phase for inoculation. B. burgdorferi cells in stationary phase rapidly lose their ability to proliferate.[9]
Q2: I am observing unusual morphologies in my culture, such as round bodies or blebs. What are these and what do they signify?
A2: The appearance of pleomorphic forms is a known phenomenon in B. burgdorferi cultures and can be induced by various environmental stressors.
-
Round Bodies (RBs): These are spherical variants that can be induced by factors like human serum or other stressful culture conditions.[10][11] They are not necessarily degenerative forms and can have an intact cell envelope, though they may exhibit lower metabolic activity compared to spirochetes.[10][11]
-
Blebs: These are membrane protrusions that can form in response to environmental disturbances, such as the presence of antibiotics or aging of the culture.[10]
-
Aggregates/Biofilms: B. burgdorferi can form biofilm-like colonies or aggregates, especially as the culture density increases.[10][12] This aggregation is more pronounced at physiological temperatures (e.g., 35°C) and neutral pH.[12]
The presence of these forms can indicate that the culture is under stress, entering the stationary phase, or responding to specific components in the medium.[10][13]
Q3: My high-passage B. burgdorferi strain has lost its infectivity in animal models. Is this related to culture conditions?
A3: Yes, long-term in vitro cultivation is known to cause a loss of infectivity. This is strongly correlated with the loss of essential plasmids.[9][14] B. burgdorferi has a complex, segmented genome consisting of a linear chromosome and numerous linear and circular plasmids.[9][15] Continuous passaging can lead to the spontaneous loss of plasmids that carry genes crucial for virulence.[14] To mitigate this, it is essential to use low-passage isolates for infectivity studies and to periodically check the plasmid profile of your strains.
Q4: How can I accurately quantify the number of spirochetes in my culture?
A4: Quantifying B. burgdorferi can be challenging due to their morphology and motility. The two most common methods are:
-
Direct Counting using a Petroff-Hausser Chamber: This involves direct microscopic enumeration of spirochetes.[16] To ensure accuracy, mix the culture well before sampling.[13] This method counts both live and dead spirochetes.
-
Quantitative Real-Time PCR (qPCR): This method quantifies bacterial DNA and is highly sensitive, with a detection limit of one to ten spirochetes.[17] It is particularly useful for quantifying bacterial load in tissue samples.[18][19] A common target for qPCR is the flagellin (flaB) gene.[18]
Data Summary Tables
Table 1: Influence of Temperature on B. burgdorferi Growth
| Species/Strain | Optimal Temperature (°C) | Generation Time (Doubling Time) at Optimal Temp. (hours) |
|---|---|---|
| B. burgdorferi sensu stricto (B31) | 33°C | ~8.3 - 12.4 hours |
| B. garinii (BR14) | 37°C | Not Specified |
| B. afzelii (BR75) | 35°C | Not Specified |
| General Lab Strains | 34-37°C | ~5.1 - 10 hours |
Data synthesized from multiple sources.[5][6][8][20]
Table 2: Key BSK Media Supplements and Their Impact
| Supplement | Typical Concentration | Positive Effect on Growth | Potential Issues |
|---|---|---|---|
| Rabbit Serum | 6% | Provides essential lipids and other growth factors.[1][3] | Lot-to-lot variability can significantly affect growth.[3] |
| Dithiothreitol (DTT) | 100 µg/ml | Acts as a reducing agent, can nearly double spirochete yield.[7] | Suboptimal concentrations may have no effect.[7] |
| Rifampicin | 0.5 µg/ml | Can increase yield and initial growth rate.[7] | Higher concentrations can be inhibitory. |
| Phosphomycin | 50 µg/ml | Suppresses overgrowth of other organisms.[7] | Must be tested for its effect on the specific Borrelia strain. |
Data from Sapi et al. (2013) and other sources.[7]
Experimental Protocols
Protocol 1: Standard Cultivation of B. burgdorferi in BSK-H Medium
Objective: To provide a basic protocol for the routine in vitro cultivation of B. burgdorferi.
Materials:
-
Complete Barbour-Stoenner-Kelly H (BSK-H) medium with 6% rabbit serum.
-
B. burgdorferi seed culture (low passage, exponential phase).
-
Sterile culture tubes (e.g., 15 ml conical tubes).
-
Incubator with 2.5-5% CO2 supply.
-
Microscope with dark-field or phase-contrast optics.
-
Hemocytometer or Petroff-Hausser counting chamber.
Methodology:
-
Pre-warm the BSK-H medium to the desired incubation temperature (e.g., 34°C).
-
Determine the cell density of the seed culture by direct counting. Ensure the culture is motile and in the exponential growth phase (typically 10^7 to 10^8 cells/ml).[8][15]
-
Inoculate fresh BSK-H medium with the seed culture to a starting density of approximately 1 x 10^5 cells/ml.
-
Incubate the culture tubes upright with loosened caps in a 34°C incubator with 2.5-5% CO2.[7][8]
-
Monitor growth every 2-3 days by withdrawing a small aliquot and counting the spirochetes under a microscope.[13]
-
The culture should reach the late logarithmic phase (around 10^8 cells/ml) in approximately 5-7 days.[15]
-
For subculturing, dilute the culture into fresh, pre-warmed medium once it reaches the late log phase.
Visualizations
Diagram 1: Troubleshooting Workflow for Poor B. burgdorferi Growth
Caption: A logical workflow for troubleshooting common issues leading to poor B. burgdorferi growth.
Diagram 2: Factors Influencing B. burgdorferi Culture Variability
Caption: Key physical, biological, and chemical factors that contribute to variability in B. burgdorferi cultures.
References
- 1. exodocientifica.com.br [exodocientifica.com.br]
- 2. BSK - H Medium Base [himedialabs.com]
- 3. Variations in Barbour-Stoenner-Kelly Culture Medium Modulate Infectivity and Pathogenicity of Borrelia burgdorferi Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thomassci.com [thomassci.com]
- 5. Borrelia growth optimum [lymerick.net]
- 6. Growth temperature ranges of Borrelia burgdorferi sensu lato strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improved Culture Conditions for the Growth and Detection of Borrelia from Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genetic Manipulation of Borrelia burgdorferi - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Morphological and biochemical features of Borrelia burgdorferi pleomorphic forms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Morphological and biochemical features of Borrelia burgdorferi pleomorphic forms | Semantic Scholar [semanticscholar.org]
- 12. Characterization of Borrelia burgdorferi Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Video: Cultivation Methods of Spirochetes from Borrelia burgdorferi Sensu Lato Complex and Relapsing Fever Borrelia [jove.com]
- 14. Changes in infectivity and plasmid profile of the Lyme disease spirochete, Borrelia burgdorferi, as a result of in vitro cultivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. microbenotes.com [microbenotes.com]
- 16. Changes in Bacterial Growth Rate Govern Expression of the Borrelia burgdorferi OspC and Erp Infection-Associated Surface Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Use of Quantitative PCR To Measure Density of Borrelia burgdorferi in the Midgut and Salivary Glands of Feeding Tick Vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
How to prevent premature activation of HS-291
This technical support center provides researchers, scientists, and drug development professionals with essential information to prevent the premature activation of HS-291 during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a novel preclinical drug candidate developed for the treatment of Lyme disease.[1] It is a "berserker" molecule, composed of an inhibitor of the Borrelia burgdorferi HtpG protein tethered to a photoactive toxin called verteporfin.[2][3] Its mechanism of action relies on activation by light.[1][3] Upon light activation, this compound generates reactive oxygen species, which then destroy the bacteria.[2][3]
Q2: What constitutes "premature activation" of this compound?
Premature activation refers to the light-induced generation of reactive oxygen species by this compound before the intended experimental step. This can lead to a loss of therapeutic efficacy, damage to non-target cells or molecules, and inaccurate experimental results. The primary cause of premature activation is unintended exposure to light of the appropriate wavelength to excite the verteporfin component.
Q3: What are the potential consequences of premature activation?
-
Loss of Potency: If this compound is activated before it reaches its target, it will be consumed, reducing the effective concentration available to eradicate Borrelia burgdorferi.
-
Off-Target Effects: The reactive oxygen species generated can damage unintended cellular components, leading to toxicity in non-target cells and tissues.
-
Inaccurate Experimental Data: Premature activation can lead to high background signals, low signal-to-noise ratios, and misinterpretation of experimental outcomes.
Troubleshooting Guide: Preventing Premature Activation
This guide provides a systematic approach to identifying and resolving issues related to the premature activation of this compound.
| Observation | Potential Cause | Recommended Action |
| High background signal in fluorescence-based assays. | Premature activation of this compound in solution before addition to the assay. | 1. Prepare and handle all this compound solutions in a dark room or under amber light conditions. 2. Use light-blocking plates or cover plates during incubation steps. 3. Minimize the time between solution preparation and use. |
| Loss of this compound activity over time in storage. | Degradation of the molecule due to repeated exposure to ambient light. | 1. Aliquot this compound solutions into single-use, light-protected vials. 2. Store all this compound stock and working solutions at the recommended temperature in a dark, light-proof container. |
| Inconsistent results between experimental replicates. | Variable light exposure during experimental setup. | 1. Standardize all experimental procedures to ensure consistent light conditions. 2. Use automated liquid handling systems with light-protective covers where possible. 3. Document all light exposure steps in the experimental protocol. |
| Cell toxicity observed in control groups not exposed to the activation light source. | Ambient lab lighting is sufficient to cause a low level of this compound activation. | 1. Conduct all steps involving live cells and this compound under safelight conditions. 2. Use media and buffers that do not contain components that could be excited by ambient light and indirectly activate this compound. |
Experimental Protocols
Protocol 1: Handling and Preparation of this compound Stock Solutions
-
Work Environment: Perform all procedures in a dark room or a designated low-light area. Use red or amber safelights to minimize exposure to activating wavelengths.
-
Reagent Preparation: Allow the lyophilized this compound to equilibrate to room temperature before reconstitution.
-
Reconstitution: Reconstitute the this compound powder in a suitable solvent (e.g., DMSO) to the desired stock concentration. Use light-blocking or amber vials.
-
Aliquoting: Immediately aliquot the stock solution into single-use, light-protected microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C in a light-proof storage box.
Protocol 2: In Vitro Cell-Based Assay with this compound
-
Cell Seeding: Seed cells in a multi-well plate appropriate for your assay.
-
This compound Dilution: In a dark room, prepare the final working concentration of this compound in the appropriate cell culture medium. Protect the solution from light at all times.
-
Treatment: Add the this compound working solution to the cells.
-
Incubation: Incubate the plate in a light-proof incubator for the desired duration. If a standard incubator is used, place the plate inside a light-proof secondary container.
-
Activation: Expose the cells to the specific wavelength of light required to activate this compound for the predetermined time.
-
Post-Activation Analysis: Proceed with the downstream analysis as per the experimental design, continuing to protect the samples from excessive light exposure if further light-sensitive steps are involved.
Quantitative Data Summary
The following table provides hypothetical stability data for this compound under different light conditions to illustrate the importance of light protection.
| Condition | Incubation Time (hours) | Remaining this compound Activity (%) |
| Complete Darkness | 24 | 98 ± 2 |
| Amber Light | 24 | 95 ± 3 |
| Ambient Laboratory Light | 24 | 60 ± 8 |
| Direct Sunlight | 1 | < 10 |
Note: This data is illustrative and not based on published experimental results for this compound.
Visualizations
Caption: this compound activation pathway and prevention of premature activation.
Caption: Troubleshooting workflow for premature this compound activation.
References
- 1. Developing a drug to target and destroy Lyme disease pathogen [lymedisease.org]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Targeting Borrelia burgdorferi HtpG with a berserker molecule, a strategy for anti-microbial development - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Assays with HS-291
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing HS-291 in assays to target Borrelia burgdorferi, the causative agent of Lyme disease. Given that this compound is a photoactivated HtpG inhibitor, this guide addresses common issues related to the compound, the bacterial culture, and the specific assay conditions required for consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is an inhibitor of the Borrelia burgdorferi (Bb) high-temperature protein G (HtpG).[1][2] It is a "berserker" molecule, comprising a high-affinity Bb HtpG inhibitor (BX-2819) linked to a photoactive toxin, verteporfin.[2][3] When activated by near-infrared light, this compound generates reactive oxygen species (ROS).[2][3] This process leads to the oxidation of HtpG and nearby proteins, causing irreversible damage to the bacterium, including nucleoid collapse and disruption of the cell wall, ultimately leading to bacterial death.[1][2][3]
Q2: What type of assays are typically used to evaluate this compound?
This compound efficacy is primarily assessed using cell-based viability assays with Borrelia burgdorferi cultures. These assays typically involve treating the bacterial cultures with this compound, followed by light activation and subsequent measurement of bacterial viability or mortality. Common endpoints include metabolic activity assays (e.g., using resazurin-based reagents), bacterial counting, or microscopy-based morphological assessment.
Q3: Why is light activation a critical step and what are the key considerations?
Light activation is essential for the cytotoxic activity of this compound. The verteporfin component requires excitation with light (e.g., 693 nm) to produce ROS.[2] Inconsistent results can often be traced back to variability in this step. Key considerations include:
-
Wavelength and Intensity: Ensure the light source provides the correct wavelength and a consistent, uniform intensity across all wells of the microplate.
-
Duration of Exposure: The length of light exposure must be precisely controlled and identical for all relevant wells.
-
Plate Material: Use plates that are compatible with the light source and do not interfere with light transmission. Clear-bottom plates are often required.
Q4: My this compound compound is not showing the expected efficacy. What are the possible causes?
Several factors could lead to reduced efficacy:
-
Improper Storage: Ensure this compound is stored according to the manufacturer's instructions to prevent degradation.
-
Inaccurate Dilutions: Prepare fresh serial dilutions for each experiment to avoid issues with compound stability in solution.
-
Suboptimal Light Activation: Verify the wavelength, intensity, and duration of the light source.
-
Bacterial Health and Density: The physiological state and density of the Borrelia burgdorferi culture can significantly impact compound efficacy.
Troubleshooting Guide
Issue 1: High Variability Between Replicate Wells
High variability in results across replicate wells is a common issue that can obscure the true effect of this compound.
| Potential Cause | Recommended Solution |
| Inconsistent Bacterial Seeding | Ensure the Borrelia burgdorferi culture is thoroughly mixed before and during plating. Use calibrated multichannel pipettes and allow the plate to sit at room temperature on a level surface for 15-20 minutes before incubation to ensure even distribution.[4] |
| Pipetting Errors | Regularly calibrate pipettes. Use appropriate pipette sizes for the volumes being dispensed and pre-wet the tips. Pipette slowly and consistently.[4] |
| "Edge Effects" | Evaporation from the outer wells of a microplate can concentrate reagents and affect bacterial growth. To mitigate this, fill the peripheral wells with sterile media or phosphate-buffered saline (PBS) to create a humidity barrier.[5] |
| Inconsistent Light Exposure | Ensure the light source provides uniform illumination across the entire plate. Check for any obstructions or variations in the light path. |
Issue 2: Low Signal-to-Noise Ratio or Weak Assay Signal
A weak signal can make it difficult to distinguish the effect of this compound from the background.
| Potential Cause | Recommended Solution |
| Low Bacterial Number or Viability | Optimize the initial seeding density of Borrelia burgdorferi. Ensure the bacteria are in the logarithmic growth phase when the assay is initiated. Confirm viability before starting the experiment.[4] |
| Suboptimal Reagent Concentration | Titrate key reagents, such as the viability dye, to determine the optimal concentration for your specific assay conditions. |
| Incorrect Incubation Times | Optimize the incubation times for both the this compound treatment and the final detection reagent. |
| Insufficient Light Activation | The duration or intensity of light exposure may be insufficient. Perform an optimization experiment to determine the ideal light activation parameters. |
Issue 3: High Background Signal
A high background signal can mask the specific effects of this compound.
| Potential Cause | Recommended Solution |
| Autofluorescence | The assay components or the this compound compound itself may exhibit autofluorescence at the detection wavelength. Run appropriate controls (e.g., wells with compound but no cells, wells with cells but no compound) to measure and subtract background fluorescence. |
| Contamination | Microbial contamination can interfere with the assay signal. Regularly check cultures for contamination and practice aseptic techniques. |
| Non-specific Binding of Reagents | If using antibody-based detection methods, ensure adequate blocking steps are included in the protocol. |
Experimental Protocols
Example Protocol: this compound Viability Assay for Borrelia burgdorferi
This protocol provides a general framework for assessing the efficacy of this compound.
-
Bacterial Culture:
-
Culture Borrelia burgdorferi in appropriate media (e.g., BSK-II) at 34°C.
-
Grow cultures to mid-logarithmic phase.
-
Determine bacterial density using a hemocytometer or a spectrophotometer.
-
-
Assay Plate Preparation:
-
Prepare serial dilutions of this compound in the culture medium. The final solvent (e.g., DMSO) concentration should be consistent across all wells and typically below 0.5%.
-
Seed the B. burgdorferi culture into a 96-well clear-bottom black plate at an optimized density.
-
Add the this compound dilutions to the appropriate wells. Include vehicle controls (medium with solvent) and untreated controls.
-
To minimize edge effects, add sterile PBS or medium to the peripheral wells.[5]
-
-
Incubation and Light Activation:
-
Incubate the plate for a predetermined period (e.g., 24 hours) at 34°C.
-
Expose the plate to light at the appropriate wavelength (e.g., 693 nm) for a specified duration and intensity.[2] Keep a parallel plate in the dark as a control.
-
-
Viability Assessment:
-
Add a resazurin-based viability reagent to each well.
-
Incubate for a period sufficient to allow for color development.
-
Read the fluorescence or absorbance using a plate reader at the appropriate wavelengths.
-
-
Data Analysis:
-
Subtract the background readings from all wells.
-
Normalize the results to the vehicle-treated controls.
-
Plot the dose-response curve and calculate the IC50 value.
-
Visualizations
This compound Mechanism of Action
Caption: Mechanism of action of the photoactivated HtpG inhibitor this compound.
Experimental Workflow for this compound Evaluation
Caption: A typical experimental workflow for assessing this compound efficacy.
Troubleshooting Logic for Inconsistent Results
Caption: A decision tree for troubleshooting inconsistent this compound assay results.
References
- 1. Developing a drug to target and destroy Lyme disease pathogen [lymedisease.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting Borrelia burgdorferi HtpG with a berserker molecule, a strategy for anti-microbial development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Validation & Comparative
Preclinical Candidate HS-291 vs. Standard of Care Doxycycline for Lyme Disease: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical drug candidate HS-291 and the established first-line antibiotic doxycycline for the treatment of Lyme disease, caused by the bacterium Borrelia burgdorferi. This comparison is based on currently available preclinical data for this compound and extensive clinical data for doxycycline.
Executive Summary
Doxycycline, a broad-spectrum tetracycline antibiotic, is the current standard of care for Lyme disease, effectively treating the infection by inhibiting bacterial protein synthesis.[1][2] In contrast, this compound is a novel, preclinical drug candidate that employs a targeted "berserker" molecule approach.[3][4] It works by specifically binding to the Borrelia burgdorferi HtpG protein and, upon light activation, generating reactive oxygen species that lead to irreversible damage and death of the bacterium.[3][4][5][6] While this compound shows promise in early in vitro studies, it has not yet been evaluated in animal models or human clinical trials. Therefore, a direct comparison of efficacy is not yet possible. This document summarizes the available data to inform the research and drug development community.
Data Presentation
Table 1: Comparison of this compound and Doxycycline
| Feature | This compound | Doxycycline |
| Development Stage | Preclinical[3] | Clinically Approved and Widely Used[1][2][7] |
| Mechanism of Action | Inhibition of Borrelia burgdorferi HtpG protein, followed by light-activated generation of reactive oxygen species, causing oxidation of HtpG and nearby proteins, leading to nucleoid collapse and membrane blebbing.[3][4][5][6] | Inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit.[1][8][9] |
| Spectrum of Activity | Appears to be specific to Borrelia burgdorferi[5] | Broad-spectrum antibiotic effective against a variety of gram-positive and gram-negative bacteria.[1][9] |
| Reported Efficacy | Sterilizes Borrelia burgdorferi cultures in vitro upon light activation.[3][4] | Effective in treating early and late stages of Lyme disease, as well as other tick-borne illnesses.[2][7][10] Cure rates are high, especially in early-stage disease.[7] |
| Administration | In vitro studies used light activation.[6] The method for in vivo administration and activation is not yet established. | Oral or intravenous.[1] |
| Resistance | The novel mechanism targeting a non-essential protein may offset antibiotic resistance.[3][4] | Bacterial resistance to doxycycline has been reported in some species, though it remains largely effective for Lyme disease.[1] |
Experimental Protocols
This compound In Vitro Efficacy Study
Objective: To determine the ability of this compound to kill Borrelia burgdorferiin vitro.
Methodology:
-
Borrelia burgdorferi Culture: Borrelia burgdorferi cultures were grown to a desired density.
-
Treatment: Cultures were treated with varying concentrations of this compound (ranging from 0.1 to 10 μM) for 24 hours.[6]
-
Light Activation: The treated cultures were exposed to near-infrared light (Ex: 693nm, 5 J/cm²) to activate the verteporfin component of this compound.[6]
-
Viability Assessment: The viability of the Borrelia burgdorferi was assessed after treatment and light activation.
-
Cellular Effects Analysis: The effects of this compound on the bacterial cells were observed, specifically looking for cell wall blebbing, nucleoid condensation, and loss of cell wall integrity.[6]
Doxycycline Efficacy (General Clinical Approach)
Objective: To treat patients with Lyme disease.
Methodology:
-
Diagnosis: Patients are diagnosed with Lyme disease based on clinical symptoms (e.g., erythema migrans rash) and sometimes supported by serological testing.[10]
-
Treatment Regimen: For early localized Lyme disease, the typical adult dosage of doxycycline is 100 mg twice daily for 10 to 21 days.[7][10] For late Lyme disease, the treatment duration may be extended.[7]
-
Monitoring: Patients are monitored for resolution of symptoms. Most cases of early Lyme disease are successfully treated with this regimen.[7]
Visualizations
Caption: Mechanism of action of this compound against Borrelia burgdorferi.
Caption: Mechanism of action of doxycycline.
References
- 1. Doxycycline - Wikipedia [en.wikipedia.org]
- 2. Treatment Options | Lyme Disease [columbia-lyme.org]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Targeting Borrelia burgdorferi HtpG with a berserker molecule, a strategy for anti-microbial development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Developing a drug to target and destroy Lyme disease pathogen [lymedisease.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Doxycycline for Lyme disease: Dose, efficacy, and side effects [medicalnewstoday.com]
- 8. Doxycycline Hyclate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. emedicine.medscape.com [emedicine.medscape.com]
A Comparative Analysis of HS-291 and Ceftriaxone for the Treatment of Borrelia burgdorferi Infection
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the novel investigational agent HS-291 and the established antibiotic ceftriaxone in the context of combating Borrelia burgdorferi, the causative agent of Lyme disease. This report outlines their distinct mechanisms of action, presents available in vitro efficacy data, and details the experimental protocols utilized in their evaluation.
Executive Summary
Ceftriaxone, a third-generation cephalosporin, is a cornerstone in the treatment of disseminated Lyme disease, functioning through the inhibition of bacterial cell wall synthesis. In contrast, this compound represents a novel, targeted approach. It is a "berserker" molecule designed to specifically seek out and destroy B. burgdorferi. This light-activated agent combines a B. burgdorferi HtpG inhibitor with a photosensitizer, verteporfin, to induce targeted oxidative stress and rapid bacterial cell death. While ceftriaxone's efficacy is well-documented across various strains of B. burgdorferi, this compound is in the preclinical stages of development, with initial studies demonstrating a potent and irreversible bactericidal effect in vitro.
Mechanism of Action
This compound: A Targeted Photodynamic Approach
This compound employs a unique, targeted mechanism to eliminate B. burgdorferi. It is a conjugate molecule composed of a high-affinity inhibitor of Borrelia burgdorferi HtpG (a heat shock protein) and the photoactive toxin, verteporfin.[1] The HtpG inhibitor component ensures the molecule is selectively concentrated within the bacterium.[2] Upon activation with near-infrared light, verteporfin generates reactive oxygen species (ROS).[3][4] This localized burst of ROS leads to the oxidation of HtpG and other nearby proteins, causing irreversible cellular damage, including nucleoid collapse and membrane blebbing, ultimately resulting in rapid bacterial death.[3][4] This "berserker" approach, which targets a non-essential protein to deliver a lethal payload, represents a potential new strategy in antimicrobial development that could circumvent traditional antibiotic resistance mechanisms.[2][4]
Ceftriaxone: Inhibition of Cell Wall Synthesis
Ceftriaxone is a well-established beta-lactam antibiotic.[5] Its bactericidal activity stems from its ability to inhibit the synthesis of the peptidoglycan layer of the bacterial cell wall.[5] By binding to and inactivating penicillin-binding proteins (PBPs) involved in the final steps of peptidoglycan synthesis, ceftriaxone disrupts the integrity of the cell wall, leading to cell lysis and death. This mechanism is effective against a broad spectrum of bacteria, including the spirochete Borrelia burgdorferi.
In Vitro Efficacy
Direct comparative studies of this compound and ceftriaxone are not yet available. However, data from independent in vitro studies provide insights into their respective potencies against Borrelia burgdorferi.
This compound
The efficacy of this compound is dependent on light activation. In a key study, this compound demonstrated a significant reduction in B. burgdorferi viability upon exposure to near-infrared light. The data is typically presented as a percentage of viability reduction at different concentrations of the compound.
Table 1: In Vitro Efficacy of this compound against Borrelia burgdorferi
| Concentration (µM) | Viability (% of control) | Light Activation |
| 10 | < 1% | Yes |
| 1 | ~10% | Yes |
| 0.1 | ~50% | Yes |
| 10 | ~100% | No |
Data is illustrative and based on the description in the source material. Actual values should be consulted from the primary publication.
Ceftriaxone
The in vitro activity of ceftriaxone against B. burgdorferi is well-characterized using standard antimicrobial susceptibility testing methods, with Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values reported for various strains.
Table 2: In Vitro Activity of Ceftriaxone against Borrelia burgdorferi sensu lato
| Borrelia Genospecies | Strain(s) | MIC Range (µg/mL) | MBC Range (µg/mL) | Reference |
| B. burgdorferi sensu stricto | B31, BL206, and others | 0.03 - 0.06 | 0.03 - 0.05 | [1][6] |
| B. afzelii | Various clinical isolates | 0.004 - 0.03 | 0.004 - 0.06 | [7] |
| B. garinii | Various clinical isolates | 0.004 - 0.03 | 0.015 - 0.125 | [7] |
Experimental Protocols
This compound Viability Assay
The in vitro efficacy of this compound against B. burgdorferi was assessed using a viability assay that measures metabolic activity or membrane integrity following treatment and light activation.
-
Borrelia burgdorferi Culture: Spirochetes are cultured in Barbour-Stoenner-Kelly (BSK-H) medium to mid-log phase.
-
Treatment: Cultures are incubated with varying concentrations of this compound in the dark.
-
Light Activation: The treated cultures are exposed to near-infrared light (e.g., 690 nm) for a specified duration and intensity. Control groups are kept in the dark.
-
Viability Assessment: Bacterial viability is determined using a fluorescent dye-based assay, such as the SYBR Green I/propidium iodide (PI) assay.[8][9] This method distinguishes between live cells (green fluorescence) and dead cells (red fluorescence).
-
Data Analysis: The ratio of green to red fluorescence is used to calculate the percentage of viable bacteria relative to untreated controls.
Ceftriaxone Susceptibility Testing (MIC/MBC Determination)
The MIC and MBC of ceftriaxone against B. burgdorferi are determined using broth microdilution methods.
-
Borrelia burgdorferi Culture: Various strains of B. burgdorferi are grown in BSK-H medium.
-
Antibiotic Preparation: A serial dilution of ceftriaxone is prepared in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with a standardized suspension of B. burgdorferi.
-
Incubation: The plates are incubated at 33°C for 72 hours.[7]
-
MIC Determination: The MIC is defined as the lowest concentration of ceftriaxone that inhibits visible growth of the spirochetes, often assessed by microscopy.[7]
-
MBC Determination: To determine the MBC, an aliquot from each well showing no growth is subcultured into fresh, antibiotic-free BSK-H medium and incubated for a further 7-14 days. The MBC is the lowest concentration that results in no bacterial growth in the subculture.[7]
Visualizing the Mechanisms
This compound Mechanism of Action
Caption: this compound binds to HtpG in B. burgdorferi and is activated by light to produce lethal ROS.
Ceftriaxone Mechanism of Action
Caption: Ceftriaxone inhibits PBPs, disrupting cell wall synthesis and leading to bacterial lysis.
Conclusion
This compound and ceftriaxone represent two distinct strategies for combating Borrelia burgdorferi infection. Ceftriaxone is a well-established, broad-spectrum antibiotic with a proven clinical track record. Its mechanism of inhibiting cell wall synthesis is a reliable method for bacterial eradication. This compound, while still in early development, offers a novel, highly targeted approach that could potentially overcome antibiotic resistance and offer a rapid bactericidal effect with minimal off-target effects.[10] Future research, including direct comparative studies and in vivo animal models, will be crucial to fully elucidate the therapeutic potential of this compound and its place in the management of Lyme disease.
References
- 1. Efficacy of Short-Course Ceftriaxone Therapy for Borrelia burgdorferi Infection in C3H Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Efficacy of short-course ceftriaxone therapy for Borrelia burgdorferi infection in C3H mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro antimicrobial susceptibility testing of Borrelia burgdorferi: a microdilution MIC method and time-kill studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. In vitro antimicrobial susceptibility testing of Borrelia burgdorferi: a microdilution MIC method and time-kill studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Susceptibility Testing of Four Antibiotics against Borrelia burgdorferi: a Comparison of Results for the Three Genospecies Borrelia afzelii, Borrelia garinii, and Borrelia burgdorferi Sensu Stricto - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Optimized SYBR Green I/PI Assay for Rapid Viability Assessment and Antibiotic Susceptibility Testing for Borrelia burgdorferi | PLOS One [journals.plos.org]
- 9. An Optimized SYBR Green I/PI Assay for Rapid Viability Assessment and Antibiotic Susceptibility Testing for Borrelia burgdorferi - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Developing a drug to target and destroy Lyme disease pathogen [lymedisease.org]
The Potential of HS-291 in Eradicating Antibiotic-Tolerant Persister Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic-tolerant persister cells presents a significant challenge in the treatment of chronic and recurrent bacterial infections. These dormant, non-dividing cells can survive conventional antibiotic therapies, leading to treatment failure and the resurgence of infection. This guide provides a comparative analysis of a novel investigational compound, HS-291, and its potential efficacy against these resilient bacterial forms. While direct experimental data on this compound against persister cells is not yet available, this document outlines a proposed experimental framework to evaluate its efficacy, based on its known mechanism of action, and compares its potential to existing anti-persister strategies.
This compound: A Novel Photodynamic Approach
This compound is a preclinical drug candidate developed for the treatment of Lyme disease, caused by the bacterium Borrelia burgdorferi.[1][2] Its innovative mechanism targets the bacterial HtpG protein.[1][2] Upon activation by light, this compound generates reactive oxygen species (ROS), leading to widespread and irreversible damage to bacterial proteins and other cellular components.[1][2] This photodynamic therapy (PDT) approach is a promising strategy for combating bacterial persisters, as the non-specific oxidative damage is less likely to induce resistance compared to traditional antibiotics that have specific molecular targets.[3][4] Studies have already demonstrated the potential of PDT to eliminate persister cells of other bacterial species, such as Pseudomonas aeruginosa.[5][6]
Comparison of Anti-Persister Strategies
The table below summarizes the potential of this compound in comparison to other known strategies for eradicating antibiotic-tolerant persister cells.
| Strategy | Mechanism of Action | Advantages | Disadvantages | Known Efficacy Against Persisters |
| This compound (Hypothetical) | Photodynamic Therapy (PDT): Light-activated generation of ROS leading to non-specific oxidative damage to cellular components.[1][2] | Broad-spectrum damage reduces the likelihood of resistance development.[3][4] Targeted delivery to bacteria via HtpG protein could minimize off-target effects. | Requires light activation, potentially limiting use to localized or superficial infections. Preclinical stage with no direct data on persister cell efficacy. | Not yet tested. |
| Waking Agents (e.g., sugars, pyruvate) | Stimulate persister cells to exit their dormant state and resume metabolic activity, making them susceptible to conventional antibiotics.[3] | Can be used in conjunction with existing antibiotics. | Efficacy can be species-specific. May not be effective against all persister subpopulations. | Effective in some models, such as with E. coli and P. aeruginosa.[3] |
| Direct-Acting Persister-Killing Compounds (e.g., ADEP4) | Directly target cellular processes that are active in dormant cells, such as proteases. ADEP4, for instance, dysregulates the ClpP protease, leading to uncontrolled protein degradation.[3] | Kills persister cells without requiring them to resume growth. | Potential for off-target effects and toxicity. Resistance can still develop. | ADEP4 has shown efficacy against S. aureus persisters in a mouse model.[3] |
| Membrane-Active Agents (e.g., Econazole) | Disrupt the bacterial cell membrane and proton motive force, leading to cell death.[7] | Can be effective against both growing and non-growing cells. May act synergistically with other antibiotics. | Potential for toxicity to host cells. | Econazole, in combination with other antibiotics, has been shown to kill persister cells.[7] |
| Antibiotic Combinations (e.g., Daptomycin + Doxycycline + Cefoperazone) | Synergistic effects of multiple antibiotics targeting different cellular pathways can overcome the tolerance of persister cells. | Utilizes existing, approved drugs. | Can increase the risk of side effects and the development of resistance to multiple drugs. | A combination of daptomycin, doxycycline, and cefoperazone has been shown to eradicate B. burgdorferi persisters in vitro.[8] |
Proposed Experimental Protocol to Evaluate this compound Efficacy
The following is a detailed methodology for assessing the efficacy of this compound against antibiotic-tolerant persister cells of Borrelia burgdorferi.
Generation of B. burgdorferi Persister Cells
-
Bacterial Strain and Culture: Borrelia burgdorferi B31 strain will be cultured in Barbour-Stoenner-Kelly (BSK-H) medium.
-
Induction of Persister Formation:
-
Cultures will be grown to the stationary phase (approximately 1 x 10⁸ cells/mL), a condition known to enrich for persister cells.[7]
-
Alternatively, logarithmic phase cultures will be treated with a high concentration of a bactericidal antibiotic, such as amoxicillin (e.g., 50 µg/mL), for an extended period (e.g., 5-7 days) to eliminate growing cells and isolate the persister population.[9]
-
-
Verification of Persister Phenotype: A biphasic killing curve will be generated by treating a logarithmic phase culture with an antibiotic and quantifying viable cells over time (e.g., by colony-forming unit (CFU) counts). The initial rapid killing phase followed by a plateau indicates the presence of tolerant persisters.
Treatment with this compound
-
Preparation of Persister Cells: Persister cells will be harvested by centrifugation, washed with phosphate-buffered saline (PBS) to remove the inducing antibiotic, and resuspended in fresh BSK-H medium.
-
This compound Application: this compound will be added to the persister cell suspension at various concentrations. Control groups will include untreated persister cells and persister cells treated with the vehicle control (the solvent used to dissolve this compound).
-
Photodynamic Activation: The this compound treated and control samples will be exposed to a light source with a wavelength appropriate for activating the verteporfin component of this compound. A dark control (this compound treated but not exposed to light) will be included to assess any light-independent toxicity.
Quantification of Persister Cell Viability
-
Colony-Forming Unit (CFU) Assay: Following treatment, samples will be serially diluted and plated on semi-solid BSK-H medium. The plates will be incubated under appropriate microaerophilic conditions, and the number of colonies will be counted to determine the number of viable bacteria.
-
Viability Staining: A dual-staining method using SYBR Green I (stains all cells) and propidium iodide (stains only dead cells with compromised membranes) will be used for microscopic quantification of live and dead cells.
-
Subculture and Regrowth: A portion of the treated persister cell suspension will be transferred to fresh, antibiotic-free BSK-H medium and incubated to monitor for regrowth, which would indicate the survival of persister cells.
Visualizing the Workflow and Mechanism
To further clarify the proposed experimental design and the mechanism of action of this compound, the following diagrams are provided.
Caption: Proposed experimental workflow for evaluating the efficacy of this compound against B. burgdorferi persister cells.
Caption: Proposed mechanism of action of this compound against antibiotic-tolerant persister cells.
Conclusion
While further research is imperative, the unique photodynamic mechanism of this compound holds significant promise as a novel strategy to combat antibiotic-tolerant persister cells. Its ability to cause broad, non-specific damage could circumvent the mechanisms that allow persisters to tolerate conventional antibiotics. The proposed experimental framework provides a clear path for validating the efficacy of this compound and establishing its potential role in addressing the persistent threat of chronic bacterial infections. The successful demonstration of its anti-persister activity would represent a major advancement in the development of new antimicrobial therapies.
References
- 1. Establishment of a Method To Rapidly Assay Bacterial Persister Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lethal Effect of Photodynamic Treatment on Persister Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Persister Development by Borrelia burgdorferi Populations In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | A Drug Combination Screen Identifies Drugs Active against Amoxicillin-Induced Round Bodies of In Vitro Borrelia burgdorferi Persisters from an FDA Drug Library [frontiersin.org]
- 9. Persister mechanisms in Borrelia burgdorferi: implications for improved intervention - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of HS-291 and Other HtpG Inhibitors: A New Paradigm in Antimicrobial Strategy
For Immediate Release to the Scientific Community
Researchers in drug development and infectious disease are continually seeking novel therapeutic avenues to combat challenging pathogens like Borrelia burgdorferi, the causative agent of Lyme disease. A groundbreaking approach has emerged with the development of HS-291, a highly targeted inhibitor of the bacterial heat shock protein 90 (Hsp90) homolog, HtpG. This guide provides a comparative analysis of this compound and other notable Hsp90 inhibitors, presenting supporting data and detailed experimental methodologies to inform future research and development in this critical area.
Introduction to this compound: The "Berserker" Approach
This compound represents a paradigm shift in antimicrobial development by employing a "berserker" molecule strategy.[1][2] It is a conjugate molecule comprising three key components:
-
BX-2819: A high-affinity ligand that specifically targets the ATP-binding pocket of B. burgdorferi HtpG.
-
Verteporfin: A potent photosensitizer that, upon activation with near-infrared light, generates cytotoxic reactive oxygen species (ROS).
-
PEG Linker: A flexible linker that connects the HtpG inhibitor to the photosensitizer.
This unique design allows this compound to be selectively delivered to B. burgdorferi cells that express HtpG. Subsequent activation with light triggers a localized burst of ROS, leading to the oxidation of HtpG and adjacent proteins, causing irreversible damage to the bacterium, including nucleoid collapse and membrane blebbing.[1][2] This targeted approach minimizes off-target effects, a significant advantage over broad-spectrum antibiotics.
Comparative Landscape: this compound vs. Other Hsp90 Inhibitors
While this compound is specifically designed for bacterial HtpG in B. burgdorferi, a direct comparison with other HtpG inhibitors is challenging due to a lack of publicly available data for other compounds against this specific target. However, a comparative analysis with well-established human Hsp90 inhibitors provides valuable context on potency and mechanism. The following table summarizes key quantitative data for this compound's components and other notable Hsp90 inhibitors.
| Inhibitor | Target(s) | IC50/EC50/Kd | Organism/Cell Line | Key Features |
| This compound | B. burgdorferi HtpG | Data not available | Borrelia burgdorferi | "Berserker" molecule; targeted delivery of a photosensitizer |
| BX-2819 (component of this compound) | Hsp90 | IC50: 41 nM | Not specified | High-affinity Hsp90 inhibitor |
| Verteporfin (component of this compound) | Photosensitizer | Not applicable | Not applicable | Generates ROS upon light activation |
| Ganetespib (STA-9090) | Hsp90 | Data not available | Not specified | Second-generation, non-geldanamycin Hsp90 inhibitor |
| NVP-AUY922 (Luminespib) | Hsp90α/β | IC50: 13 nM/21 nM | Not specified | Potent, synthetic resorcinylic isoxazole amide Hsp90 inhibitor |
| PU-H71 (Zelavespib) | Hsp90 | IC50: 51 nM | MDA-MB-468 cells | Purine-based, selective Hsp90 inhibitor |
| SNX-2112 | Hsp90α/β, Grp94, Trap-1 | IC50: 30 nM, 30 nM, 4.275 µM, 0.862 µM | Not specified | Orally active Hsp90 inhibitor |
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.
HtpG ATPase Activity Assay
This assay measures the enzymatic activity of HtpG by quantifying the rate of ATP hydrolysis.
Protocol:
-
Recombinant Protein Expression and Purification:
-
Clone the gene encoding B. burgdorferi HtpG into an expression vector with a suitable tag (e.g., His-tag, GST-tag).
-
Transform the vector into a suitable bacterial expression strain (e.g., E. coli BL21(DE3)).
-
Induce protein expression and purify the recombinant HtpG using affinity chromatography.
-
-
ATPase Assay Reaction:
-
Prepare a reaction buffer (e.g., 40 mM HEPES, pH 7.5, 100 mM KCl, 5 mM MgCl2, 2 mM DTT).
-
In a 96-well plate, add 50 µL of reaction buffer containing a known concentration of purified B. burgdorferi HtpG.
-
Add the test inhibitor (e.g., this compound, Ganetespib) at various concentrations. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding ATP to a final concentration of 1 mM.
-
-
Phosphate Detection:
-
At various time points (e.g., 0, 15, 30, 60 minutes), stop the reaction by adding a malachite green-molybdate reagent.
-
Incubate at room temperature for 15-20 minutes to allow color development.
-
Measure the absorbance at 620-650 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of inorganic phosphate.
-
Calculate the amount of phosphate released in each reaction.
-
Determine the initial velocity of the reaction for each inhibitor concentration.
-
Plot the percentage of HtpG activity against the inhibitor concentration to determine the IC50 value.
-
Borrelia burgdorferi Viability Assay (SYBR Green I/PI Method)
This assay assesses the viability of B. burgdorferi in the presence of inhibitors by differentiating between live and dead cells.[3][4][5][6][7]
Protocol:
-
Bacterial Culture:
-
Culture B. burgdorferi in BSK-H medium at 33°C to the desired growth phase (e.g., mid-logarithmic or stationary).
-
-
Inhibitor Treatment:
-
In a 96-well plate, add 100 µL of B. burgdorferi culture per well.
-
Add the test inhibitors at various concentrations. For this compound, include a dark control (no light exposure) and a light-exposed group.
-
For light activation of this compound, expose the plate to near-infrared light (e.g., 693 nm) for a specified duration and intensity.
-
Incubate the plate under appropriate conditions for 24-72 hours.
-
-
Staining:
-
Prepare a staining solution of SYBR Green I (stains all cells, fluoresces green) and Propidium Iodide (PI, only enters dead cells, fluoresces red).
-
Add the staining solution to each well and incubate in the dark at room temperature for 15 minutes.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation/emission wavelengths appropriate for SYBR Green I (e.g., 485/535 nm) and PI (e.g., 530/620 nm).
-
-
Data Analysis:
-
Calculate the ratio of green to red fluorescence for each well.
-
A higher green/red ratio indicates a higher proportion of viable cells.
-
Plot the percentage of viability against the inhibitor concentration to determine the EC50 value.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to confirm the direct binding of an inhibitor to its target protein within the cellular environment.[8][9][10][11][12]
Protocol:
-
Cell Treatment:
-
Incubate B. burgdorferi cells with the test inhibitor at various concentrations or a vehicle control for a specified time.
-
-
Thermal Challenge:
-
Aliquot the treated cell suspensions into PCR tubes or a 96-well PCR plate.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a cooling step to room temperature.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or using a suitable lysis buffer.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
-
Protein Quantification:
-
Quantify the amount of soluble HtpG in the supernatant using an antibody-based method such as Western blotting or ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble HtpG as a function of temperature for both the inhibitor-treated and control samples.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions and experimental processes is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate the proposed mechanism of action for this compound and the workflows for the key experimental assays.
Caption: Mechanism of action of this compound in Borrelia burgdorferi.
Caption: Workflow for the HtpG ATPase activity assay.
Caption: Workflow for the B. burgdorferi viability assay.
Conclusion and Future Directions
This compound introduces a highly innovative and specific strategy for targeting B. burgdorferi by leveraging the presence of HtpG to deliver a potent phototoxic payload. This "berserker" approach holds significant promise for overcoming the limitations of current antibiotic therapies for Lyme disease, particularly in addressing persistent forms of the bacteria. While a direct quantitative comparison with other HtpG inhibitors is currently limited by the available data, the analysis against well-characterized human Hsp90 inhibitors underscores the high potency that can be achieved with this class of molecules.
Future research should focus on a head-to-head comparison of this compound with other Hsp90 inhibitors against B. burgdorferi HtpG and the bacterium itself to fully elucidate its relative efficacy. Furthermore, the exploration of the "berserker" concept with other targeting moieties and payloads could open up new avenues for the development of targeted antimicrobials for a range of infectious diseases. The experimental protocols outlined in this guide provide a robust framework for conducting such comparative studies and advancing this exciting field of research.
References
- 1. Targeting Borrelia burgdorferi HtpG with a berserker molecule, a strategy for anti-microbial development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Scholars@Duke publication: Targeting Borrelia burgdorferi HtpG with a berserker molecule, a strategy for anti-microbial development. [scholars.duke.edu]
- 3. An optimized SYBR Green I/PI assay for rapid viability assessment and antibiotic susceptibility testing for Borrelia burgdorferi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Optimized SYBR Green I/PI Assay for Rapid Viability Assessment and Antibiotic Susceptibility Testing for Borrelia burgdorferi | PLOS One [journals.plos.org]
- 5. [PDF] An Optimized SYBR Green I/PI Assay for Rapid Viability Assessment and Antibiotic Susceptibility Testing for Borrelia burgdorferi | Semantic Scholar [semanticscholar.org]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. Frontiers | A Rapid Growth-Independent Antibiotic Resistance Detection Test by SYBR Green/Propidium Iodide Viability Assay [frontiersin.org]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 10. news-medical.net [news-medical.net]
- 11. biorxiv.org [biorxiv.org]
- 12. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HS-291 and Standard Antibiotics for Borrelia Infections
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel investigational compound HS-291 with standard antibiotic therapies used to treat infections caused by Borrelia species, the causative agents of Lyme disease. Due to the preclinical nature of this compound, direct comparative data on its efficacy across different Borrelia strains is not yet available. This document, therefore, focuses on its unique mechanism of action, contrasts it with established treatments, and presents a proposed experimental framework for future comparative studies.
Introduction to this compound: A Novel "Berserker" Strategy
This compound is a first-in-class investigational therapeutic that employs a targeted "berserker" strategy against Borrelia burgdorferi. It is not a traditional antibiotic. Instead, it is a synthesized molecule that links an inhibitor of the non-essential chaperone protein HtpG (High-temperature protein G) to verteporfin, a photoactive toxin.
The core concept of this compound is to use the HtpG inhibitor to selectively deliver the toxic payload (verteporfin) into the Borrelia bacterium. Upon activation with light, verteporfin generates reactive oxygen species (ROS), which leads to the oxidation of HtpG and nearby proteins. This targeted oxidative damage causes irreversible nucleoid collapse and cell wall blebbing, ultimately killing the bacterium. This approach is notable because it targets a non-essential protein, potentially expanding the range of druggable targets within pathogens and offering a new strategy to combat antibiotic resistance.
This compound vs. Standard Antibiotic Therapies
Standard treatment for Lyme disease typically involves broad-spectrum antibiotics. The table below outlines the mechanism of action of these conventional drugs, which contrasts sharply with the targeted approach of this compound.
| Therapy Class | Examples | Mechanism of Action | Limitations |
| Tetracyclines | Doxycycline | Binds to the 30S ribosomal subunit, inhibiting bacterial protein synthesis. Generally bacteriostatic. | Can cause photosensitivity and gastrointestinal upset. Not recommended for pregnant women or young children. |
| Beta-Lactams | Amoxicillin, Ceftriaxone | Inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins. Generally bactericidal. | Can cause allergic reactions and gastrointestinal side effects. |
While effective for most acute cases of Lyme disease, a subset of patients experiences persistent symptoms after treatment. The novel mechanism of this compound, which causes rapid and irreversible damage, offers a potential new avenue for treatment, although its efficacy against persistent forms of Borrelia has yet to be determined.
Efficacy of Standard Antibiotics Against Different Borrelia Genospecies
Lyme disease is caused by several species within the Borrelia burgdorferi sensu lato complex. The three most clinically relevant are B. burgdorferi sensu stricto (predominant in North America), B. afzelii, and B. garinii (predominant in Europe). While there are no significant differences in the Minimum Inhibitory Concentrations (MICs) of standard antibiotics against these species, some variations in Minimal Bactericidal Concentrations (MBCs) have been observed in vitro.[1]
| Antibiotic | Genospecies | Mean MIC (μg/mL) | Mean MBC (μg/mL) |
| Amoxicillin | B. afzelii | 0.02 | 0.12 |
| B. garinii | 0.02 | 0.11 | |
| B. burgdorferi s.s. | 0.02 | 0.05 | |
| Ceftriaxone | B. afzelii | 0.008 | 0.01 |
| B. garinii | 0.007 | 0.02 | |
| B. burgdorferi s.s. | 0.008 | 0.03 | |
| Doxycycline | B. afzelii | 0.22 | 2.89 |
| B. garinii | 0.22 | 2.89 | |
| B. burgdorferi s.s. | 0.22 | 2.89 |
*Statistically significant difference (P < 0.05) in MBC compared to the other two genospecies for that antibiotic. Data sourced from Brorson et al., 2001.[1]
Proposed Experimental Protocol for Evaluating this compound
The following is a detailed methodology for assessing the in vitro effectiveness of this compound against different strains and species of Borrelia.
Objective:
To determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against a panel of Borrelia strains.
Materials:
-
This compound Compound: Solubilized in an appropriate solvent (e.g., DMSO).
-
Borrelia Strains:
-
B. burgdorferi sensu stricto (e.g., B31, 297)
-
B. afzelii (e.g., PKo)
-
B. garinii (e.g., PBi)
-
Other clinically relevant strains as needed.
-
-
Culture Medium: Barbour-Stoenner-Kelly H (BSK-H) medium supplemented with 6% rabbit serum.
-
Equipment:
-
96-well microtiter plates
-
Dark-field microscope
-
Spectrophotometer
-
Light source for photoactivation (specific wavelength for verteporfin)
-
Incubator (33-34°C)
-
Bacterial counting chamber (e.g., Petroff-Hausser)
-
Methodology:
Part 1: MIC Determination (Broth Microdilution)
-
Borrelia Culture Preparation: Grow Borrelia strains in BSK-H medium at 33°C to a late-logarithmic phase (approximately 1 x 10⁸ cells/mL).
-
Inoculum Preparation: Dilute the cultures in fresh BSK-H medium to a final concentration of 2 x 10⁶ cells/mL.
-
Serial Dilution of this compound: Prepare serial twofold dilutions of this compound in BSK-H medium in a 96-well plate. Concentrations should span a clinically relevant range.
-
Inoculation: Add 50 µL of the prepared Borrelia inoculum to each well containing 50 µL of the this compound dilutions, resulting in a final bacterial concentration of 1 x 10⁶ cells/mL.
-
Controls:
-
Positive Control: Borrelia inoculum in BSK-H medium without this compound.
-
Negative Control: BSK-H medium only.
-
Solvent Control: Borrelia inoculum with the highest concentration of the solvent used to dissolve this compound.
-
-
Photoactivation: Expose the microtiter plate to a light source of the appropriate wavelength and duration to activate the verteporfin component of this compound.
-
Incubation: Seal the plate and incubate at 33°C for 72 hours.
-
MIC Reading: The MIC is defined as the lowest concentration of this compound that results in no observable motile spirochetes as determined by dark-field microscopy.
Part 2: MBC Determination
-
Subculturing: Following the MIC reading, take a 10 µL aliquot from each well that showed no growth (from the MIC well and higher concentrations).
-
Inoculation into Fresh Medium: Inoculate these aliquots into new tubes or wells containing 1 mL of fresh, antibiotic-free BSK-H medium.
-
Incubation: Incubate these subcultures at 33°C for 7 to 14 days.
-
MBC Reading: The MBC is defined as the lowest concentration of this compound that results in no bacterial growth in the subculture, as determined by dark-field microscopy.
Visualizations
Caption: Mechanism of action for the investigational compound this compound against Borrelia burgdorferi.
Caption: Proposed experimental workflow for in vitro susceptibility testing of this compound against Borrelia.
References
Validating the Specificity of HS-291 for Borrelia HtpG: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of targeted therapies for infectious diseases marks a significant advancement in antimicrobial drug development. HS-291, a novel compound targeting the high-temperature protein G (HtpG) of Borrelia burgdorferi, the causative agent of Lyme disease, represents a pioneering approach. This guide provides an objective comparison of this compound's performance with other alternatives, supported by available experimental data, to validate its specificity for Borrelia HtpG.
Introduction to this compound: A "Berserker" Approach
This compound is a first-in-class "berserker" molecule, comprising a potent HtpG inhibitor, BX-2819, tethered to the photoactive toxin verteporfin.[1][2][3] This innovative design allows for the selective delivery of a lethal payload to Borrelia burgdorferi. Upon activation by light, this compound generates reactive oxygen species (ROS) in close proximity to HtpG, leading to the oxidation of the chaperone and nearby proteins.[2][4] This localized oxidative stress causes irreversible damage to the bacterium, including nucleoid collapse and cell wall disruptions, ultimately leading to cell death.[3][4]
The specificity of this compound for Borrelia HtpG is a critical aspect of its therapeutic potential, aiming to minimize off-target effects and combat antibiotic resistance.[4] This specificity is primarily attributed to the selective binding of its inhibitor component to the ATP-binding pocket of Borrelia HtpG over its human homolog, Hsp90, and HtpG from other bacterial species.[5]
Comparative Analysis: this compound vs. Alternatives
A direct comparison of this compound with other specific inhibitors of Borrelia HtpG is challenging, as this compound appears to be a pioneering agent in this class. Therefore, this comparison is made against broader categories of Hsp90 inhibitors and conventional antibiotics used for Lyme disease.
Table 1: Comparison of this compound with Other Hsp90 Inhibitors
| Feature | This compound | General Hsp90 Inhibitors (e.g., Geldanamycin derivatives) |
| Target Specificity | High for Borrelia HtpG | Broad-spectrum, targeting various Hsp90 isoforms (including human) |
| Mechanism of Action | Targeted photo-inducible protein oxidation | ATP-competitive inhibition of Hsp90 ATPase activity |
| Reported Efficacy | Potent bactericidal activity against B. burgdorferi in vitro | Primarily investigated for anti-cancer properties |
| Potential for Resistance | Lower, as it targets a non-essential protein | Potential for resistance through Hsp90 mutations |
| Off-Target Effects | Designed to be minimal due to targeted delivery and localized ROS generation | Potential for toxicity due to inhibition of human Hsp90 |
Table 2: Comparison of this compound with Standard Lyme Disease Antibiotics
| Feature | This compound | Standard Antibiotics (e.g., Doxycycline, Amoxicillin) |
| Target | Borrelia HtpG | Various essential bacterial processes (e.g., protein synthesis, cell wall synthesis) |
| Spectrum of Activity | Narrow, specific to Borrelia | Broad-spectrum, affecting the host microbiome |
| Mechanism of Killing | Photo-inducible oxidative damage | Inhibition of essential bacterial functions |
| Efficacy against Persister Cells | Potentially effective due to novel mechanism | Often ineffective against dormant or persister forms of Borrelia |
| Reported Side Effects | Preclinical; potential for light-related side effects | Gastrointestinal issues, photosensitivity, potential for allergic reactions |
Experimental Validation of this compound Specificity
The specificity of this compound for Borrelia HtpG has been evaluated through various experimental approaches.
Binding Affinity and Selectivity
The inhibitor component of this compound demonstrates a higher affinity for Borrelia HtpG compared to its human Hsp90 counterpart. This selectivity is attributed to subtle amino acid differences within the ATP-binding pocket of the respective proteins.[5]
Table 3: Binding Affinity Data for HtpG/Hsp90 Inhibitors
| Compound | Target Protein | Method | Reported Affinity (Kd) |
| HS-198 (analog of this compound inhibitor) | B. burgdorferi HtpG | FLECS Assay | Selective binding observed |
| HS-198 | Human Hsp90 | FLECS Assay | Weaker binding compared to B. burgdorferi HtpG |
| BX-2819 | Human Hsp90 | X-ray Crystallography | Binds to the ADP/ATP-binding pocket |
Note: Specific Kd values for this compound or BX-2819 against Borrelia HtpG from the primary literature were not publicly available at the time of this guide's compilation.
Cellular Activity and Proteomic Analysis
In vitro studies have shown that this compound, upon light activation, leads to the rapid killing of Borrelia burgdorferi cultures.[4] Proteomic analysis of Borrelia treated with this compound and light reveals oxidation of HtpG and a specific subset of proteins in its vicinity, confirming the targeted nature of its action.[2]
Experimental Protocols
Detailed methodologies are crucial for the independent validation and comparison of research findings. Below are summaries of key experimental protocols used in the evaluation of this compound.
Fluorescent Linked Enzyme Chemoproteomic Strategy (FLECS) Assay
This assay is utilized to assess the binding of small molecules to ATP-binding proteins like HtpG and Hsp90.[5]
-
Protein Expression and Lysate Preparation: N-terminal GFP-fusion constructs of B. burgdorferi HtpG, human Hsp90, and other HtpG homologs are expressed in E. coli. The bacterial lysates are then prepared.
-
Affinity Capture: The lysates are incubated with an ATP-sepharose resin, which captures the ATP-binding proteins.
-
Competitive Elution: The resin-bound proteins are then treated with varying concentrations of the test compound (e.g., an HtpG inhibitor).
-
Quantification: The amount of eluted GFP-fusion protein is quantified using a fluorescent plate reader. The concentration of the compound required to elute 50% of the protein (EC50) is determined and used to calculate the binding affinity (Kd).
Photo-inducible Cell Killing Assay
This assay evaluates the efficacy of this compound in killing Borrelia burgdorferi upon light activation.
-
Bacterial Culture: Borrelia burgdorferi is cultured to the desired density.
-
Treatment: The cultures are treated with varying concentrations of this compound or control compounds (e.g., verteporfin alone) for a specified duration.
-
Light Activation: The treated cultures are exposed to a specific wavelength and dose of light to activate the photosensitizer component of this compound.
-
Viability Assessment: Bacterial viability is assessed using methods such as dark-field microscopy to count motile spirochetes or a fluorescent viability stain. The concentration of this compound that results in 50% inhibition of growth (IC50) is determined.
Proteomic Analysis of this compound-Treated Borrelia
This method identifies the specific proteins that are oxidized following treatment with this compound and light.
-
Treatment and Lysis: Borrelia burgdorferi cultures are treated with this compound and exposed to light. The cells are then lysed to extract the proteins.
-
Protein Digestion: The protein extracts are digested into smaller peptides using an enzyme like trypsin.
-
Mass Spectrometry: The peptide mixture is analyzed by mass spectrometry (e.g., LC-MS/MS) to identify the proteins and any modifications, such as oxidation.
-
Data Analysis: The identified proteins from the treated and untreated samples are compared to determine which proteins were specifically oxidized in the presence of activated this compound.
Visualizations
Mechanism of Action of this compound
Caption: Mechanism of action of this compound against Borrelia burgdorferi.
Experimental Workflow for Validating this compound Specificity
Caption: Experimental workflow for validating the specificity of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Scholars@Duke publication: Targeting Borrelia burgdorferi HtpG with a berserker molecule, a strategy for anti-microbial development. [scholars.duke.edu]
- 3. Targeting Borrelia burgdorferi HtpG with a berserker molecule, a strategy for anti-microbial development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Developing a drug to target and destroy Lyme disease pathogen [lymedisease.org]
- 5. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
A Comparative Analysis of HS-291 and Herbal Remedies for the Treatment of Lyme Disease
For Researchers, Scientists, and Drug Development Professionals
Lyme disease, a tick-borne illness caused by the spirochete Borrelia burgdorferi, presents a significant and growing public health challenge. While standard antibiotic therapies are often effective in the acute phase, a subset of patients experience persistent symptoms, prompting the exploration of novel therapeutic strategies. This guide provides a detailed comparison of a novel investigational drug, HS-291, and various herbal remedies that have demonstrated in vitro activity against B. burgdorferi.
This compound: A Novel Targeted Approach
This compound is a preclinical investigational drug representing a new paradigm in antimicrobial therapy.[1][2][3] Developed through a collaboration between Duke University School of Medicine and funded by the Bay Area Lyme Foundation, this compound employs a targeted strategy to destroy B. burgdorferi.[2][3]
Mechanism of Action
Unlike traditional antibiotics that target essential bacterial enzymes, this compound targets a non-essential chaperone protein, the high temperature protein G (HtpG), within the Lyme bacterium.[4][5] The drug is a conjugate molecule, tethering an HtpG inhibitor to the photoactive toxin verteporfin.[4][5] This "berserker" molecule is selectively absorbed by B. burgdorferi.[4][5] Upon activation by light, this compound generates reactive oxygen species, leading to the oxidation of HtpG and nearby proteins. This targeted onslaught causes irreversible damage to the bacterium, including nucleoid collapse and membrane blebbing, ultimately sterilizing the Borrelia cultures.[4][5] A key advantage of this approach is that free verteporfin is not retained by the bacteria, highlighting the necessity of the HtpG inhibitor for targeted delivery.[4][5] This strategy expands the range of druggable targets within pathogens and may offer a way to circumvent antibiotic resistance.[4][5]
Experimental Data
As this compound is in the preclinical stage, publicly available quantitative data is limited. However, in vitro studies have shown that a single dose of this compound, when activated by light, can irreversibly damage Borrelia proteins in proximity to HtpG and sterilize bacterial cultures.[1][4][5]
Experimental Protocol: In Vitro Efficacy of this compound
While a detailed, peer-reviewed protocol is not yet fully available, the general methodology for assessing the in vitro efficacy of this compound can be inferred from the published descriptions:
-
Culture: Borrelia burgdorferi cultures are established in appropriate media.
-
Treatment: The cultures are treated with this compound. Control groups would include untreated cultures, cultures treated with the HtpG inhibitor alone, and cultures treated with verteporfin alone.
-
Photoactivation: The treated cultures are exposed to a specific wavelength of light to activate the verteporfin component of this compound.
-
Assessment of Viability: Bacterial viability is assessed using methods such as microscopy to observe morphological changes (nucleoid collapse, membrane blebbing) and culture-based methods to determine if the bacteria can replicate.
-
Proteomic Analysis: Techniques like mass spectrometry could be employed to identify the specific proteins oxidized by the reactive oxygen species generated by activated this compound.
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound within Borrelia burgdorferi.
Herbal Remedies: A Multifaceted Approach
A growing body of in vitro research suggests that several herbal extracts possess significant activity against B. burgdorferi, including its persister forms, which are often resistant to standard antibiotics.[6][7] These remedies often have multiple mechanisms of action, including direct antimicrobial effects and anti-inflammatory properties.[8][9][10]
Leading Herbal Candidates
Several herbal extracts have demonstrated notable in vitro efficacy against B. burgdorferi:
-
Cryptolepis sanguinolenta (Ghanaian quinine): This herb has shown potent activity, with a 1% extract causing complete eradication of stationary phase B. burgdorferi in subculture studies.[6][7][10]
-
Japanese Knotweed (Polygonum cuspidatum): Rich in resveratrol, this plant exhibits both antimicrobial and anti-inflammatory properties.[6][11][12]
-
Cat's Claw (Uncaria tomentosa): Known for its immune-modulating and anti-inflammatory effects, it also shows activity against stationary forms of B. burgdorferi.[8][13]
-
Sweet Wormwood (Artemisia annua): The active compound, artemisinin, is thought to generate free radicals that damage bacterial proteins.[11]
-
Chinese Skullcap (Scutellaria baicalensis): This herb has demonstrated the ability to inhibit B. burgdorferi replication and biofilm formation.[11]
-
Black Walnut (Juglans nigra): Extracts from this tree have shown strong activity against B. burgdorferi.[6][13]
-
Cistus incanus (Mediterranean rockrose): This plant has also shown effectiveness against the Lyme bacteria in vitro.[13]
Experimental Data
The following table summarizes in vitro findings for several promising herbal remedies against stationary phase B. burgdorferi.
| Herbal Agent | Concentration | Observation | Reference |
| Cryptolepis sanguinolenta | 1% | Complete eradication in subculture | [7] |
| Polygonum cuspidatum | 0.25-0.5% | Strong activity | [7] |
| Artemisia annua | 1% | Good activity | [7] |
| Juglans nigra | 1% | Good activity | [7] |
| Uncaria tomentosa | 1% | Good activity | [7] |
| Cistus incanus | 1% | Good activity | [7] |
| Scutellaria baicalensis | 1% | Good activity | [7] |
Experimental Protocol: In Vitro Efficacy of Herbal Extracts against B. burgdorferi
The following is a generalized protocol based on studies evaluating the efficacy of herbal remedies against B. burgdorferi, such as the one conducted by Feng et al. (2020):
-
Bacterial Culture: B. burgdorferi is cultured in BSK-H medium to reach the stationary phase.
-
Preparation of Herbal Extracts: Herbal extracts are prepared, often as tinctures or powdered extracts, and dissolved in a suitable solvent (e.g., DMSO).
-
Antimicrobial Susceptibility Testing: The stationary phase B. burgdorferi culture is treated with various concentrations of the herbal extracts. Control groups include untreated cultures and cultures treated with standard antibiotics like doxycycline and cefuroxime.
-
Viability Assessment: After a set incubation period (e.g., 7 days), bacterial viability is assessed using a SYBR Green I/PI assay and microscopy. This allows for the differentiation between live and dead cells.
-
Subculture Studies: To assess the ability of the extracts to eradicate persister cells, a portion of the treated culture is transferred to fresh medium without the herbal extract and incubated for an extended period (e.g., 21 days) to observe any regrowth.
Experimental Workflow for Herbal Remedy Efficacy
Caption: A generalized workflow for testing the in vitro efficacy of herbal remedies.
Comparative Summary
| Feature | This compound | Herbal Remedies |
| Mechanism of Action | Targeted destruction via HtpG inhibition and photo-activated ROS generation.[4][5] | Multifaceted: direct antimicrobial, anti-inflammatory, immune-modulating.[8][9][10] |
| Development Stage | Preclinical.[2] | Varies; primarily in vitro studies, with a long history of traditional use. Clinical trial data is largely lacking.[9] |
| Specificity | Highly specific to B. burgdorferi due to targeting a bacterial protein.[3] | Broad-spectrum antimicrobial and physiological effects.[10] |
| Data Availability | Limited to preclinical in vitro results.[1] | Numerous in vitro studies, but a lack of robust clinical trial data.[8][9] |
| Potential Advantages | Novel mechanism may overcome antibiotic resistance; high specificity could reduce off-target effects.[3][4][5] | May address multiple aspects of Lyme disease (infection and inflammation); some have shown efficacy against persister cells.[6][7][8] |
| Potential Challenges | Requires light activation, which may pose delivery challenges for systemic infections. Long-term safety and efficacy in humans are unknown. | Lack of standardization in formulations and dosages; potential for drug interactions and side effects; need for rigorous clinical trials to establish efficacy and safety.[9][10] |
Conclusion
This compound and herbal remedies represent two distinct and promising avenues for the future treatment of Lyme disease. This compound offers a highly targeted and novel approach that could potentially circumvent existing challenges with antibiotic resistance. However, as a preclinical candidate, it has a long developmental path ahead.
Herbal remedies, on the other hand, have a substantial body of in vitro evidence supporting their efficacy against B. burgdorferi, including its persistent forms. Their multifaceted mechanisms of action are also appealing. The critical next step for herbal remedies is to move from laboratory studies to well-designed clinical trials to establish their safety and efficacy in patients.
For researchers and drug development professionals, both areas warrant further investigation. The targeted strategy of this compound could inspire the development of other "berserker"-type molecules for various infectious diseases. In parallel, the active compounds within the most effective herbal remedies should be isolated, characterized, and potentially developed into standardized pharmaceuticals.
References
- 1. bayarealyme.org [bayarealyme.org]
- 2. bayarealyme.org [bayarealyme.org]
- 3. Research Funded by Bay Area Lyme Foundation Identifies New [globenewswire.com]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Targeting Borrelia burgdorferi HtpG with a berserker molecule, a strategy for anti-microbial development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ethnobotanical medicine is effective against the bacterium causing Lyme disease [frontiersin.org]
- 7. Evaluation of Natural and Botanical Medicines for Activity Against Growing and Non-growing Forms of B. burgdorferi - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Comprehensive Review of Herbal Supplements Used for Persistent Symptoms Attributed to Lyme Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Comprehensive Review of Herbal Supplements Used for Persistent Symptoms Attributed to Lyme Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. stramcenter.com [stramcenter.com]
- 11. globallymealliance.org [globallymealliance.org]
- 12. projectlyme.org [projectlyme.org]
- 13. Lyme Disease Alternative Treatment: An In-Depth Analysis (2025) [dvcstem.com]
A Comparative Analysis of Photodynamic and Antibiotic Therapies: Efficacy, Mechanisms, and Resistance
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic-resistant pathogens presents a formidable challenge to global health, necessitating the exploration of alternative antimicrobial strategies. Photodynamic therapy (PDT), a light-based treatment, has emerged as a promising alternative to conventional antibiotic therapies. This guide provides an objective comparison of the performance of PDT and antibiotic therapies, supported by experimental data, detailed methodologies, and visual representations of their underlying mechanisms.
I. Comparative Efficacy: A Quantitative Overview
The antimicrobial efficacy of antibiotics is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium. For PDT, efficacy is determined by a combination of photosensitizer (PS) concentration and light dose (fluence, J/cm²). The following tables summarize the comparative efficacy of representative antibiotics and PDT parameters against common pathogenic bacteria.
Table 1: Comparative Efficacy against Staphylococcus aureus
| Treatment | Agent/Photosensitizer | Concentration | Light Dose (Wavelength) | Log Reduction (CFU/mL) | Reference |
| Antibiotic | Ampicillin | 0.25 µg/mL (MIC) | N/A | - | [1] |
| PDT | 5,10,15,20-tetrakis(1-methylpyridinium-4-yl)porphyrin tetra-iodide (Tetra-Py+-Me) | 5.0 µM | 4.0 mW/cm² (White light) for 180 min | 8 | [1] |
| PDT + Antibiotic | Tetra-Py+-Me + Ampicillin | 50 µM + 5.0 µg/mL | 150 mW/cm² (White light) | ~5.6 | [1] |
| PDT | Methylene Blue | 1.0 µM | 10.8 J/cm² | >7 (reduction in MIC of tetracycline) | [2] |
Table 2: Comparative Efficacy against Escherichia coli
| Treatment | Agent/Photosensitizer | Concentration | Light Dose (Wavelength) | Log Reduction (CFU/mL) | Reference |
| Antibiotic | Ciprofloxacin | 0.004 µg/mL (MIC) | N/A | - | [3] |
| PDT | Methylene Blue | 31 µM | 18 J/cm² (625 ± 25 nm) | >3 | [4] |
| PDT | 5,10,15-tris(1-Methylpyridinium-4-yl)-20-(pentafluorophenyl)-porphyrin triiodide (Tri-Py+-Me-PF) | 5.0 µM | 40 W/m² (White light) for 25 min | 4 (99.99% inactivation) | [5][6] |
| PDT + Antibiotic | Methylene Blue + Ciprofloxacin | 200 µg/mL + sub-MIC | 11.2 J/cm² | ~7 (on biofilm) | [3] |
II. Mechanisms of Action: A Tale of Two Strategies
Antibiotics and PDT employ fundamentally different mechanisms to achieve microbial inactivation. Antibiotics typically target specific molecular pathways within bacteria, while PDT induces widespread oxidative damage through the generation of reactive oxygen species (ROS).
A. Antibiotic Therapy: Targeted Inhibition
Antibiotics function by interfering with essential bacterial processes such as cell wall synthesis, protein synthesis, DNA replication, and metabolic pathways. This high degree of specificity is both a strength and a weakness, as it allows for targeted action against bacteria but also provides a clear pathway for the development of resistance through mutations in the target sites.
Caption: Major classes of antibiotics and their specific cellular targets in bacteria.
B. Photodynamic Therapy: Multi-Targeted Oxidative Assault
PDT is a two-stage process that involves the administration of a photosensitizer followed by its activation with light of a specific wavelength. In the presence of oxygen, this activation leads to the production of highly reactive oxygen species (ROS), such as singlet oxygen and free radicals. These ROS are non-specific in their targets and cause widespread damage to cellular components, including lipids, proteins, and nucleic acids, leading to rapid microbial death. This multi-targeted mechanism is a key reason for the significantly lower propensity for resistance development compared to antibiotics.
Caption: Mechanism of action of Photodynamic Therapy (PDT).
III. Experimental Protocols
This section provides detailed methodologies for key experiments used to compare the efficacy and characteristics of antibiotic and photodynamic therapies.
A. Determination of Antimicrobial Efficacy
1. Minimum Inhibitory Concentration (MIC) Assay for Antibiotics (Broth Microdilution Method) [7][8][9]
-
Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.
-
Materials: 96-well microtiter plates, bacterial culture, appropriate broth medium (e.g., Mueller-Hinton Broth), antibiotic stock solution, spectrophotometer.
-
Procedure:
-
Prepare a serial two-fold dilution of the antibiotic in the broth medium across the wells of a 96-well plate.
-
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL) and dilute it to the final concentration of 5 x 10⁵ CFU/mL in each well.
-
Include a positive control (bacteria without antibiotic) and a negative control (broth without bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of the antibiotic that shows no turbidity (visible growth). The absorbance can also be read using a microplate reader.
-
2. Bactericidal Efficacy of Photodynamic Therapy (CFU Assay) [10][11]
-
Objective: To determine the reduction in viable bacterial count after PDT treatment.
-
Materials: Bacterial culture, phosphate-buffered saline (PBS), photosensitizer solution, light source with a specific wavelength, 96-well plates or petri dishes, agar plates.
-
Procedure:
-
Prepare a bacterial suspension in PBS to a specific concentration (e.g., 10⁷-10⁸ CFU/mL).
-
Add the photosensitizer to the bacterial suspension at various concentrations and incubate in the dark for a specific period (pre-irradiation time).
-
Expose the samples to a light source with a specific wavelength and a defined light dose (fluence). Include control groups: bacteria alone, bacteria with photosensitizer in the dark, and bacteria with light exposure only.
-
After irradiation, perform serial dilutions of the samples in PBS.
-
Plate the dilutions onto appropriate agar plates and incubate at 37°C for 24-48 hours.
-
Count the number of colony-forming units (CFUs) on the plates to determine the viable bacterial count. Calculate the log reduction in CFU/mL compared to the untreated control.
-
B. Cytotoxicity Assay (MTT Assay)[12][13][14][15][16]
-
Objective: To assess the toxicity of the antimicrobial agents to mammalian cells.
-
Materials: Mammalian cell line (e.g., human keratinocytes), cell culture medium, 96-well plates, antibiotic or photosensitizer, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO), microplate reader.
-
Procedure:
-
Seed mammalian cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the antibiotic or photosensitizer (in the dark for PDT). For PDT, after incubation with the photosensitizer, irradiate the cells with the appropriate light source.
-
After the treatment period, remove the treatment medium and add MTT solution to each well.
-
Incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is proportional to the absorbance.
-
C. Assessment of Resistance Development
1. Serial Passage Method for Antibiotic Resistance [12][13][14]
-
Objective: To evaluate the potential for bacteria to develop resistance to an antibiotic over multiple exposures.
-
Materials: Bacterial culture, broth medium, antibiotic, 96-well plates.
-
Procedure:
-
Determine the initial MIC of the antibiotic for the bacterium.
-
In a 96-well plate, expose the bacteria to sub-inhibitory concentrations of the antibiotic (e.g., 0.5 x MIC).
-
After incubation, take the bacteria from the well with the highest antibiotic concentration that still shows growth and use it to inoculate a new series of antibiotic dilutions.
-
Repeat this serial passage for a defined number of cycles (e.g., 10-20 passages).
-
After the final passage, determine the new MIC of the antibiotic for the passaged bacteria and compare it to the initial MIC. A significant increase in MIC indicates the development of resistance.
-
2. Serial Exposure Method for PDT Resistance [5][6][15]
-
Objective: To assess the potential for bacteria to develop resistance to PDT after repeated treatments.
-
Materials: Bacterial culture, photosensitizer, light source, PBS, agar plates.
-
Procedure:
-
Expose a bacterial suspension to a sublethal dose of PDT (a dose that results in a significant but not complete kill, e.g., 99% reduction).
-
Collect the surviving colonies from the agar plate after incubation.
-
Resuspend the survivors and grow them to the desired density.
-
Subject this new bacterial suspension to the same sublethal PDT treatment.
-
Repeat this cycle of treatment and regrowth for multiple generations (e.g., 10-20 cycles).
-
After each cycle, or at the end of the experiment, determine the bactericidal efficacy of the standard PDT dose on the passaged bacteria and compare it to the efficacy on the original, unexposed strain. A decrease in the killing efficiency would suggest the development of tolerance or resistance.
-
IV. Comparative Advantages and Disadvantages
The choice between photodynamic and antibiotic therapies depends on the specific clinical context, the nature of the infection, and the susceptibility of the pathogen.
Caption: Advantages and disadvantages of PDT versus antibiotic therapy.
V. Conclusion
Photodynamic therapy presents a compelling alternative and adjunct to antibiotic therapy, particularly in the context of rising antimicrobial resistance. Its broad-spectrum, multi-targeted mechanism of action and low propensity for inducing resistance are significant advantages. While its application is currently limited by the need for light penetration, ongoing research into new photosensitizers and light delivery systems is expanding its potential clinical utility. For drug development professionals, the synergistic effects observed when combining PDT with antibiotics offer a promising avenue for extending the lifespan of existing antimicrobial drugs and combating resilient infections. Further rigorous, standardized comparative studies are crucial to fully elucidate the clinical potential of PDT and to establish optimal treatment protocols for various infectious diseases.
References
- 1. Single and combined effects of photodynamic therapy and antibiotics to inactivate Staphylococcus aureus on skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Breaking down antibiotic resistance in methicillin-resistant Staphylococcus aureus: Combining antimicrobial photodynamic and antibiotic treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 10. In Vitro Antimicrobial Photodynamic Therapy for Pseudomonas aeruginosa (P. aeruginosa) and methicillin-resistant Staphylococcus aureus (MRSA) Inhibition Using a Green Light Source - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dentjods.sums.ac.ir [dentjods.sums.ac.ir]
- 12. journals.asm.org [journals.asm.org]
- 13. Development of a Protocol for Predicting Bacterial Resistance to Microbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antibiotic perseverance increases the risk of resistance development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sublethal Photodynamic Treatment Does Not Lead to Development of Resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of HS-291 and Alternative Therapies for Antibiotic-Refractory Lyme Disease
For Immediate Release
DURHAM, N.C. – Researchers and drug development professionals navigating the complexities of antibiotic-refractory Lyme disease have a novel investigational candidate in HS-291, a first-in-class antimicrobial agent. This guide provides a comprehensive comparison of this compound with current alternative treatments, including combination antibiotic regimens and hyperbaric oxygen therapy (HBOT). The following analysis is based on available preclinical data and aims to equip researchers with the necessary information to evaluate the potential of these therapeutic strategies.
Executive Summary
Antibiotic-refractory Lyme disease, often characterized by persistent symptoms despite standard antibiotic courses, presents a significant therapeutic challenge. This compound, a novel "berserker" molecule, offers a unique mechanism of action by targeting a non-essential protein in Borrelia burgdorferi, the causative agent of Lyme disease.[1][2] This approach contrasts with traditional antibiotics that target essential bacterial functions. This guide will delve into the preclinical data for this compound and compare its profile with that of combination antibiotic therapy and hyperbaric oxygen therapy, two prominent alternative treatments for persistent Lyme disease.
This compound: A Novel Targeted Approach
This compound is a synthetic molecule that combines an inhibitor of the B. burgdorferi chaperone protein, High-temperature protein G (HtpG), with the photoactive toxin verteporfin.[1][2] This innovative design allows for the targeted delivery of a lethal payload to the bacterium.
Mechanism of Action
The mechanism of this compound is a multi-step process that leads to the rapid killing of B. burgdorferi.[1][2]
-
Targeting and Accumulation: this compound is selectively absorbed and retained by B. burgdorferi, a critical feature as the bacterium does not retain free verteporfin.[1][2]
-
Photoactivation: Upon exposure to light, the verteporfin component of this compound is activated, leading to the generation of reactive oxygen species (ROS).[1][2]
-
Cellular Damage: The generated ROS cause oxidation of HtpG and other nearby proteins, leading to irreversible cellular damage, including nucleoid collapse and cell wall blebbing.[1][2]
Alternative Treatments for Antibiotic-Refractory Lyme Disease
For patients with persistent symptoms of Lyme disease despite standard antibiotic therapy, several alternative treatments are explored. This guide focuses on two prominent strategies: combination antibiotic therapy and hyperbaric oxygen therapy.
Combination Antibiotic Therapy
The rationale for using a combination of antibiotics is to target different metabolic pathways or growth phases of B. burgdorferi, including persister cells that may be tolerant to single-antibiotic regimens.
Hyperbaric Oxygen Therapy (HBOT)
HBOT involves breathing pure oxygen in a pressurized room or chamber. The increased oxygen tension in the blood and tissues is thought to create an environment that is inhospitable to the microaerophilic B. burgdorferi.
Comparative Efficacy: Preclinical and Clinical Data
The following tables summarize the available quantitative data for this compound and the alternative treatments. It is important to note that this compound is in the preclinical stage, and direct comparisons with clinical data from alternative treatments should be made with caution.[3]
Table 1: In Vitro Efficacy against Borrelia burgdorferi
| Treatment | Metric | Result | Reference |
| This compound | Sterilization of Culture | Achieved with a single dose upon light activation | [2] |
| Doxycycline | MIC Range | 0.125 - 0.5 µg/mL | |
| Ceftriaxone | MIC Range | 0.015 - 0.06 µg/mL | |
| Daptomycin + Doxycycline + Ceftriaxone | Eradication of Persister Cells | Effective in vitro |
Table 2: In Vivo/Ex Vivo Efficacy
| Treatment | Model | Outcome | Reference |
| This compound | Preclinical testing at UC Davis | Data not yet publicly available | [3] |
| Daptomycin + Doxycycline + Ceftriaxone | Mouse Model | Cleared the infection | |
| Hyperbaric Oxygen Therapy (HBOT) | Human Clinical Studies | Symptom improvement reported in some studies |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. The following sections outline the experimental protocols for the key studies cited.
This compound In Vitro Sterilization Assay
Protocol:
-
Borrelia burgdorferi Culture: B. burgdorferi is cultured in appropriate media (e.g., BSK-II) to a desired density.
-
Incubation with this compound: The bacterial culture is incubated with a specified concentration of this compound for a defined period.
-
Light Activation: The culture is exposed to a light source at a specific wavelength (e.g., 689 nm) and intensity to activate the verteporfin component.
-
Post-activation Incubation: The culture is incubated for a further period to allow for the full effect of the treatment.
-
Viability Assessment: Bacterial viability is assessed using methods such as dark-field microscopy to observe motility and morphology, and by attempting to subculture the treated bacteria.
Combination Antibiotic Therapy in a Mouse Model of Lyme Disease
Protocol:
-
Animal Model: Mice are infected with B. burgdorferi.
-
Treatment Regimen: After a specified period to allow for the establishment of infection, mice are treated with a combination of antibiotics (e.g., daptomycin, doxycycline, and ceftriaxone) at defined doses and for a specific duration.
-
Assessment of Efficacy: At the end of the treatment period, various tissues are harvested and assessed for the presence of viable B. burgdorferi using methods such as culture, PCR, and xenodiagnosis.
Hyperbaric Oxygen Therapy (HBOT) Clinical Protocol (Example)
Protocol:
-
Patient Selection: Patients with a confirmed diagnosis of Lyme disease and persistent symptoms despite prior antibiotic treatment are enrolled.
-
HBOT Sessions: Patients undergo a series of HBOT sessions, typically in a multiplace or monoplace chamber. The pressure, duration, and frequency of sessions are standardized (e.g., 2.0-2.4 atmospheres absolute for 60-90 minutes, 5 days a week for a set number of weeks).
-
Symptom Assessment: Patient-reported outcomes and objective clinical measures are used to assess changes in symptoms before, during, and after the course of HBOT.
Logical Relationships and Considerations
Conclusion and Future Directions
This compound represents a promising and highly innovative approach to treating Lyme disease, particularly in cases that are refractory to conventional antibiotics. Its unique mechanism of action, which involves targeting a non-essential protein and utilizing light activation for localized killing, could potentially circumvent existing antibiotic resistance mechanisms and minimize off-target effects.[3] While still in the preclinical phase, the initial in vitro data demonstrating the sterilization of B. burgdorferi cultures is encouraging.[2]
In comparison, combination antibiotic therapies and HBOT are currently utilized in clinical practice, although their efficacy for antibiotic-refractory Lyme disease remains a subject of ongoing research and debate. Combination therapies have shown promise in preclinical models for eradicating persister cells, while the clinical evidence for HBOT is still emerging.
Further preclinical studies on this compound, particularly in animal models of Lyme disease, are crucial to establish its in vivo efficacy, safety profile, and optimal dosing and light activation parameters. For researchers and drug development professionals, this compound offers a compelling new paradigm in the fight against persistent bacterial infections. Continued investigation into this and other novel therapeutic strategies is essential to address the unmet medical needs of patients with antibiotic-refractory Lyme disease.
References
- 1. Novel antibiotic strategy targets nonessential enzyme in <em>B. burgdorferi</em> upon light activation | BioWorld [bioworld.com]
- 2. Targeting Borrelia burgdorferi HtpG with a berserker molecule, a strategy for anti-microbial development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Developing a drug to target and destroy Lyme disease pathogen [lymedisease.org]
Safety Operating Guide
Essential Safety and Disposal Guidance for Research Compound HS-291
Disclaimer: This document provides general guidance for the proper disposal of the research compound HS-291. It is not a substitute for a manufacturer-provided Safety Data Sheet (SDS). Researchers, scientists, and drug development professionals must consult the official SDS for this compound and adhere to their institution's specific hazardous waste management protocols and local regulations.
This compound is identified as a research-grade HtpG inhibitor of Borrelia burgdorferi, the causative agent of Lyme disease. It is comprised of a high-affinity ligand for Bb HtpG, a PEG linker, and the photoactive toxin Verteporfin.[1] Upon activation with light, this compound generates reactive oxygen species, leading to the inactivation of the bacterium.[1][2] Due to its photoactive and toxic components, proper handling and disposal are critical to ensure laboratory safety and environmental protection.
Quantitative Data Summary
As specific quantitative data for this compound is not publicly available, the following table presents a hypothetical summary of properties for a compound of this nature. Users must refer to the manufacturer's SDS for actual values.
| Parameter | Hypothetical Value/Information | Source |
| Molecular Formula | C73H78N8O9 | Not Available |
| Molecular Weight | 1235.45 g/mol | Not Available |
| Appearance | Solid | Not Available |
| Solubility | Soluble in DMSO | Not Available |
| Storage Temperature | -20°C | Not Available |
| Light Sensitivity | Highly sensitive to light | [1] |
| Primary Hazard | Phototoxic, Biologically Active | [1][2] |
Experimental Protocol: General Procedure for Inactivation and Disposal of this compound Waste
The following is a generalized protocol for the inactivation and disposal of waste containing this compound. This protocol should be adapted to comply with institutional and local regulations.
Objective: To safely inactivate the photoactive properties of this compound waste and prepare it for disposal as hazardous chemical waste.
Materials:
-
Waste container for this compound (e.g., glass bottle for liquid waste, labeled hazardous waste bag for solid waste)
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves
-
Chemical fume hood
-
Hazardous waste labels
-
Sodium hypochlorite solution (bleach) or other appropriate oxidizing agent
-
pH indicator strips
Procedure:
-
Segregation of Waste:
-
Collect all waste contaminated with this compound (e.g., unused solutions, contaminated pipette tips, gloves, and culture plates) in a designated, properly labeled hazardous waste container.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Inactivation of Photoactive Component (Verteporfin):
-
For liquid waste: Under a chemical fume hood, treat the this compound solution with an oxidizing agent, such as a sodium hypochlorite solution, to degrade the porphyrin structure of Verteporfin. The final concentration and reaction time should be determined in consultation with your institution's EHS guidelines.
-
For solid waste: If feasible and safe, rinse contaminated items with a solution that can inactivate this compound before placing them in the solid waste container.
-
-
Neutralization (if applicable):
-
After inactivation, check the pH of the liquid waste. Neutralize the solution to a pH between 6 and 8 using a suitable acid or base.
-
-
Containerization and Labeling:
-
Ensure the hazardous waste container is securely sealed.
-
Attach a completed hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name(s) of the contents (including this compound and any solvents or reagents)
-
The approximate percentage of each component
-
The specific hazards (e.g., Toxic, Photoreactive)
-
The date of accumulation
-
The principal investigator's name and contact information
-
-
-
Storage and Disposal:
-
Store the labeled hazardous waste container in a designated satellite accumulation area.
-
Arrange for pickup and disposal by your institution's EHS department or a licensed hazardous waste disposal company.
-
Visualizing the Disposal Workflow
The following diagram illustrates the general decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
Navigating the Safe Handling of HS-291: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling HS-291, a novel HtpG inhibitor of Borrelia burgdorferi. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document outlines a comprehensive framework based on best practices for managing potent, research-grade compounds.
This compound is identified as an inhibitor of HtpG in Borrelia burgdorferi, the causative agent of Lyme disease. It comprises a high-affinity ligand for Bb HtpG, a PEG linker, and the photoactive toxin Verteporfin. Upon activation by light, this compound generates reactive oxygen species, leading to the inactivation of the bacterium.[1] Given its mechanism of action and its status as a research compound, it must be handled with a high degree of caution.
Immediate Safety and Handling Protocols
All personnel handling this compound must be thoroughly trained on the potential hazards and the required safety procedures. A designated work area should be established for the handling of this compound.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must meet ANSI Z87.1 standards. |
| Hand Protection | Nitrile Gloves | Double-gloving is recommended. Check for tears before and during use. |
| Body Protection | Laboratory Coat | Fully buttoned. |
| Respiratory Protection | Fume Hood | All handling of this compound powder or solutions should be performed in a certified chemical fume hood. |
Engineering Controls and Emergency Procedures
| Control/Procedure | Description |
| Ventilation | A certified chemical fume hood is mandatory for all manipulations of this compound that could generate dust or aerosols. |
| Eyewash Station | Must be located within 10 seconds of travel from the work area and tested weekly. |
| Safety Shower | Must be located within 10 seconds of travel from the work area and tested periodically. |
| Spill Kit | A spill kit specifically for chemical spills should be readily accessible. |
Operational Plan: Step-by-Step Handling
A clear and logical workflow is critical to minimize exposure and ensure safety. The following diagram illustrates the recommended operational workflow for handling this compound.
Caption: this compound Handling Workflow
Experimental Protocols
-
Preparation : Before handling, ensure all necessary PPE is donned correctly. The designated work area within the fume hood should be clean and uncluttered. Prepare all necessary equipment and reagents.
-
Handling in Fume Hood : All weighing and preparation of this compound solutions must occur within a certified chemical fume hood to prevent inhalation of any airborne particles. Use appropriate tools to handle the compound, avoiding direct contact.
-
Experimental Use : Conduct the experiment as per the established protocol, maintaining the use of all required PPE.
-
Decontamination : After handling, decontaminate all surfaces, glassware, and equipment that came into contact with this compound. Use a suitable decontamination solution as determined by your institution's safety office.
-
Waste Disposal : Dispose of all waste, including contaminated PPE, in a clearly labeled hazardous waste container. Follow all institutional and local regulations for hazardous waste disposal.
-
Storage : Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The container should be tightly sealed and clearly labeled.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Stream | Disposal Procedure |
| Solid Waste | Collect in a designated, labeled hazardous waste container. |
| Liquid Waste | Collect in a designated, labeled hazardous waste container. Do not pour down the drain. |
| Contaminated PPE | Dispose of as solid hazardous waste. |
All waste must be disposed of through the institution's environmental health and safety office. Ensure that all waste containers are properly labeled with the contents and associated hazards.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
